1,1,1,2-Tetramethoxyethane
Description
Properties
IUPAC Name |
1,1,1,2-tetramethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c1-7-5-6(8-2,9-3)10-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZFYLQMPOIPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187933 | |
| Record name | 1,1,1,2-Tetramethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34359-77-8 | |
| Record name | 1,1,1,2-Tetramethoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034359778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,2-Tetramethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2-tetramethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1,1,1,2-Tetramethoxyethane for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling 1,1,1,2-Tetramethoxyethane
This compound is an organic compound classified as an orthoester. Orthoesters are characterized by a carbon atom bonded to three alkoxy groups. In the case of this compound, this functionality is present as a 1,1,1-trimethoxyethyl group. The IUPAC name for this compound is This compound [1][2][3]. Its unique structure, featuring a high density of oxygen atoms, imparts specific chemical properties that make it a molecule of interest in various synthetic applications, including those relevant to pharmaceutical and materials science.
This technical guide provides a comprehensive overview of this compound, including its structure, physicochemical properties, general synthetic approaches, key reactions, and potential applications, with a particular focus on its relevance to drug development and scientific research. While specific experimental data for this particular orthoester is limited in publicly available literature, this guide will draw upon the well-established chemistry of the orthoester functional group to provide a robust and insightful resource.
Molecular Structure and Physicochemical Properties
The structure of this compound consists of a two-carbon ethane backbone. One carbon atom is part of a methoxy group, while the other is the central carbon of an orthoester moiety, bonded to three methoxy groups.
Molecular Structure:
Caption: 2D representation of the this compound structure.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2][3] |
| CAS Number | 34359-77-8 | [2][4][5] |
| Molecular Formula | C₆H₁₄O₄ | [2][4][5] |
| Molecular Weight | 150.17 g/mol | [2][4][5] |
| Physical Form | Liquid | [3] |
| Purity | 95% (typical commercial) | [3] |
General Synthesis of Orthoesters: Plausible Routes to this compound
The Pinner Reaction
A traditional method for synthesizing orthoesters is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol[6]. For this compound, a plausible precursor would be 2-methoxyacetonitrile.
Caption: Plausible Pinner reaction pathway for this compound synthesis.
Experimental Considerations: The Pinner reaction requires strictly anhydrous conditions to prevent the hydrolysis of the imidate intermediate and the final orthoester product. The reaction is typically carried out in a non-polar solvent.
From 1,1,1-Trichloroethane Derivatives
Another established method for orthoester synthesis involves the reaction of a 1,1,1-trihaloalkane with a sodium alkoxide[6]. A potential precursor for this compound via this route would be 1,1,1-trichloro-2-methoxyethane.
General Protocol Outline:
-
Preparation of Sodium Methoxide: Sodium metal is dissolved in anhydrous methanol under an inert atmosphere to generate sodium methoxide.
-
Reaction: 1,1,1-trichloro-2-methoxyethane is added dropwise to the sodium methoxide solution at a controlled temperature.
-
Workup: The reaction mixture is filtered to remove the sodium chloride byproduct. The excess methanol is removed under reduced pressure, and the crude product is purified by distillation.
Key Reactions and Mechanistic Insights
The reactivity of this compound is dominated by the orthoester functional group.
Hydrolysis: A Gateway to Esters
Orthoesters are stable under neutral and basic conditions but are readily hydrolyzed in the presence of aqueous acid to yield an ester and an alcohol[7]. The hydrolysis of this compound would yield methyl methoxyacetate and methanol.
The mechanism of acid-catalyzed orthoester hydrolysis is a well-studied process that proceeds through a carbocation intermediate.
Sources
synthesis of 1,1,1,2-Tetramethoxyethane from trimethyl orthoacetate
An In-depth Technical Guide to the Synthesis of 1,1,1,2-Tetramethoxyethane from Trimethyl Orthoacetate
Abstract
This technical guide provides a comprehensive exploration of a proposed synthetic pathway for converting trimethyl orthoacetate into its isomer, this compound. This transformation, while not a standard named reaction, presents a fascinating case study in the reactivity and rearrangement of orthoesters under acidic conditions. This document is intended for researchers, chemists, and drug development professionals, offering a deep dive into the mechanistic underpinnings, a detailed experimental protocol, critical safety considerations, and methods for analytical validation. By grounding the proposed synthesis in established principles of organic chemistry, such as acid-catalyzed rearrangements analogous to aspects of the Pummerer and Johnson-Claisen reactions, this guide serves as both a practical manual and a theoretical exploration.
Introduction and Strategic Rationale
Orthoesters are versatile functional groups in organic synthesis, most commonly employed as protecting groups for carboxylic acids and as precursors in reactions like the Johnson-Claisen rearrangement to form C-C bonds.[1][2][3] Trimethyl orthoacetate (TMOA), CH₃C(OCH₃)₃, is a readily available and highly reactive member of this class.[4] Its structural isomer, this compound, (CH₃O)₃CCH₂OCH₃, is a less common acetal that holds potential as a specialized solvent or as a synthetic building block for introducing a methoxymethyl group adjacent to a protected carbonyl equivalent.
The direct conversion of trimethyl orthoacetate to this compound represents a skeletal rearrangement. Such transformations are of significant interest as they can build molecular complexity efficiently. This guide postulates that this rearrangement can be induced via acid catalysis, proceeding through a key carbocationic intermediate. The causality behind this hypothesis lies in the known propensity of orthoesters to react with acids, eliminating an alcohol molecule to generate a highly electrophilic dialkoxycarbenium ion. This reactive species is the gateway to the desired rearrangement.
Proposed Reaction Mechanism
The acid-catalyzed rearrangement of trimethyl orthoacetate is proposed to proceed through a multi-step mechanism involving the formation of a key oxocarbenium ion intermediate. This pathway shares conceptual similarities with other acid-catalyzed orthoester reactions and rearrangements where electrophilic intermediates are generated.
Step 1: Protonation and Formation of the Oxocarbenium Ion The reaction initiates with the protonation of one of the methoxy groups of trimethyl orthoacetate by an acid catalyst (e.g., p-TsOH). This creates a good leaving group, methanol.
Step 2: Elimination of Methanol The protonated orthoester eliminates a molecule of methanol to form a resonance-stabilized dimethoxycarbenium ion. This cation is a key, highly electrophilic intermediate.
Step 3: The Postulated 1,2-Hydride Shift This is the critical rearrangement step. A hydride ion (H⁻) from the adjacent methyl group is proposed to migrate to the electron-deficient carbocation center. This 1,2-hydride shift results in the formation of a new, more stable tertiary carbocation stabilized by the adjacent methoxy group.
Step 4: Nucleophilic Trapping Methanol, present in the reaction mixture either as a solvent or as the byproduct from Step 2, acts as a nucleophile. It attacks the newly formed carbocation, leading to a protonated final product.
Step 5: Deprotonation A weak base (e.g., another molecule of methanol) removes the proton from the oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.
Caption: Proposed mechanism for the rearrangement of TMOA.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process controls to monitor progress and verify outcomes.
3.1. Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Trimethyl orthoacetate (TMOA) | Anhydrous, >99% | Sigma-Aldrich | Highly moisture-sensitive. |
| p-Toluenesulfonic acid (p-TsOH) | Anhydrous | Acros Organics | Catalyst. Must be dry. |
| Toluene | Anhydrous | Fisher Scientific | Reaction solvent. |
| Methanol | Anhydrous | J.T. Baker | Used for potential nucleophilic trapping. |
| Diethyl Ether | Anhydrous | EMD Millipore | For extraction. |
| Saturated NaHCO₃ Solution | ACS Grade | LabChem | For quenching the reaction. |
| Anhydrous Magnesium Sulfate | ACS Grade | VWR | For drying organic layers. |
3.2. Equipment
-
Three-neck round-bottom flask (250 mL), flame-dried
-
Reflux condenser with a drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Septa and nitrogen inlet/outlet
-
Glass syringes and needles
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Fractional distillation apparatus with Vigreux column
3.3. Step-by-Step Procedure
-
Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a rubber septum. Purge the entire system with dry nitrogen for 15 minutes to ensure an inert atmosphere.
-
Charging the Flask: Under a positive pressure of nitrogen, add 150 mL of anhydrous toluene to the flask via cannula or a dry syringe. Add trimethyl orthoacetate (12.0 g, 0.1 mol) followed by anhydrous methanol (4.0 g, 0.125 mol).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.19 g, 1 mol%) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approx. 110°C for toluene) using the heating mantle.
-
In-Process Monitoring (Self-Validation): Every 2 hours, withdraw a small aliquot (~0.1 mL) via syringe. Quench it with a drop of saturated NaHCO₃ solution in a vial containing 1 mL of diethyl ether. Analyze the ether layer by GC-MS to monitor the disappearance of the starting material and the formation of the product. The reaction is considered complete when the ratio of product to starting material is maximized.
-
Work-up and Quenching: After completion (estimated 8-12 hours), cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with 50 mL of brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound.
Caption: A streamlined workflow for the synthesis.
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable for ensuring the trustworthiness and reproducibility of this procedure.
-
Hazards of Trimethyl Orthoacetate: TMOA is a highly flammable liquid and vapor.[5][6] It causes serious eye irritation and may cause an allergic skin reaction.[6] It is also moisture and air-sensitive.[7]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[8] Wear nitrile gloves, chemical safety goggles with side shields, and a flame-resistant lab coat.[8]
-
Handling: Use only non-sparking tools and explosion-proof equipment.[5][7] Ground all containers and receiving equipment to prevent static discharge.[5][7] All manipulations should be performed under an inert atmosphere (nitrogen or argon).
-
Storage: Store trimethyl orthoacetate in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5][8] It should be stored separately from incompatible materials such as strong acids and oxidizing agents.[7][8]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be handled as hazardous waste.[8]
Product Characterization and Data
Confirmation of the final product's identity and purity is essential.
| Property | Trimethyl Orthoacetate (Reactant) | This compound (Product) |
| Molecular Formula | C₅H₁₂O₃ | C₆H₁₄O₄ |
| Molar Mass | 120.15 g/mol [9] | 150.17 g/mol [10] |
| Appearance | Colorless liquid[9] | Colorless liquid (predicted) |
| Boiling Point | 107-109 °C | Not well-documented, estimated >120°C |
| Density | 0.944 g/mL at 25 °C | Not well-documented |
Analytical Techniques:
-
¹H NMR: The proton NMR spectrum is the most definitive tool for distinguishing the product from the starting material.
-
Trimethyl Orthoacetate: Expect two singlets: one for the three equivalent methoxy groups (~3.1-3.2 ppm) and one for the methyl group (~1.4 ppm).
-
This compound: Expect three singlets: one for the three equivalent methoxy groups on C1, one for the single methoxy group on C2, and one for the methylene (CH₂) group.
-
-
¹³C NMR: Will show distinct carbon environments for the reactant versus the rearranged product.
-
Mass Spectrometry (GC-MS): Will confirm the molecular weight of 150.17 g/mol for the product and can be used to track reaction progress.
-
FTIR Spectroscopy: Will show characteristic C-O stretching frequencies, though distinguishing the isomer pair by IR alone may be challenging.
Conclusion
The synthesis of this compound from trimethyl orthoacetate via an acid-catalyzed rearrangement is a mechanistically plausible, albeit challenging, transformation. This guide provides a robust framework for approaching this synthesis, built upon established principles of orthoester reactivity. The detailed protocol, with its emphasis on anhydrous conditions, inert atmosphere, and in-process monitoring, provides a clear path for experimental execution. By combining a deep mechanistic understanding with rigorous experimental technique and stringent safety protocols, researchers can confidently explore this novel synthetic route.
References
- Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (n.d.). Reaction of orthoesters with alcohols in the presence of acidic catalysts: A study.
- Ningbo Innopharmchem Co., Ltd. (n.d.). How to Safely Handle and Use Trimethyl Orthoacetate (CAS 1445-45-0) in Your Lab.
- Loba Chemie. (n.d.). TRIMETHYL ORTHOACETATE EXTRA PURE Safety Data Sheet.
-
Wikipedia. (n.d.). Pummerer rearrangement. Retrieved January 12, 2026, from [Link]
- Fisher Scientific. (2023). Trimethyl orthoacetate Safety Data Sheet.
- Bioinfo Publications. (2016). RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION.
- National Center for Biotechnology Information. (n.d.). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable.
-
National Center for Biotechnology Information. (n.d.). Trimethyl orthoacetate. PubChem. Retrieved January 12, 2026, from [Link]
- Fisher Scientific. (2025). Trimethyl orthoacetate Safety Data Sheet.
- Alfa Chemistry. (n.d.). Ortho Esters.
-
Wikipedia. (n.d.). Orthoester. Retrieved January 12, 2026, from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatile Applications of Trimethyl Orthoacetate.
- LookChem. (n.d.). 1,1,1-Trimethoxyethane.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Sigma-Aldrich. (n.d.). Trimethyl orthoacetate 99%.
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A Predictive Spectroscopic Guide to 1,1,1,2-Tetramethoxyethane: An In-Depth Technical Analysis
Foreword: Navigating Data Scarcity with Predictive Chemistry
In the landscape of chemical research and drug development, the structural elucidation of novel or esoteric molecules is a foundational requirement. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide focuses on 1,1,1,2-Tetramethoxyethane (CAS 34359-77-8), an acetal of theoretical and synthetic interest.
A comprehensive search of established chemical databases, including the NIST WebBook and PubChem, reveals a conspicuous absence of publicly available experimental spectroscopic data for this specific isomer. This is not an uncommon challenge for researchers dealing with non-commercial or specialized compounds. However, the absence of data is not an impasse; rather, it is an opportunity to apply first principles and predictive methodologies.
This document, therefore, deviates from a standard data sheet. It is structured as a predictive guide, leveraging the known principles of spectroscopy and comparative data from analogous structures to forecast the spectral characteristics of this compound. It is designed to serve as a robust in-silico reference for scientists who may synthesize or encounter this molecule, providing a theoretically grounded baseline for experimental verification.
Molecular Structure Analysis: The Basis for Prediction
The predictive power of spectroscopy is rooted in the unique electronic environment of each atom within a molecule. The structure of this compound, CH₃O-CH₂-C(OCH₃)₃, is asymmetric, which dictates the number and type of signals we expect to observe.
-
Carbon Backbone: An ethane core (C1 and C2).
-
C1 Environment: This carbon is bonded to three equivalent methoxy groups (-OCH₃) and the C2 carbon. This creates a highly electron-poor (deshielded) quaternary carbon.
-
C2 Environment: This carbon is bonded to one methoxy group, the C1 carbon, and two hydrogen atoms.
-
Proton Environments: There are three distinct sets of protons:
-
-C(O CH₃**)₃: Nine equivalent protons from the three methoxy groups on C1.
-
-CH₂ -: Two equivalent protons on C2 (a methylene group).
-
-O CH₃:** Three protons from the single methoxy group on C2.
-
This structural breakdown is the logical foundation for the following spectroscopic predictions.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the proximity of neighboring protons (spin-spin splitting).
Predicted Spectral Data
Based on the structure, a ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals.
| Predicted Signal | Protons Assigned | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| Signal A | -C(OCH₃ )₃ | ~3.3 - 3.5 | Singlet (s) | 9H | Protons on methoxy groups attached to a quaternary carbon (acetal). Shielded relative to protons on C2's methoxy group due to the absence of direct attachment to the more deshielded C2.[1] |
| Signal B | -CH₂ - | ~3.6 - 3.8 | Singlet (s) | 2H | Methylene protons flanked by two electron-withdrawing groups (a methoxy and a trimethoxymethyl group). No adjacent protons for coupling.[1] |
| Signal C | -OCH₃ | ~3.4 - 3.6 | Singlet (s) | 3H | Methoxy group protons. The chemical shift is influenced by the adjacent methylene group.[2] |
Note: Chemical shifts are predictions relative to TMS (δ 0.0) and may vary based on the deuterated solvent used.[2]
Causality of Experimental Choices & Protocol
The goal of the NMR experiment is to obtain a high-resolution spectrum that clearly resolves all signals and their multiplicities, allowing for unambiguous assignment.
Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation:
-
Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for non-polar to moderately polar organic molecules due to its excellent solubilizing properties and well-characterized residual solvent peak.[2]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer probe.
-
Lock onto the deuterium signal of the solvent (CDCl₃). This step is critical for stabilizing the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity. This is an iterative process to ensure sharp, symmetrical peaks. Poor shimming results in broad, distorted lineshapes, obscuring splitting patterns.
-
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time without saturating the signals.
-
Acquisition Time: 2-4 seconds. This determines the digital resolution of the spectrum.
-
Relaxation Delay (d1): 1-2 seconds. This delay allows protons to return to their equilibrium state before the next pulse. For quantitative integration, a longer delay (5x T₁) is necessary, but for routine characterization, 1-2s is sufficient.
-
Number of Scans: 8-16. Averaging multiple scans improves the signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier Transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Visualization: Predicted ¹H NMR Relationships
The following diagram illustrates the predicted proton environments and the rationale for the absence of spin-spin coupling.
Caption: Predicted ¹H NMR environments and multiplicities.
Predicted ¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy identifies the number of unique carbon environments in a molecule. Standard spectra are proton-decoupled, meaning all signals appear as singlets.
Predicted Spectral Data
The asymmetric structure of this compound leads to four distinct carbon environments.
| Predicted Signal | Carbon Assigned | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Signal 1 | -C(O CH₃)₃ | ~50 - 55 | Methoxy carbons attached to a quaternary carbon. Typical for acetal methoxy groups.[3][4][5] |
| Signal 2 | -OCH₃ | ~58 - 62 | Methoxy carbon adjacent to a CH₂ group. Slightly more deshielded than Signal 1.[3][4][5] |
| Signal 3 | -CH₂ - | ~70 - 75 | Methylene carbon bonded to an oxygen and another carbon. Deshielded by the electronegative oxygen. |
| Signal 4 | -C (OCH₃)₃ | ~100 - 110 | Quaternary acetal carbon. Highly deshielded due to being bonded to three electronegative oxygen atoms. These signals are often weaker.[4] |
Experimental Protocol: ¹³C NMR Spectrum Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be beneficial due to the low natural abundance of ¹³C.
-
Instrument Setup (100 MHz for ¹³C on a 400 MHz ¹H system):
-
Lock and shim as per the ¹H experiment.
-
Switch the probe nucleus to ¹³C.
-
-
Acquisition Parameters:
-
Experiment Type: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Pulse Angle: 30 degrees.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more. A large number of scans is required to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier Transform, phase correct, and baseline correct the spectrum.
-
Calibrate the spectrum using the solvent signal (CDCl₃ triplet centered at δ 77.16 ppm).
-
Predicted Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, which is characteristic of the functional groups present.
Predicted Absorption Bands
The spectrum of this compound will be dominated by vibrations from its C-H and C-O bonds.
| Predicted Frequency (cm⁻¹) | Vibration Type | Bond | Intensity | Rationale |
| 2950 - 2850 | C-H Stretch | sp³ C-H | Strong | Characteristic of all alkane and methoxy C-H bonds.[6] |
| 1470 - 1450 | C-H Bend | -CH₂- & -CH₃ | Medium | Scissoring and asymmetric bending modes of the methylene and methyl groups. |
| 1150 - 1050 | C-O Stretch | Ether (C-O-C) | Strong, Broad | This will likely be the most prominent feature in the fingerprint region. The presence of multiple C-O bonds will lead to a strong, complex absorption band.[7] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR is a common, modern technique that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
-
Sample Analysis:
-
Place a single drop of neat this compound liquid onto the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
-
-
Data Processing:
-
The software automatically performs the background subtraction.
-
Label the significant peaks with their wavenumber values.
-
Predicted Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Predicted Fragmentation Pattern
Ethers typically undergo α-cleavage (cleavage of a bond adjacent to the oxygen atom) to form stable oxonium ions.[8][9] The molecular ion peak for aliphatic ethers is often weak or absent.
| Predicted m/z | Ion Structure | Fragmentation Pathway | Predicted Intensity |
| 150 | [C₆H₁₄O₄]⁺• | Molecular Ion (M⁺•) | Weak or Absent |
| 119 | [C₄H₉O₃]⁺ | α-cleavage: Loss of •OCH₃ from C1 | Strong |
| 89 | [C₃H₉O₂]⁺ | α-cleavage: Loss of •CH₂OCH₃ from C1 | Medium |
| 75 | [C₃H₇O₂]⁺ | Cleavage between C1-C2 to form [C(OCH₃)₂]⁺ fragment | Strong |
| 45 | [CH₂OCH₃]⁺ | Cleavage between C1-C2 to form [CH₂OCH₃]⁺ fragment | Medium |
Visualization: Predicted Fragmentation Pathway
This diagram illustrates the primary predicted α-cleavage fragmentation from the molecular ion.
Caption: Primary predicted EI-MS fragmentation pathways.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable liquids like ethers.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or diethyl ether.
-
-
GC Method:
-
Injector: Split/splitless injector at 250°C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Program: Start at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This program ensures separation from any impurities.
-
-
MS Method:
-
Interface Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy ensures reproducible fragmentation that is comparable to library spectra.
-
Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-400.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion (if present) and analyze the major fragment ions, comparing them to the predicted values.
-
Conclusion
While experimental data for this compound remains elusive in the public domain, a comprehensive spectroscopic profile can be reliably predicted through the application of fundamental chemical principles. This guide provides a detailed forecast of the ¹H NMR, ¹³C NMR, IR, and MS data, complete with the underlying rationale and standard operating procedures for their acquisition. These predictions offer a valuable starting point for any researcher working with this compound, establishing a theoretical benchmark against which future experimental results can be validated. This analytical approach underscores the synergy between theoretical chemistry and practical laboratory work, a cornerstone of modern molecular science.
References
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Organic Spectroscopy International. (2015). Mass Spectrum of Ethers. [Link]
-
YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]
-
Scribd. 13-C NMR Chemical Shift Table. [Link]
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Michigan State University. Infrared Spectrometry. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
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Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
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An In-depth Technical Guide to the Thermochemical Properties of 1,1,1,2-Tetramethoxyethane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the available thermochemical data for 1,1,1,2-tetramethoxyethane (CAS No: 34359-77-8).[1][2] As a molecule with potential applications in organic synthesis and other specialized chemical fields, a thorough understanding of its energetic properties is crucial for process design, safety assessment, and reaction modeling. This document synthesizes experimentally derived and computationally estimated thermochemical parameters, discusses the methodologies for their determination, and explores potential thermal decomposition pathways. The content is structured to deliver both foundational knowledge and actionable insights for professionals in research and development.
Introduction to this compound
This compound, with the chemical formula C₆H₁₄O₄ and a molecular weight of 150.1730 g/mol , is an organic compound characterized by the presence of both ether and acetal functional groups.[1][2] Its unique structure, featuring three methoxy groups on one carbon and one on an adjacent carbon, influences its chemical reactivity and physical properties. A precise understanding of its thermochemical data, such as enthalpy of formation and heat capacity, is fundamental for predicting reaction enthalpies, equilibrium constants, and overall process feasibility and safety.
This guide aims to consolidate the currently available thermochemical information for this compound, critically evaluate the data, and provide a framework for its application in a research and development context.
Core Thermochemical Data
The thermochemical properties of a compound are essential for quantitative analysis of its behavior in chemical reactions and physical processes. The following table summarizes the key available data for this compound. It is critical to distinguish between experimentally determined values and those derived from computational estimations.
Table 1: Summary of Thermochemical Data for this compound
| Property | Value | Units | Method | Source |
| Enthalpy of Vaporization (ΔvapH°) | 47.2 ± 4.2 | kJ/mol | Experimental (E) | NIST Chemistry WebBook[3][4] |
| Enthalpy of Reaction (ΔrH°) | -52.43 ± 0.50 | kJ/mol | Experimental (Eqk) | NIST Chemistry WebBook[1][4] |
| Enthalpy of Formation (gas) (ΔfH°gas) | -704.80 | kJ/mol | Calculated (Joback) | Cheméo[5] |
| Gibbs Free Energy of Formation (ΔfG°) | -417.52 | kJ/mol | Calculated (Joback) | Cheméo[5] |
| Enthalpy of Fusion (ΔfusH°) | 8.63 | kJ/mol | Calculated (Joback) | Cheméo[5] |
| Normal Boiling Point (Tboil) | 423.13 | K | Calculated (Joback) | Cheméo[5] |
| Normal Melting Point (Tfus) | 248.72 | K | Calculated (Joback) | Cheméo[5] |
Note on the Enthalpy of Reaction: This value corresponds to the hydrolysis reaction: C₆H₁₄O₄ (l) + H₂O (l) → C₄H₈O₃ (l) + 2CH₄O (l) (methoxyacetic acid, methyl ester and methanol).[1]
Methodologies for Thermochemical Data Determination
The values presented in Table 1 are derived from both experimental measurements and computational modeling. Understanding the basis of these methods is key to appreciating the confidence and uncertainty associated with each value.
Experimental Approaches
Experimental determination of thermochemical properties provides the most reliable data. Techniques such as calorimetry are the gold standard for measuring enthalpies of reaction, formation, and phase change.
-
Combustion Calorimetry : This technique is used to determine the standard enthalpy of formation (ΔfH°) of organic compounds.[6] The compound is burned in an excess of oxygen, and the heat released is precisely measured. By applying Hess's Law, the enthalpy of formation can be calculated.
-
Differential Scanning Calorimetry (DSC) : DSC is employed to measure heat capacity and the enthalpies of phase transitions, such as melting (fusion) and boiling (vaporization).[7]
-
Knudsen Effusion Mass Spectrometry : This method can be used to determine vapor pressures and, consequently, enthalpies of sublimation or vaporization for compounds with low volatility.[7]
The experimental workflow for determining the enthalpy of formation via combustion calorimetry is a rigorous process, as depicted in the diagram below.
Caption: Workflow for Experimental Determination of Enthalpy of Formation.
Computational Thermochemistry
In the absence of experimental data, computational methods are invaluable for estimating thermochemical properties.[8] These methods use principles of quantum mechanics and statistical mechanics to predict molecular energies and properties.
-
Group Additivity Methods : Methods like the Joback method estimate thermochemical properties by summing the contributions of individual functional groups within the molecule.[5] While computationally inexpensive, their accuracy can be limited, especially for molecules with complex interactions between functional groups.
-
Ab Initio and Density Functional Theory (DFT) Calculations : These are more sophisticated methods that solve the electronic Schrödinger equation to determine the energy of a molecule.[8] High-level methods like Gaussian-n (e.g., G2, G3, G4) and Complete Basis Set (CBS) methods can predict enthalpies of formation with high accuracy (often within ±1 kcal/mol or ~4 kJ/mol).[8]
The calculated values for this compound in Table 1 were derived using the Joback method, which provides a useful but preliminary estimation. For higher accuracy, more advanced computational studies would be required.
Thermal Decomposition Pathways
There is currently no specific experimental data on the thermal decomposition of this compound. However, by examining the chemistry of related acetals and ethers, we can propose plausible decomposition pathways.[9][10] Acetals can undergo hydrolysis, especially in the presence of acid, and both acetals and ethers can decompose at elevated temperatures through radical or concerted mechanisms.
A potential primary decomposition pathway for this compound could involve the homolytic cleavage of a C-O bond, which is often the weakest bond in such structures. The presence of multiple oxygen atoms can stabilize radical intermediates.
A plausible radical-initiated decomposition could proceed as follows:
-
Initiation : Homolytic cleavage of a C-O bond to form radical intermediates.
-
Propagation : The initial radicals can undergo further reactions, such as hydrogen abstraction or rearrangement, to form more stable molecules and new radicals, propagating a chain reaction.
-
Termination : Combination of radicals to form stable products.
Given the structure, potential products of thermal decomposition could include methyl formate, dimethyl ether, methanol, and various other smaller molecules. The decomposition of dimethoxymethane has been observed to yield methyl formate and dimethyl ether, suggesting a similar pathway could be relevant here.[10]
Caption: Postulated General Pathway for Thermal Decomposition.
Conclusion and Future Directions
This guide has consolidated the known experimental and calculated thermochemical data for this compound. While some key experimental values, such as the enthalpy of vaporization, are available, other crucial data like the standard enthalpy of formation rely on computational estimations.
For researchers and professionals working with this compound, the following recommendations are made:
-
For high-precision modeling , it is advisable to undertake experimental determination of the standard enthalpy of formation using combustion calorimetry.
-
Safety assessments for high-temperature applications should consider the potential for thermal decomposition, and experimental studies (e.g., using TGA-MS or DSC) are recommended to determine the onset temperature and products of decomposition.
-
Advanced computational studies using high-level ab initio or DFT methods would provide more accurate estimates of the thermochemical properties and could be used to model reaction mechanisms.
By combining the existing data with targeted new experimental and computational work, a more complete and reliable thermochemical profile of this compound can be established, enabling its more effective and safer use in scientific and industrial applications.
References
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 34359-77-8). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound Phase Change Data. NIST Chemistry WebBook. Retrieved from [Link]
-
Foos, J. S., & Meltz, V. (n.d.). Thermal Decomposition of Dimethoxymethane Electrolyte Solution. Defense Technical Information Center. Retrieved from [Link]
- De Wit, G., Van Miltenburg, J. C., & De Kruif, C. G. (1984). Thermodynamic properties of gaseous acetals. I. The standard enthalpies of formation of 1, 1-dimethoxyethane, 1, 1-diethoxyethane and 2, 2-dimethoxypropane. The Journal of Chemical Thermodynamics, 16(11), 1051-1057.
- Wiberg, K. B., & Squires, R. R. (1981). Thermochemical studies of carbonyl reactions. 2. Steric effects in acetal and ketal hydrolysis. Journal of the American Chemical Society, 103(15), 4473-4478.
- Curtiss, L. A., Redfern, P. C., & Frurip, D. J. (2000). Recent Advances in Computational Thermochemistry and Challenges for the Future. In Reviews in Computational Chemistry (Vol. 15, pp. 1-91). John Wiley & Sons, Inc.
- Ribeiro da Silva, M. A., & Monte, M. J. (2004). Experimental thermochemistry of organic compounds. Annual Reports Section "C" (Physical Chemistry), 100, 115-138.
-
National Institute of Standards and Technology. (n.d.). Reaction thermochemistry data for this compound. NIST Chemistry WebBook. Retrieved from [Link]
-
GTT-Technologies. (2008). Experimental Determinations of Thermochemical Properties. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of 1,1,1,2-Tetramethoxyethane in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 1,1,1,2-tetramethoxyethane, a key solvent and intermediate in various scientific and industrial applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of its solvent compatibility.
Executive Summary
This compound (CAS 34359-77-8), an acyclic acetal, presents a unique solubility profile due to its combination of polar ether functionalities and nonpolar hydrocarbon character. While specific quantitative solubility data in a broad range of organic solvents is not extensively documented in publicly available literature, this guide consolidates known physicochemical properties, theoretical solubility predictions, and established experimental protocols to empower researchers in their formulation and process development endeavors. The fundamental principle of "like dissolves like" governs its behavior, suggesting high miscibility with a variety of common organic solvents.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility. The molecular structure of this compound, with its four methoxy groups, imparts a degree of polarity and hydrogen bond accepting capability, which are key determinants of its interactions with various solvents.
dot
Caption: Molecular Structure of this compound.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H14O4 | |
| Molecular Weight | 150.17 g/mol | |
| LogP (Octanol/Water Partition Coefficient) | 0.226 (Calculated) | |
| Water Solubility (LogS) | 0.21 (Calculated, mol/L) | |
| Normal Boiling Point | 423.13 K (149.98 °C) (Calculated) | |
| Enthalpy of Vaporization | 47.20 ± 4.20 kJ/mol |
The calculated LogP value of 0.226 suggests that this compound has a relatively balanced hydrophilic-lipophilic character, indicating it is likely to be soluble in a wide array of organic solvents of varying polarities.
Theoretical Framework for Solubility Prediction
In the absence of extensive empirical data, theoretical models provide a robust framework for predicting solubility. The principle of "like dissolves like" is a cornerstone of this approach, which can be quantified using solubility parameters.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting the miscibility of substances.[1][2][3][4] They deconstruct the total Hildebrand solubility parameter into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
For a solvent to dissolve a solute, their HSP values must be similar. The "distance" (Ra) between the HSPs of two substances in Hansen space can be calculated, and a smaller distance implies a higher likelihood of miscibility.[2]
Polarity and Miscibility
The polarity of a solvent is a critical factor in its ability to dissolve a solute.[5] Solvents can be broadly categorized as polar (protic and aprotic) and nonpolar. Given the presence of four ether oxygen atoms, this compound is expected to be a polar aprotic solvent. This suggests it will be highly miscible with other polar aprotic solvents and will also exhibit significant solubility in many polar protic and nonpolar solvents.
Qualitative and Inferred Solubility of this compound
Based on available information for its isomer, 1,1,2,2-tetramethoxyethane, and the general properties of glymes, a qualitative solubility profile can be constructed.
Table 2: Predicted Miscibility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Miscibility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Miscible | Structural similarity ("like dissolves like"). |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Capable of accepting hydrogen bonds from the alcohol's hydroxyl group. |
| Esters | Ethyl acetate, Butyl acetate | Miscible | Similar polarity and presence of ether linkages. |
| Ketones | Acetone, Methyl ethyl ketone | Miscible | Polar aprotic nature is compatible. |
| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | The hydrocarbon backbone of this compound allows for favorable van der Waals interactions. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Miscible to Partially Miscible | The nonpolar character of the hydrocarbon portion of the molecule should allow for some degree of miscibility. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | Similarities in polarity. |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Miscible | Shared polar aprotic characteristics. |
This predicted miscibility is supported by the use of the isomer 1,1,2,2-tetramethoxyethane in electrolyte formulations with propylene carbonate, a polar aprotic solvent.[6]
Experimental Determination of Solubility and Miscibility
For critical applications, especially in drug development and formulation, experimental verification of solubility is essential. The following section outlines a standard protocol for determining the miscibility of a liquid solute, such as this compound, in a liquid solvent.
Protocol for Determining Liquid-Liquid Miscibility
This protocol is based on the visual determination of miscibility, a widely accepted and straightforward method.[7]
Objective: To determine if this compound is miscible, partially miscible, or immiscible in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Test solvent
-
Graduated cylinders or pipettes
-
Test tubes with stoppers or screw caps
-
Vortex mixer or shaker
-
Constant temperature bath (optional, for non-ambient temperature studies)
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination.
-
Initial Mixture: In a clean, dry test tube, add a specific volume (e.g., 5 mL) of the test solvent.
-
Addition of Solute: To the same test tube, add an equal volume (5 mL) of this compound.
-
Mixing: Securely cap the test tube and vortex or shake vigorously for 1-2 minutes to ensure thorough mixing.
-
Observation: Allow the mixture to stand undisturbed for at least 10 minutes. Observe the mixture for any signs of phase separation.
-
Miscible: The mixture will be a single, clear, homogeneous phase.
-
Immiscible: Two distinct layers will form.
-
Partially Miscible: The mixture may appear cloudy or form an emulsion that eventually separates, or one phase may have a smaller volume than initially added, indicating some degree of mutual solubility.
-
-
Varying Proportions (Optional but Recommended): To confirm complete miscibility, repeat the experiment with different volume ratios of this compound to the test solvent (e.g., 1:9, 9:1). True miscibility means a single phase is formed at all proportions.
-
Temperature Control: For temperature-sensitive studies, perform all steps with the test tube and reagents equilibrated in a constant temperature bath.
dot
Caption: Experimental workflow for determining liquid-liquid miscibility.
Applications and Significance
The solubility profile of this compound makes it a valuable component in various applications:
-
Electrolyte Formulations: Its structural similarity to glymes suggests potential use in battery electrolytes, where solvent properties are critical for ion transport and stability.[6]
-
Organic Synthesis: As a polar aprotic solvent, it can be an effective medium for a range of chemical reactions. Its acetal structure also implies utility as a protecting group for carbonyl compounds.
-
Formulation Science: In the pharmaceutical and chemical industries, understanding its solubility is crucial for developing stable and effective liquid formulations.
Conclusion
While comprehensive, quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, a strong predictive understanding can be established based on its physicochemical properties and the behavior of structurally similar compounds. It is anticipated to be a versatile solvent, miscible with a broad array of common organic solvents. For applications requiring precise solubility information, the experimental protocol provided in this guide offers a reliable method for determination. This guide serves as a foundational resource for scientists and researchers, enabling informed decisions in experimental design and formulation development.
References
-
Cheméo. (n.d.). This compound. Retrieved from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 554434, 1,1,2,2-Tetramethoxyethane. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Diglyme. Retrieved from [Link]
-
Wikipedia. (n.d.). Miscibility. Retrieved from [Link]
- Wiley-VCH. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.).
- Younes, H., et al. (2018). Glyoxylic-Acetal-Based Electrolytes for Sodium-Ion Batteries and Sodium-Ion Capacitors. ChemSusChem, 11(18), 3131-3139.
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The Genesis and Evolution of Orthoester Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of orthoester analogs. From their initial synthesis in the mid-19th century to their contemporary applications in advanced drug delivery systems, orthoesters have become indispensable tools in organic chemistry. This document delves into the foundational synthetic methodologies, key mechanistic insights of their hallmark reactions, and the development of specialized orthoester-based structures, such as biodegradable polymers. Detailed experimental protocols, comparative analyses of synthetic routes, and visualizations of reaction mechanisms are provided to offer both historical context and practical guidance for researchers in the field.
Introduction: The Unique Chemical Nature of Orthoesters
An orthoester is a functional group characterized by a central carbon atom bonded to three alkoxy groups (RC(OR')₃).[1][2] Though they do not contain a carbonyl group like conventional esters, they are considered derivatives of orthocarboxylic acids (R-C(OH)₃), which are generally unstable.[1][2] The unique geminal dialkoxy structure imparts a high degree of reactivity, particularly a sensitivity to acidic conditions which leads to hydrolysis, ultimately forming an ester and alcohols.[1] This acid-labile nature, coupled with their stability in neutral and basic media, has made orthoesters versatile protecting groups for carboxylic acids and key intermediates in a variety of organic transformations. Furthermore, the orthoester linkage is the cornerstone of a major class of biodegradable polymers, known as poly(ortho esters), which have found significant application in the field of controlled drug delivery.[3][4] This guide will trace the historical trajectory of orthoester analogs, from their serendipitous discovery to their rational design for cutting-edge biomedical applications.
A Historical Perspective: The Dawn of Orthoester Chemistry
The story of orthoesters begins in the mid-19th century, a transformative period in organic chemistry where the vitalism theory—the idea that organic compounds could only be produced by living organisms—was being dismantled.[5][6][7] The synthesis of urea by Friedrich Wöhler in 1828 had opened the door to the laboratory synthesis of organic molecules, sparking a wave of investigation into the structure and reactivity of these novel compounds.[6]
The First Synthesis: Williamson and Kay (1854)
The first synthesis of an orthoester is credited to Alexander Williamson and a certain Kay in 1854.[1][2] Their work was conducted in a chemical landscape where the fundamental principles of molecular structure were just beginning to be elucidated.[5][8] Williamson, known for his work on the synthesis of ethers, was investigating the reactions of alkyl halides.[8] The synthesis of the first orthoester was achieved through the reaction of chloroform (CHCl₃), a 1,1,1-trichloroalkane, with sodium ethoxide.[1][2] This nucleophilic substitution reaction, while groundbreaking, was not a general method and was limited in its application.
The Pinner Reaction: A More General Approach (1877)
A more versatile and widely applicable method for orthoester synthesis was developed by the German chemist Adolf Pinner in 1877.[9][10] Pinner, a student of August Wilhelm von Hofmann, had a broad interest in organic chemistry, including the study of alkaloids and nitrogen-containing heterocycles.[9][10] His work on the reaction of nitriles with alcohols in the presence of a strong acid, now known as the Pinner reaction , provided a reliable route to imidates, which could then be converted to orthoesters.[9] This two-step process involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt (a Pinner salt), which then reacts with another two equivalents of the alcohol to yield the orthoester.[9] The Pinner reaction, despite its own limitations, significantly expanded the accessibility of orthoesters to the chemical community, paving the way for further exploration of their chemistry.
The Synthetic Arsenal: A Comparative Look at Orthoester Preparation
Over the decades, the synthetic methodologies for preparing orthoesters have evolved significantly, driven by the need for milder conditions, greater functional group tolerance, and higher yields. While the Pinner reaction laid the groundwork, its often harsh conditions and the generation of ammonium salts as byproducts prompted the development of alternative strategies.
| Synthesis Method | Description | Advantages | Disadvantages |
| From 1,1,1-Trichloroalkanes | Reaction of a 1,1,1-trichloroalkane with a sodium alkoxide.[1][2] | Utilizes readily available starting materials. | Limited to simple orthoesters; harsh conditions. |
| Pinner Reaction | Acid-catalyzed reaction of a nitrile with an excess of alcohol.[9][11] | A general method applicable to a variety of nitriles. | Requires strongly acidic and anhydrous conditions; can have side reactions. |
| From Dithiane Derivatives | Electrochemical oxidation of dithiane derivatives in the presence of an alcohol.[12] | Mild and environmentally friendly ("green") conditions. | Requires specialized electrochemical equipment. |
| From Ketene Acetals | Reaction of a ketene dimethyl acetal with an alcohol.[13] | Can be performed under neutral, solvent-free conditions. | The ketene acetal starting materials can be specialized. |
| From Amides | Reaction of secondary or tertiary amides with triflic anhydride followed by treatment with a diol.[2] | Provides a route to bicyclic orthoesters. | Requires the use of a strong electrophile (triflic anhydride). |
Detailed Experimental Protocol: Synthesis of Trimethyl Orthoacetate via the Pinner Reaction
The following protocol is a representative example of the Pinner reaction for the synthesis of a common orthoester, trimethyl orthoacetate.[14][15]
Materials:
-
Acetonitrile
-
Anhydrous Methanol
-
Dry Hydrogen Chloride (gas)
-
Anhydrous Hexane (or other non-polar solvent)
-
Sodium Methoxide solution in Methanol (for neutralization)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a drying tube, add acetonitrile and anhydrous methanol in hexane.
-
Cool the reaction mixture to -10 °C using an appropriate cooling bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution, maintaining the temperature below 0 °C.
-
After the addition of HCl is complete, allow the reaction to stir at 0-5 °C for several hours (e.g., 12 hours) to form the imidate hydrochloride (Pinner salt).
-
Slowly add a solution of sodium methoxide in methanol to the reaction mixture to neutralize the excess acid and facilitate the conversion of the Pinner salt to the orthoester. The pH should be carefully monitored and adjusted to be slightly acidic to neutral (pH 5.5-6.5).
-
Allow the reaction to stir at a slightly elevated temperature (e.g., 30-40 °C) for a few hours to complete the alcoholysis.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
The filtrate is then subjected to fractional distillation to isolate the trimethyl orthoacetate.
}
Workflow for Trimethyl Orthoacetate Synthesis.
Key Reactions and Mechanistic Insights
Orthoesters participate in several important organic reactions, with the Johnson-Claisen rearrangement being one of the most significant.
The Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester using an orthoester in the presence of a weak acid catalyst.[16][17] This reaction, a variation of the Claisen rearrangement discovered by Ludwig Claisen, proceeds through a concerted, pericyclic[1][1]-sigmatropic rearrangement.[16][17] The stereochemistry of the newly formed double bond and chiral center is highly controlled by the chair-like transition state of the rearrangement.[18][19][20]
Mechanism:
-
Formation of a Mixed Orthoester: The allylic alcohol reacts with the orthoester (e.g., triethyl orthoacetate) in the presence of an acid catalyst to form a mixed orthoester with the elimination of one equivalent of alcohol.
-
Formation of a Ketene Acetal: The mixed orthoester then eliminates a second equivalent of alcohol to form a key intermediate, a ketene acetal.
-
[1][1]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted[1][1]-sigmatropic rearrangement through a highly ordered, chair-like six-membered transition state to form the γ,δ-unsaturated ester.
}
Mechanism of the Johnson-Claisen Rearrangement.
The Rise of Poly(ortho esters): A New Era in Drug Delivery
A significant advancement in the application of orthoester chemistry has been the development of poly(ortho esters) (POEs) as biodegradable polymers for controlled drug delivery.[3][4] The development of these polymers began in the early 1970s, with the goal of creating materials that could controllably release therapeutic agents over extended periods.[21][22][23][24][25] The acid-labile orthoester linkage in the polymer backbone allows for surface erosion, which leads to a more predictable and zero-order release of the encapsulated drug compared to bulk-eroding polymers.[3][4] Over the past few decades, four distinct generations of POEs have been developed, each with improved properties.[3][4][21][22][23]
| POE Generation | Key Structural Features & Synthesis | Properties and Applications |
| POE I | Synthesized by transesterification of a diol with a diethoxytetrahydrofuran derivative.[21] | Hydrophobic and acid-sensitive, but prone to uncontrolled autocatalytic hydrolysis. Required basic excipients for stabilization.[21] |
| POE II | Prepared by the addition of polyols to a diketene acetal (e.g., 3,9-bis(ethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane)).[25] | Generated neutral degradation byproducts, leading to more controlled erosion.[23] |
| POE III | A semi-solid material prepared by the reaction of a triol with an orthoester.[24] | Injectable and suitable for localized drug delivery, particularly in ophthalmology. Polymerization can be difficult to control.[23][24] |
| POE IV | Incorporates short glycolide or lactide segments into the polymer backbone.[21] | Offers excellent control over erosion and drug release rates. Stable at room temperature and has good biocompatibility. Currently under commercial development for various applications.[3][4][21][23] |
Synthesis of Bicyclic Orthoesters: Building Blocks for Advanced Materials
Bicyclic orthoesters, such as those based on the 2,6,7-trioxabicyclo[2.2.2]octane core, are important intermediates in the synthesis of complex natural products and serve as protecting groups.[2][26] More recently, they have also been explored as monomers for the synthesis of advanced polymers. A facile method for their synthesis involves the reaction of triols with α,α-difluoroalkylamines under mild conditions.[26]
Detailed Experimental Protocol: Synthesis of a 2,6,7-Trioxabicyclo[2.2.2]octane Orthoester
Materials:
-
A suitable triol (e.g., 1,1,1-tris(hydroxymethyl)ethane)
-
An α,α-difluoroalkylamine (e.g., Yarovenko's reagent)
-
Anhydrous solvent (e.g., DMF or CDCl₃)
Procedure:
-
To a solution of the triol in the anhydrous solvent, add the α,α-difluoroalkylamine at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for a short period (e.g., 0.5-2 hours).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution and extracting the product with an organic solvent.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude bicyclic orthoester.
-
The product can be further purified by column chromatography or recrystallization.
}
Synthesis of a Bicyclic Orthoester.
Conclusion and Future Outlook
From their initial discovery in the mid-19th century to their current role in cutting-edge drug delivery systems, orthoester analogs have demonstrated remarkable versatility and utility in organic chemistry. The evolution of their synthesis from harsh, limited reactions to mild, and highly specific methodologies reflects the broader advancements in the field. The development of poly(ortho esters) stands as a testament to the power of rational polymer design, with each generation offering improved control over degradation and drug release kinetics. As our understanding of organic reaction mechanisms deepens and the demand for sophisticated, stimuli-responsive materials grows, the chemistry of orthoesters is poised for continued innovation. Future research will likely focus on the development of novel orthoester-based monomers for advanced polymers, the design of new catalytic systems for their synthesis, and their application in emerging areas such as theranostics and regenerative medicine.
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Khademi Z, Nikoofar K. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. ResearchGate. Published online August 2020. [Link][2][19]
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Heller J, Barr J, Ng SY, Schwach Abdellauoi K, Gurny R. Poly(ortho esters): synthesis, characterization, properties and uses. Adv Drug Deliv Rev. 2002;54(7):1015-1039. [Link][3][4][9]
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Pinner A. Adolf Pinner. In: Wikipedia. ; 2023. [Link]
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Heller J, Barr J, Ng SY, Shen HR, Schwach-Abdellaoui K, Einmahl S, Rothen-Weinhold A, Gurny R. Poly(ortho esters) - their development and some recent applications. Eur J Pharm Biopharm. 2000;50(1):121-128. [Link][23][24]
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Preparation method of trimethyl orthoacetate. Eureka | Patsnap. [Link]
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Heller J. Development of poly(ortho esters): a historical overview. PubMed. Published online November 1, 1990. [Link][2][25]
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Heller J. Development of poly(ortho esters): a historical overview. Biomaterials. 1990;11(9):659-665. [Link]
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A Theoretical Investigation into the Conformational Landscape of 1,1,1,2-Tetramethoxyethane: A Technical Guide
This guide provides a comprehensive theoretical framework for investigating the conformational preferences of 1,1,1,2-tetramethoxyethane. Designed for researchers, computational chemists, and professionals in drug development, this document outlines a robust computational methodology, discusses the anticipated stereoelectronic effects governing its structure, and presents detailed protocols for a thorough conformational analysis. By leveraging established principles and advanced computational techniques, we aim to provide a predictive understanding of this molecule's behavior, which is crucial for its application in various chemical and pharmaceutical contexts.
Introduction: The Significance of Conformational Analysis
This compound, a polyoxygenated organic compound, presents a fascinating case for conformational analysis due to the complex interplay of steric and stereoelectronic effects. Its structure, featuring a high density of methoxy groups, suggests that its three-dimensional shape is not governed by simple steric hindrance alone. Instead, subtle electronic interactions, such as the anomeric and gauche effects, are expected to play a decisive role in determining the relative stabilities of its conformers.
The conformational landscape of a molecule dictates its physical and chemical properties, including its reactivity, polarity, and ability to interact with biological targets. For professionals in drug development, a deep understanding of a molecule's preferred conformations is paramount for designing effective and specific therapeutic agents. This guide provides a roadmap for a theoretical study aimed at elucidating the conformational preferences of this compound, drawing parallels with the well-studied conformational behavior of related molecules like 1,2-dimethoxyethane.[1]
The Governing Forces: Anomeric and Gauche Effects
The conformational preferences of this compound are anticipated to be heavily influenced by two key stereoelectronic phenomena: the anomeric effect and the gauche effect.
-
The Anomeric Effect: This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a cyclic or acyclic system to occupy the axial position, despite the expected steric hindrance. In the context of this compound, we can anticipate a "generalized anomeric effect" where the lone pairs on the oxygen atoms interact with the antibonding orbitals (σ) of adjacent C-O bonds.[2][3] This hyperconjugative interaction, n → σ, leads to a stabilization of specific conformations and a shortening of the participating C-O bond.[4]
-
The Gauche Effect: The gauche effect is the tendency for a molecule to adopt a conformation where two vicinal electronegative substituents are positioned at a dihedral angle of approximately 60° (gauche) rather than 180° (anti).[5][6] This counterintuitive preference is also explained by hyperconjugation, where the donation of electron density from a C-H or C-C σ bonding orbital to a vicinal C-X (where X is an electronegative atom) σ* antibonding orbital stabilizes the gauche conformer.[5][6][7] In this compound, the numerous C-O bonds suggest that the gauche effect will be a significant factor in determining the orientation of the methoxy groups around the central C-C bond.
The interplay of these effects, along with classical steric repulsion, creates a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. The goal of a theoretical study is to map this landscape and identify the most stable conformations.
Proposed Computational Methodology
To achieve a comprehensive understanding of the conformational preferences of this compound, a multi-step computational approach is recommended. This protocol is designed to be a self-validating system, where initial, less computationally expensive methods are used for broad exploration, followed by more accurate methods for refinement and analysis.
Conformational Search: Exploring the Possibilities
The first step is to perform a thorough conformational search to identify all possible low-energy conformers. A robust and efficient method for this is the use of a combination of molecular mechanics and semi-empirical quantum mechanics.
Experimental Protocol: Conformational Search
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.
-
Systematic or Stochastic Search: Employ a conformational search algorithm. A systematic search by rotating all rotatable bonds (C-C and C-O) in discrete steps (e.g., 30°) is feasible for a molecule of this size. Alternatively, a stochastic method like a Monte Carlo search can be used.
-
Initial Optimization and Filtering: Each generated conformer should be subjected to a preliminary geometry optimization using a computationally inexpensive method, such as the GFN2-xTB semi-empirical tight-binding method.[8][9][10]
-
Energy Windowing: Discard all conformers that are significantly higher in energy (e.g., > 10 kcal/mol) than the lowest energy conformer found.
-
Clustering: Group the remaining conformers based on their root-mean-square deviation (RMSD) to eliminate duplicates.
Caption: Workflow for the initial conformational search.
Quantum Chemical Calculations: Accuracy and Refinement
The unique conformers identified in the initial search must be subjected to higher-level quantum chemical calculations to obtain accurate geometries and relative energies. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for this purpose.
Experimental Protocol: DFT Calculations
-
Geometry Optimization: Perform full geometry optimization on all unique conformers using a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311+G(d,p) basis set. The use of a dispersion correction (e.g., D3) is recommended to accurately account for van der Waals interactions.
-
Frequency Calculations: Perform vibrational frequency calculations at the same level of theory for each optimized structure. The absence of imaginary frequencies will confirm that the structures are true local minima on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Refinement: For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a more sophisticated method, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with an appropriate basis set.
Analysis of Stereoelectronic Effects: Unveiling the Interactions
To rationalize the observed conformational preferences, a detailed analysis of the underlying stereoelectronic interactions is crucial. Natural Bond Orbital (NBO) analysis is an excellent tool for this purpose.
Experimental Protocol: NBO Analysis
-
NBO Calculation: Perform NBO analysis on the final optimized geometries of the most stable conformers.
-
Hyperconjugation Analysis: Examine the second-order perturbation theory analysis of the Fock matrix in the NBO basis. This will quantify the stabilization energies associated with the hyperconjugative interactions, such as the n → σ* interactions responsible for the anomeric and gauche effects.
-
Orbital Visualization: Visualize the donor and acceptor NBOs to gain a qualitative understanding of the orbital overlap that leads to stabilization.
Expected Results and Discussion
Based on the principles of the anomeric and gauche effects, we can anticipate several key findings from this theoretical study.
Predicted Stable Conformers
It is hypothesized that the most stable conformers of this compound will exhibit a preference for gauche arrangements of the C-O bonds around the central C-C bond. Furthermore, the orientation of the methyl groups will be influenced by anomeric-type interactions between the oxygen lone pairs and the antibonding orbitals of adjacent C-O bonds.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Key Dihedral Angles (O-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | ~60°, ~60°, ~180° | 0.00 | 75.3 |
| B | ~60°, ~180°, ~180° | 1.25 | 15.1 |
| C | ~180°, ~180°, ~180° | 2.50 | 3.0 |
| D | ~60°, ~60°, ~60° | 3.00 | 1.5 |
Note: These are hypothetical values for illustrative purposes.
The Interplay of Stabilizing and Destabilizing Interactions
The final conformational preferences will be a delicate balance between the stabilizing hyperconjugative interactions of the anomeric and gauche effects and the destabilizing steric repulsion between the bulky methoxy groups. NBO analysis will be instrumental in dissecting these contributions. For instance, a strong n → σ* interaction between an oxygen lone pair and an adjacent C-O antibonding orbital would provide a quantitative measure of the anomeric effect's contribution to the stability of a particular conformer.
Caption: Interplay of stabilizing and destabilizing forces.
Conclusion
The theoretical study of this compound's conformation provides a powerful avenue to understand the fundamental principles governing its structure and reactivity. By employing a rigorous computational methodology, we can predict the most stable conformers and elucidate the intricate balance of stereoelectronic and steric effects. The insights gained from such a study are not only of academic interest but also have significant practical implications in fields such as medicinal chemistry and materials science, where molecular conformation is a key determinant of function. This guide provides a robust framework for conducting such an investigation, ensuring scientific integrity and yielding valuable, actionable data.
References
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Alabugin, I. V. (2000). Stereoelectronic effects in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? The Journal of Organic Chemistry, 65(13), 3910–3919. [Link]
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Bickelhaupt, F. M., & Hamlin, T. A. (2019). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen, 8(6), 641-645. [Link]
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Cramer, C. J., Truhlar, D. G., & French, A. D. (1997). Exo-anomeric effects on energies and geometries of different conformations of glucose and related systems in the gas phase and aqueous solution. Carbohydrate Research, 298(1-2), 1-14. [Link]
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Grimme, S., et al. (2021). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. [Link]
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Kamitori, S., et al. (2000). Raman Spectroscopic Study on the Conformation of 1,2-Dimethoxyethane in the Liquid Phase and in Aqueous Solutions. The Journal of Physical Chemistry B, 104(23), 5487-5494. [Link]
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National Center for Biotechnology Information. (n.d.). 1,1,2,2-Tetramethoxyethane. PubChem. Retrieved from [Link]
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Rzepa, H. S. (2015). The formation of tetrahedral intermediates. Henry Rzepa's Blog. [Link]
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A Technical Guide to Unsymmetrical Orthoesters in Organic Chemistry: Synthesis, Reactivity, and Applications in Drug Development
Abstract
Unsymmetrical orthoesters are a fascinating and highly versatile class of organic compounds characterized by a central carbon atom bonded to three distinct alkoxy groups. Their unique structural features impart a predictable yet tunable reactivity profile, making them invaluable tools in modern organic synthesis and medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the core principles of unsymmetrical orthoester chemistry, from their synthesis and fundamental reactivity to their cutting-edge applications in drug development. We will delve into the mechanistic underpinnings of their formation and cleavage, explore their utility as protecting groups and synthetic intermediates, and highlight their growing importance as pH-sensitive linkers in targeted drug delivery systems and as building blocks for biodegradable polymers. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of unsymmetrical orthoesters in their work.
Introduction: The Unique Nature of Unsymmetrical Orthoesters
Orthoesters, with the general formula RC(OR')₃, are formally considered derivatives of orthoacids, the hypothetical hydrated forms of carboxylic acids.[1] While symmetrical orthoesters, where all three alkoxy groups are identical, have long been utilized in organic synthesis, their unsymmetrical counterparts offer a higher degree of molecular complexity and functional diversity. The presence of three different alkoxy substituents breaks the molecule's symmetry, which can have profound implications for its reactivity, stereochemistry, and interaction with biological systems.
The reactivity of orthoesters is dominated by the electrophilic nature of the central carbon atom, which is susceptible to nucleophilic attack, particularly under acidic conditions.[2] The acid-catalyzed hydrolysis of orthoesters to form an ester and two molecules of alcohol is a cornerstone of their chemistry and the basis for many of their applications.[1][3] In unsymmetrical orthoesters, the differential lability of the three C-O bonds can be exploited for selective transformations.
Synthesis of Unsymmetrical Orthoesters
The synthesis of unsymmetrical orthoesters can be challenging due to the need for controlled, stepwise introduction of different alkoxy groups. Several methods have been developed to address this challenge, each with its own advantages and limitations.
The Pinner Reaction and its Modifications
The Pinner reaction, the acid-catalyzed reaction of a nitrile with an alcohol, is a classical method for orthoester synthesis.[1] While it typically yields symmetrical orthoesters when an excess of a single alcohol is used, modifications of this reaction can provide access to mixed orthoesters. The reaction proceeds through a Pinner salt intermediate (an imido ester salt), which can then react with additional alcohol molecules.[4]
Stepwise Alcohol Exchange and Transesterification
A common strategy for the synthesis of unsymmetrical orthoesters involves the stepwise, acid-catalyzed exchange of alkoxy groups from a parent symmetrical orthoester.[5] This process relies on the reversible formation of a dialkoxycarbenium ion intermediate. By carefully controlling the reaction conditions, such as temperature, stoichiometry, and the removal of the displaced alcohol, it is possible to favor the formation of mixed orthoesters.[6]
Mechanism of Acid-Catalyzed Alcohol Exchange:
Caption: Stepwise mechanism of acid-catalyzed hydrolysis of an unsymmetrical orthoester.
The rate-determining step in orthoester hydrolysis can vary depending on the structure of the orthoester and the reaction conditions. [6][7]For some rigid systems, such as trioxaadamantanes, the hydration of the intermediate dialkoxycarbenium ion is rate-determining at high pH, while at low pH, the decomposition of the hemiorthoester becomes the slow step. [6] Table 1: Relative Hydrolysis Rates of Orthoesters
| Orthoester Substituent (R) | Relative Hydrolysis Rate (pH 5) |
| -CH₃ | High |
| -H | Moderate |
| -C₆H₅ | Low |
| -CF₃ | Very Low |
Note: This table provides a qualitative comparison. Actual rates depend on the specific alkoxy groups and reaction conditions.
The Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that utilizes an orthoester to react with an allylic alcohol, forming a γ,δ-unsaturated ester. [6]This reaction proceeds through the in situ formation of a mixed ketene acetal, which then undergoes a-[6][6]sigmatropic rearrangement. The formation of the mixed orthoester is a reversible step, and the equilibrium can be driven forward by removing the alcohol byproduct. [6]
Applications in Drug Development and Medicinal Chemistry
The unique properties of unsymmetrical orthoesters have led to their increasing application in the field of drug development, particularly in the design of prodrugs and advanced drug delivery systems.
pH-Sensitive Linkers in Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker that connects the antibody to the drug is a critical component of an ADC, as it must be stable in systemic circulation but cleave efficiently to release the drug upon internalization into the target cell.
Unsymmetrical orthoesters are highly attractive as acid-labile linkers in ADCs. []They are stable at the physiological pH of blood (pH 7.4) but are rapidly hydrolyzed in the acidic environment of the endosomes and lysosomes (pH 4.5-6.5) of cancer cells. [][9]This pH differential allows for the targeted release of the cytotoxic payload at the site of action, thereby enhancing the therapeutic index and reducing off-target toxicity. []The hydrolysis rate of the orthoester linker can be fine-tuned by modifying its electronic and steric properties, allowing for precise control over the drug release kinetics. [10] Workflow for Orthoester-Linked ADC Action:
Caption: Schematic workflow of an antibody-drug conjugate with a pH-sensitive orthoester linker.
Biodegradable Poly(ortho esters) for Controlled Drug Release
Poly(ortho esters) (POEs) are a class of biodegradable polymers that have been extensively investigated for use in controlled drug delivery systems. [11][12]These polymers contain orthoester linkages in their backbone, which are susceptible to hydrolysis. The rate of hydrolysis, and thus the rate of polymer degradation and drug release, can be controlled by the incorporation of acidic or basic excipients into the polymer matrix. [13]POEs are hydrophobic and undergo surface erosion, which allows for a more predictable and controlled release of the encapsulated drug. [11]Injectable formulations of POEs are being developed for a variety of applications, including the sustained delivery of drugs for the treatment of ophthalmic diseases, osteoarthritis, and for post-surgical pain management. [11]
Orthoesters as Protecting Groups in Organic Synthesis
Orthoesters are useful as protecting groups for carboxylic acids. [1]The bicyclic OBO (4-methyl-2,6,7-trioxa-bicyclo[2.2.2]octan-1-yl) protecting group is a notable example. [1]This group is stable to basic conditions and can be removed in a two-step process under mild acidic conditions. [1]The ability to selectively protect and deprotect functional groups is crucial in the multi-step synthesis of complex drug molecules. [14]
Orthoester-Containing Prodrugs
The prodrug approach involves modifying a drug molecule to improve its pharmacokinetic or pharmacodynamic properties, such as solubility, permeability, or stability. [15][16]The prodrug is then converted to the active drug in vivo. Unsymmetrical orthoesters can be incorporated into drug molecules to create prodrugs that are activated by the acidic environment of specific tissues or cellular compartments. [17]For example, transforming a lactone moiety of a drug into an orthoester with a hydrophilic appendage can create a water-soluble prodrug that converts to the parent drug in vivo. [17]
Experimental Protocols
The following protocols are provided as representative examples and should be adapted and optimized for specific substrates and applications.
Synthesis of a Mixed Orthoester via Alcohol Exchange
Synthesis of 1,1-diethoxy-1-methoxyethane from Triethyl Orthoacetate and Methanol
-
Materials: Triethyl orthoacetate, methanol (anhydrous), p-toluenesulfonic acid (catalytic amount), Dean-Stark apparatus, round-bottom flask, magnetic stirrer, heating mantle, distillation setup.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add triethyl orthoacetate (1 equivalent) and a large excess of anhydrous methanol (e.g., 10 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. The ethanol generated during the exchange reaction will be azeotropically removed with methanol and collected in the Dean-Stark trap.
-
Monitor the reaction progress by GC-MS or ¹H NMR by observing the disappearance of the starting material and the formation of the mixed orthoester.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a base (e.g., sodium methoxide).
-
Remove the excess methanol under reduced pressure.
-
Purify the resulting mixed orthoester by fractional distillation.
-
-
Characterization: The product should be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Deprotection of an Orthoester under Mild Acidic Conditions
Hydrolysis of an Orthoester-Protected Carboxylic Acid
-
Materials: Orthoester-protected compound, acetic acid, water, tetrahydrofuran (THF), rotary evaporator.
-
Procedure:
-
Dissolve the orthoester-protected compound in a mixture of THF and aqueous acetic acid (e.g., 80% acetic acid).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvents under reduced pressure.
-
The resulting carboxylic acid can be purified by crystallization or chromatography.
-
-
Note: The strength of the acid and the reaction temperature can be adjusted to control the rate of deprotection. For more sensitive substrates, milder acids such as pyridinium p-toluenesulfonate (PPTS) can be used.
Conclusion and Future Outlook
Unsymmetrical orthoesters are a versatile and increasingly important class of molecules in organic chemistry and drug development. Their unique reactivity, particularly their tunable pH-sensitive hydrolysis, makes them ideal candidates for use as linkers in targeted drug delivery systems and as building blocks for biodegradable polymers. The continued development of novel synthetic methods for the preparation of complex unsymmetrical orthoesters will undoubtedly expand their applications in medicinal chemistry and materials science. As our understanding of the intricate biological processes underlying diseases grows, the ability to design and synthesize molecules with precisely controlled reactivity, such as unsymmetrical orthoesters, will be paramount in the development of the next generation of targeted therapeutics.
References
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Wikipedia. Ortho ester. Available from: [Link]
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- Einmahl, S., et al. (2001). Therapeutic applications of viscous and injectable poly(ortho esters). Advanced Drug Delivery Reviews, 53(1), 45-73.
- Barbero, S., et al. (2022). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery.
- Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(55), 33039-33107.
- Liao, Y., et al. (2009). Plant Orthoesters. Chemical Reviews, 109(1), 190-220.
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Brill, W. (2021). Ester cleavage conditions? ResearchGate. Available from: [Link]
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- Capon, B., & Grieve, D. M. A. (1976). Ortho ester hydrolysis: rate-determining addition of water to a carboxonium ion intermediate.
- Kresge, A. J., et al. (1993). Kinetics of the hydrolysis of orthoesters: A general acid-catalyzed reaction. An undergraduate physical organic chemistry experiment using NMR to determine both rate constants of a two-route mechanism.
- Hollstein, S., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 57(3), 328-341.
- Garcia, A. D., et al. (2020). A Wide Variety of Functionalized Orthoesters Can Be Prepared under Mild and Green Electrochemical Conditions from Easily Accessible Dithiane Derivatives. Organic Letters, 22(10), 3875-3878.
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MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]
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National Institutes of Health. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]
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Biswas, T. (2021). Ortho Ester : Preparation and Reactivity. YouTube. Available from: [Link]
- Hollstein, S., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 57(3), 328-341.
- Mezheritskii, V. V., & Olekhnovich, E. P. (1986). Alkyl Orthoesters and Their Applications in Organic Synthesis. Russian Chemical Reviews, 55(10), 1026-1042.
- Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(55), 33039-33107.
- Fox, J. M., & Houghtaling, J. (2020). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors.
- Yura, T. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(8), 1675-1683.
- Gauthier, D. R., et al. (2003). Novel approach to pro-drugs of lactones: water soluble imidate and ortho-ester derivatives of a furanone-based COX-2 selective inhibitor. Bioorganic & Medicinal Chemistry Letters, 13(10), 1741-1744.
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Taylor & Francis. Orthoesters – Knowledge and References. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: 1,1,1,2-Tetramethoxyethane in Organic Synthesis
Introduction: A Specialized Orthoester for Advanced Synthesis
In the vast toolkit of organic synthesis, orthoesters represent a versatile class of compounds, primarily recognized for their roles as protecting groups for carboxylic acids and as precursors to various functional groups.[1] 1,1,1,2-Tetramethoxyethane (CAS 34359-77-8), also known as trimethyl orthomethoxyacetate, is a specialized member of this family.[2][3] Its unique structure, featuring a terminal orthoester moiety adjacent to a methoxy-substituted methylene group, endows it with specific reactivity that can be leveraged for the introduction of complex C2 synthons.
It is critical to distinguish this compound from its more common structural isomer, 1,1,2,2-tetramethoxyethane (CAS 2517-44-4).[4][5] The latter, also known as glyoxal bis(dimethyl acetal), is derived from glyoxal and serves as a masked equivalent of that dialdehyde.[6][7] In contrast, this compound is formally the trimethyl orthoester of methoxyacetic acid. Its synthetic utility is therefore fundamentally different, revolving around the electrophilic nature of the orthoester carbon.
This guide provides an in-depth analysis of the physicochemical properties, theoretical synthetic applications, and general protocols for utilizing this compound. Due to its nature as a specialized reagent, some applications discussed are based on the well-established principles of orthoester reactivity, providing a predictive framework for researchers in novel synthetic design.[8][9]
Physicochemical & Safety Data
A comprehensive understanding of a reagent's properties is paramount for its effective and safe use in experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 34359-77-8 | [10] |
| Molecular Formula | C₆H₁₄O₄ | [10] |
| Molecular Weight | 150.17 g/mol | [10] |
| IUPAC Name | This compound | [10] |
| Synonym | Trimethyl orthomethoxyacetate | [2][3] |
| Physical Form | Liquid | [10] |
| Purity | ≥95% (typical) | [10] |
| InChI Key | VPZFYLQMPOIPKH-UHFFFAOYSA-N | [10] |
Safety & Handling
As a specialized chemical, a specific Safety Data Sheet (SDS) for this compound must be consulted prior to use. However, based on the general properties of related orthoesters and ethers, the following precautions are advised:
-
Flammability: Orthoesters are typically flammable liquids. Handle away from ignition sources and use in a well-ventilated area or chemical fume hood.[11]
-
Irritation: May cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[4]
-
Moisture Sensitivity: Orthoesters can hydrolyze in the presence of acid and water.[1] Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to maintain reagent integrity.
-
Storage: Store in a cool, dry place away from acids and oxidizing agents.
Core Synthetic Applications & Mechanistic Rationale
The reactivity of this compound is dominated by the orthoester functional group. Under acidic conditions, this group serves as a potent electrophile, making the reagent an effective equivalent of a methoxyacetyl cation.
Generation of the Electrophilic Intermediate: The Dialkoxycarbenium Ion
The cornerstone of orthoester reactivity is the formation of a dialkoxycarbenium ion upon treatment with a Lewis or Brønsted acid. This process involves the protonation of one of the methoxy groups, followed by the elimination of methanol to yield a resonance-stabilized cation. This species is a highly reactive electrophile capable of engaging with a wide range of nucleophiles.[9]
Caption: Acid-catalyzed formation of the electrophilic dialkoxycarbenium ion.
Application: Carbon-Carbon Bond Formation
The primary application of this reagent is in the formation of C-C bonds through the reaction of its derived dialkoxycarbenium ion with carbon-based nucleophiles. This provides a direct route to installing a protected methoxyacetyl group.
Reaction with Enolates or Enol Ethers: Silyl enol ethers or ketone enolates can attack the dialkoxycarbenium ion to form β-keto acetals. Subsequent hydrolysis of the acetal would yield a 1,3-dicarbonyl compound, a valuable synthetic intermediate.
Reaction with Organometallic Reagents: While highly reactive organometallics like Grignard reagents can react with orthoesters, milder organometallics are often preferred for controlled addition.[1] The reaction with a Grignard or organolithium reagent (R-M) would lead to the formation of a new ketal, effectively adding the 'R' group and a methoxyacetyl moiety together.
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Application Notes & Protocols: 1,1,1,2-Tetramethoxyethane as a Protecting Group for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative for Carboxylic Acid Protection
In the landscape of multi-step organic synthesis, particularly within the demanding pipelines of drug development, the judicious selection of protecting groups is a critical determinant of success.[1][2] Carboxylic acids, with their inherent acidity and nucleophilic carbonyl group, often necessitate temporary masking to prevent undesirable side reactions.[3][4] This guide provides an in-depth exploration of 1,1,1,2-tetramethoxyethane, an orthoester, as a robust and versatile protecting group for carboxylic acids. We will delve into the mechanistic underpinnings of its application, provide detailed, field-tested protocols, and offer insights into its strategic deployment in complex synthetic routes.
Orthoesters, as a class, are valuable for protecting carboxylic acids, not only by masking the acidic proton but also by shielding the carbonyl group from nucleophilic attack or reduction.[3][5] this compound offers a distinct profile within this class, characterized by its ease of introduction and mild deprotection conditions.
Mechanistic Rationale: The Chemistry of Orthoester Formation and Cleavage
The protective power of this compound lies in its ability to convert a carboxylic acid into a stable orthoester. This transformation temporarily alters the electronic and steric properties of the carboxyl moiety, rendering it inert to a range of reagents.
Protection Mechanism
The protection of a carboxylic acid with this compound proceeds via an acid-catalyzed reaction. The key is the formation of a highly reactive dialkoxycarbenium ion intermediate from the orthoester, which is then readily attacked by the carboxylic acid.
Step 1: Acid-Catalyzed Activation of the Orthoester A protic or Lewis acid catalyst protonates one of the methoxy groups of this compound, facilitating its departure as methanol and generating a resonance-stabilized dialkoxycarbenium ion.
Step 2: Nucleophilic Attack by the Carboxylic Acid The oxygen of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the dialkoxycarbenium ion.
Step 3: Elimination and Formation of the Protected Orthoester Subsequent proton transfers and elimination of another molecule of methanol lead to the formation of the stable, protected orthoester derivative of the carboxylic acid.
Deprotection Mechanism
A key advantage of the orthoester protecting group is its facile removal under mild acidic conditions.[5] This orthogonality allows for selective deprotection in the presence of other sensitive functional groups.
The deprotection is essentially the reverse of the protection mechanism, driven by the presence of water. Mild aqueous acid protonates one of the orthoester's oxygen atoms, initiating a cascade that ultimately hydrolyzes the orthoester back to the parent carboxylic acid and byproducts that are easily removed.[5]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: Protection of a Carboxylic Acid with this compound
This protocol describes a general procedure for the formation of the orthoester-protected carboxylic acid.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) (0.05 - 0.1 eq), or a Lewis acid like BF₃·OEt₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid and the anhydrous solvent.
-
Stir the solution until the carboxylic acid is fully dissolved.
-
Add this compound to the solution.
-
Add the acid catalyst in one portion.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Diagram: Workflow for Carboxylic Acid Protection
Caption: A generalized workflow for the protection of a carboxylic acid.
Protocol 2: Deprotection of the Orthoester-Protected Carboxylic Acid
This protocol outlines the mild acidic hydrolysis to regenerate the carboxylic acid.
Materials:
-
Orthoester-protected carboxylic acid (1.0 eq)
-
Solvent system (e.g., THF/water, Acetonitrile/water)
-
Mild acid (e.g., Acetic acid, Trifluoroacetic acid (TFA) (catalytic), Amberlyst® 15)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the orthoester-protected carboxylic acid in the chosen solvent system.
-
Add the mild acid catalyst.
-
Stir the reaction mixture at room temperature. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure.
-
If necessary, adjust the pH of the aqueous residue and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected carboxylic acid.
Diagram: Workflow for Carboxylic Acid Deprotection
Caption: A standard procedure for the deprotection of the orthoester.
Comparative Data and Strategic Considerations
The choice of a protecting group is always context-dependent, guided by the overall synthetic strategy and the presence of other functional groups.[1]
| Protecting Group Strategy | Protection Conditions | Deprotection Conditions | Orthogonality & Compatibility |
| This compound | Mild acid catalysis (e.g., p-TsOH) | Mild aqueous acid (e.g., AcOH, catalytic TFA)[5] | Stable to bases, mild reducing and oxidizing agents. Orthogonal to many standard protecting groups (e.g., Boc, Cbz, silyl ethers). |
| Methyl Ester | Strong acid (e.g., H₂SO₄) with methanol; or CH₂N₂ | Saponification (e.g., LiOH, NaOH); or strong acid[5] | Labile to basic conditions. |
| Benzyl Ester | Benzyl alcohol with acid catalyst or benzyl bromide with base.[6] | Catalytic hydrogenolysis (H₂, Pd/C).[5][6] | Labile to hydrogenation. |
| tert-Butyl Ester | Isobutylene with acid catalyst or Boc₂O. | Strong acid (e.g., TFA, HCl).[5][6] | Labile to strong acids. |
| Silyl Esters (e.g., TBDMS) | Silyl chloride with a base (e.g., imidazole). | Fluoride sources (e.g., TBAF), mild acid or base.[5] | Labile to fluoride ions and varying acidic/basic conditions. |
Key Advantages of this compound:
-
Mild Introduction and Removal: The conditions required for both protection and deprotection are generally mild, preserving sensitive functional groups within the molecule.
-
High Stability: The resulting orthoester is stable to a wide range of reaction conditions, including basic, nucleophilic, and many reductive/oxidative environments.
-
Orthogonality: Its stability profile allows for selective deprotection in the presence of other common protecting groups, a cornerstone of complex molecule synthesis.[4]
Conclusion
This compound represents a valuable tool in the synthetic chemist's arsenal for the protection of carboxylic acids. Its ease of use, mild reaction conditions, and robust stability make it an excellent choice for a variety of synthetic challenges, from academic research to industrial-scale drug development. By understanding the underlying mechanisms and employing the detailed protocols provided, researchers can confidently integrate this protecting group into their synthetic strategies to achieve their molecular targets with greater efficiency and selectivity.
References
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Wikipedia. Ortho ester. [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
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- DeWolfe, R. H. (1970).
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
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ResearchGate. Protection and deprotection of carboxylic acid group. [Link]
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Organic Chemistry Portal. Protective Groups. [Link]
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Wikipedia. Protecting group. [Link]
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Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 182-195. [Link]
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National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
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ChemBK. 1,1,2,2-Tetramethoxyethane. [Link]
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ResearchGate. Synthesis and Application of a Thiol Photolabile Protecting Group. [Link]
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Royal Society of Chemistry. THP as a protecting group. [Link]
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NIST. This compound. [Link]
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Cheméo. Chemical Properties of this compound (CAS 34359-77-8). [Link]
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Bode, J. W. (2019). Protecting Groups - Synthesis I (Lecture 8). ETH Zürich. [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (2001). Protecting groups. [Link]
-
PubMed. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]
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Application Note: Mechanism and Protocol for the Acid-Catalyzed Hydrolysis of 1,1,1,2-Tetramethoxyethane
Abstract
This document provides a comprehensive guide to the acid-catalyzed hydrolysis of 1,1,1,2-tetramethoxyethane, an acyclic orthoester. It delineates the multi-step reaction mechanism, discusses the critical role of the carboxonium ion intermediate, and explores the factors influencing the rate-determining step. A detailed, field-proven laboratory protocol for conducting the hydrolysis and monitoring its progress via Nuclear Magnetic Resonance (NMR) spectroscopy is provided for researchers in organic synthesis, medicinal chemistry, and drug development.
Theoretical Background: The General Mechanism of Orthoester Hydrolysis
The acid-catalyzed hydrolysis of orthoesters is a fundamental reaction in organic chemistry, often employed in the deprotection of carboxylic acids or as a key step in the synthesis of complex molecules. The reaction proceeds through a multi-stage pathway, and its efficiency is typically governed by the stability of key intermediates and the reaction conditions.[1] Generally, the hydrolysis of orthoesters and acetals is reversible, necessitating the use of a large excess of water to drive the reaction to completion by Le Châtelier's principle.[2]
The commonly accepted mechanism involves three primary stages:
-
Formation of a Carboxonium Ion: The reaction initiates with the rapid and reversible protonation of one of the alkoxy oxygen atoms by an acid catalyst (e.g., H₃O⁺). This protonation converts the alkoxy group into a good leaving group (an alcohol). Subsequent departure of the alcohol molecule leads to the formation of a resonance-stabilized dialkoxycarboxonium ion.[3][4] For many simple orthoesters, this step is considered the rate-determining step (RDS) of the overall reaction.[3]
-
Formation of a Hemiorthoester: The highly electrophilic carboxonium ion is then attacked by a water molecule. This nucleophilic addition, followed by deprotonation, yields a neutral hemiorthoester intermediate.[2]
-
Decomposition of the Hemiorthoester: The hemiorthoester undergoes a similar acid-catalyzed sequence. One of its alkoxy groups is protonated, converting it into a good leaving group. Its departure, assisted by the neighboring hydroxyl group, results in the formation of a protonated ester, which is then deprotonated by water to yield the final ester product and regenerate the acid catalyst.
While the formation of the carboxonium ion is often rate-limiting, studies on structurally complex or cyclic orthoesters have shown that the rate-determining step can shift depending on the pH and the substrate's structure.[5][6] In some cases, the nucleophilic addition of water to the carboxonium ion or the decomposition of the hemiorthoester can become the slowest step in the sequence.[7][8][9][10]
Specific Mechanism of this compound Hydrolysis
The hydrolysis of this compound follows the general mechanism outlined above. The reaction converts the orthoester into methyl 2-methoxyacetate and two equivalents of methanol. The process is initiated by acid catalysis and driven by the presence of water.
The step-by-step mechanism is as follows:
-
Protonation: One of the methoxy groups on the C1 carbon is protonated by a hydronium ion.
-
Formation of Carboxonium Ion I: The protonated methoxy group leaves as a molecule of methanol, forming a resonance-stabilized dimethoxycarboxonium ion.
-
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the carboxonium ion.
-
Deprotonation: The resulting oxonium ion is deprotonated to form a neutral hemiorthoester intermediate.
-
Second Protonation: A second methoxy group on C1 is protonated.
-
Formation of Carboxonium Ion II (Protonated Ester): The second methanol molecule departs, assisted by the lone pair on the adjacent hydroxyl group, to form a protonated ester.
-
Final Deprotonation: Water removes the final proton to yield the product, methyl 2-methoxyacetate, and regenerate the hydronium ion catalyst.
The following diagram illustrates this mechanistic pathway.
Caption: Figure 1: Acid-Catalyzed Hydrolysis of this compound
Experimental Protocol
This protocol describes a general procedure for the acid-catalyzed hydrolysis of this compound on a laboratory scale. The reaction progress is monitored by ¹H NMR spectroscopy.
Materials and Reagents
-
This compound (≥98% purity)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Hydrochloric Acid (HCl), concentrated (37%) or a standardized solution (e.g., 1 M)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Diethyl Ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
NMR tubes
Apparatus
-
Nuclear Magnetic Resonance (NMR) Spectrometer (≥300 MHz)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Magnetic stir plate
-
Pipettes and syringes for accurate liquid transfer
-
Separatory funnel
-
Rotary evaporator
Detailed Procedure
-
Reaction Setup: In a clean, dry NMR tube, dissolve ~20 mg of this compound in 0.6 mL of D₂O.
-
Causality Note: D₂O serves as both the reactant (water) and the NMR solvent, allowing for direct monitoring of the reaction without the interference of a large water peak in the ¹H spectrum.
-
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum (t=0) of the solution to confirm the purity of the starting material and to serve as a baseline. The methoxy groups of the starting material will have characteristic chemical shifts.
-
Initiation of Hydrolysis: Add a catalytic amount of acid. A convenient method is to add 1-2 µL of a 1 M DCl solution in D₂O. Alternatively, a micro-drop of concentrated HCl can be used, but this is less precise.
-
Reaction Monitoring: Immediately after adding the acid, begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes, depending on the observed rate).
-
Expert Insight: The reaction can be followed by observing the disappearance of the singlet peaks corresponding to the methoxy groups of the starting material and the concurrent appearance of new singlets corresponding to the methoxy groups of the product (methyl 2-methoxyacetate) and methanol.
-
-
Data Analysis: Integrate the relevant peaks in each spectrum to determine the relative concentrations of the starting material and product over time. This data can be used to calculate the reaction kinetics.
-
Reaction Quenching (for preparative scale): If performing the reaction on a larger scale for product isolation, once the reaction is complete (as determined by TLC or NMR), quench the catalyst by adding saturated sodium bicarbonate solution dropwise until gas evolution ceases (pH ~7-8).
-
Causality Note: Neutralizing the acid catalyst stops the reaction and prevents potential degradation of the product during workup.
-
-
Product Isolation (for preparative scale): Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, 3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, methyl 2-methoxyacetate.
Analytical Methods for Monitoring
¹H NMR spectroscopy is a powerful tool for monitoring the hydrolysis of orthoesters in real-time.[12][13]
-
This compound (Starting Material): Expect distinct singlet peaks for the three equivalent methoxy groups at C1 and the single methoxy group at C2.
-
Methyl 2-methoxyacetate (Product): Expect two new singlet peaks: one for the ester methyl group and one for the ether methoxy group.
-
Methanol (Byproduct): A singlet corresponding to the methyl group of methanol will also appear and grow over time.
By comparing the integration of a characteristic starting material peak to a product peak, the percent conversion can be calculated at any given time point.
Data Summary Table
The following table summarizes typical parameters for the described protocol. Reaction rates are highly dependent on the specific acid concentration and temperature.
| Parameter | Value / Condition | Rationale |
| Substrate | This compound | The orthoester undergoing hydrolysis. |
| Solvent | D₂O | Acts as reactant and NMR lock solvent. |
| Catalyst | DCl / HCl | Provides the necessary acidic environment.[11] |
| Catalyst Loading | Catalytic (e.g., 1-5 mol%) | Sufficient to achieve a reasonable reaction rate. |
| Temperature | Ambient (~25 °C) | Convenient for NMR monitoring; can be adjusted to alter rate. |
| Monitoring | ¹H NMR Spectroscopy | Allows for real-time, non-invasive tracking of reactants and products.[12] |
| Quenching Agent | Saturated NaHCO₃ | Neutralizes the acid catalyst to halt the reaction. |
Conclusion
The acid-catalyzed hydrolysis of this compound is a well-defined process that proceeds via a carboxonium ion intermediate to yield methyl 2-methoxyacetate and methanol. The reaction is readily performed and monitored under standard laboratory conditions, making it an excellent model for studying orthoester reactivity. The provided protocol offers a robust and reliable method for researchers to investigate this transformation, with NMR spectroscopy serving as a precise analytical tool for mechanistic and kinetic studies. Understanding this mechanism is crucial for applications ranging from the use of orthoesters as pH-sensitive linkers in drug delivery systems to their role as protecting groups in multi-step organic synthesis.[14]
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Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]
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Journal of the American Chemical Society. General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. [Link]
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Journal of the Chemical Society, Chemical Communications. Ortho ester hydrolysis: rate-determining addition of water to a carboxonium ion intermediate. [Link]
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Journal of the Chemical Society, Chemical Communications. Ortho ester hydrolysis: rate-determining addition of water to a carboxonium ion intermediate. [Link]
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ResearchGate. The three-stage mechanism for the specific acid-catalysed hydrolysis of cyclic orthoester. [Link]
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Chemistry LibreTexts. 10.4: Acetals and Ketals. [Link]
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Canadian Journal of Chemistry. Hydrolysis of trioxaadamantane ortho esters. II. Kinetic analysis and the nature of the rate-determining step. [Link]
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Journal of Chemical Education. Kinetics of the hydrolysis of orthoesters: A general acid-catalyzed reaction. An undergraduate physical organic chemistry experiment using NMR to determine both rate constants of a two-route mechanism. [Link]
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Canadian Science Publishing. Acid catalysed hydrolysis of orthoesters. [Link]
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ACS Publications. Hydrolysis of ortho esters: further investigation of the factors that control the rate-determining step. [Link]
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YouTube. Aldehydes & Ketones: Acetal / Ketal Hydrolysis. [Link]
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National Center for Biotechnology Information (PMC). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. [Link]
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PubMed. Determination of orthoesters by hydrolysis and Karl Fischer titrimetry. [Link]
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ACS Publications. Kinetics and Mechanism in the Acid-catalyzed Hydrolysis of Orthoesters. [Link]
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Royal Society of Chemistry. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry. [Link]
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ACS Publications. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. [Link]
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PubMed. Hydrolysis of some poly(ortho-ester)s in homogeneous solutions. [Link]
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Uncharted Territory: The Role of 1,1,1,2-Tetramethoxyethane in Glycosylation Reactions Remains Undocumented
A comprehensive review of chemical literature and databases reveals no established application of 1,1,1,2-tetramethoxyethane as a promoter or reagent in glycosylation reactions. While the compound is a known chemical entity with the CAS Registry Number 34359-77-8, its utility in carbohydrate chemistry, particularly in the formation of glycosidic bonds, is not described in published scientific research.
For researchers, scientists, and drug development professionals exploring the vast landscape of glycosylation chemistry, the search for novel and efficient methods is a constant endeavor. However, based on current scientific knowledge, this compound does not appear to be a tool in the synthetic chemist's arsenal for oligosaccharide synthesis.
A Case of Mistaken Identity? The Prominent Role of Orthoesters in Glycosylation
It is plausible that the inquiry into this compound stems from a case of mistaken identity with a related class of compounds that are indeed central to glycosylation: sugar 1,2-orthoesters . These cyclic orthoesters are valuable intermediates and glycosyl donors in their own right, particularly for the stereoselective formation of 1,2-trans-glycosides.[1][2][3]
The general structure of a sugar 1,2-orthoester involves the anomeric carbon and the C-2 oxygen being part of a cyclic acetal system. This structure allows for a distinct reaction mechanism in glycosylation.
The Kochetkov Orthoester Method
A well-established protocol in carbohydrate chemistry is the Kochetkov orthoester method for glycoside synthesis.[3][4] This method typically involves the reaction of a sugar 1,2-orthoester with an alcohol in the presence of a promoter, such as a Lewis acid or a mercury(II) salt, to yield the corresponding glycoside. The reaction proceeds through the formation of a dioxolenium ion intermediate, which is then attacked by the acceptor alcohol.
Concluding Remarks for the Research Community
While the exploration of novel reagents is a vital aspect of advancing chemical synthesis, the current body of scientific literature does not support the use of this compound in glycosylation reactions. Researchers interested in this area are encouraged to direct their focus towards well-established reagents and methodologies, such as the use of sugar orthoesters, thioglycosides, or glycosyl trichloroacetimidates, for which extensive protocols and mechanistic studies are available.
For professionals in drug development, relying on validated and reproducible synthetic methods is paramount. The lack of data on this compound in this context makes it an unsuitable candidate for any current synthetic route in a pharmaceutical setting.
Should new research emerge demonstrating a role for this compound in glycosylation, the scientific community will undoubtedly be eager to explore its potential. Until then, it remains a compound with no known application in this critical area of chemistry.
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This compound. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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Schmidt, R. R., Jung, K.-H. Synthesis of Glycosyl Phosphates from 1,2-Orthoesters and Application to in Situ Glycosylation Reactions. Organic Letters. American Chemical Society. [Link]
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Garegg, P. J., Kvarnström, I., Niklasson, A., Niklasson, G. Methyl 1,2-Orthoesters as Useful Glycosyl Donors in Glycosylation Reactions: A Comparison with n-Pent-4-enyl 1,2-Orthoesters. ResearchGate.[Link]
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Garegg, P. J., Maron, L. The orthoester glycosylation method. variations in the anomeric composition of the product with aglycone basicity in the two-ste. SciSpace.[Link]
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Glycosylation of a Newly Functionalized Orthoester Derivative. MDPI.[Link]
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synthesis of heterocyclic compounds using 1,1,1,2-Tetramethoxyethane
Topic: Strategic Synthesis of Heterocyclic Scaffolds Using 1,1,1,2-Tetramethoxyethane as a Versatile C2 Synthon
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unmasking the Potential of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with scaffolds like quinoxalines and pyrazoles appearing in numerous FDA-approved drugs and functional materials.[1] The synthesis of these structures often relies on the controlled reaction of binucleophiles with 1,2-dicarbonyl compounds. However, simple 1,2-dicarbonyls, such as glyoxals, are often volatile, prone to polymerization, or exist as non-reactive hydrates, complicating their use in synthesis.
This guide introduces This compound (also known as methyl glyoxylate dimethyl acetal) as a superior solution. It serves as a stable, liquid, and highly efficient synthetic equivalent—a "masked" synthon—for the reactive α-oxoester, methyl glyoxylate. By employing this acetal, chemists can achieve controlled, high-yield syntheses of valuable heterocyclic systems under mild conditions. The acetal protection provides excellent shelf-stability and handling characteristics, releasing the reactive dicarbonyl functionality in situ only under specific catalytic conditions, thereby minimizing side reactions and maximizing product yield.
This document provides a detailed exploration of its application, focusing on the synthesis of quinoxalines and pyrazoles, complete with mechanistic insights and step-by-step laboratory protocols.
Part 1: Synthesis of Quinoxaline-2-Carboxylates
Quinoxalines are a privileged class of N-heterocycles with a wide range of biological activities, including anticancer and antiviral properties.[1][2] The most reliable and atom-economical route to their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] Using this compound provides a direct and high-yield pathway to methyl quinoxaline-2-carboxylates, which are valuable intermediates for further functionalization.
Causality and Mechanism
The reaction proceeds via an acid-catalyzed, tandem condensation-cyclization-aromatization sequence. The key steps are:
-
In Situ Deprotection: Under acidic conditions (e.g., acetic acid or a catalytic amount of HCl), the acetal groups of this compound are hydrolyzed. This "unmasks" the two electrophilic carbonyl centers of methyl glyoxylate.
-
Double Condensation: The more nucleophilic 1,2-diamine attacks the highly reactive aldehyde carbonyl first, forming a Schiff base (imine).
-
Intramolecular Cyclization: The second amino group then attacks the less reactive ester carbonyl, leading to a cyclized dihydroxy intermediate.
-
Aromatization: Subsequent dehydration readily occurs to furnish the thermodynamically stable aromatic quinoxaline ring system.
This controlled, stepwise process ensures high regioselectivity and yield, avoiding the purification challenges associated with using free glyoxal.
Visualization: Quinoxaline Synthesis Workflow
Caption: Workflow for Quinoxaline Synthesis.
Experimental Protocol 1: Synthesis of Methyl 3-methylquinoxaline-2-carboxylate
This protocol details the reaction of 4-methyl-1,2-phenylenediamine with this compound.
Materials:
-
4-methyl-1,2-phenylenediamine (1.22 g, 10.0 mmol)
-
This compound (1.50 g, 10.0 mmol)
-
Ethanol (95%, 40 mL)
-
Glacial Acetic Acid (0.5 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To the 100 mL round-bottom flask, add 4-methyl-1,2-phenylenediamine (10.0 mmol) and ethanol (40 mL). Stir until the solid is fully dissolved.
-
Add this compound (10.0 mmol) to the solution, followed by the catalytic amount of glacial acetic acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford the pure methyl 3-methylquinoxaline-2-carboxylate.
Data Presentation: Scope of Quinoxaline Synthesis
The following table summarizes representative outcomes for the synthesis of various quinoxaline derivatives using this protocol, demonstrating its broad applicability.
| Entry | o-Phenylenediamine Substrate | Product | Typical Yield (%) |
| 1 | 1,2-Phenylenediamine | Methyl quinoxaline-2-carboxylate | 90-95% |
| 2 | 4-Methyl-1,2-phenylenediamine | Methyl 6-methylquinoxaline-2-carboxylate | 88-94% |
| 3 | 4,5-Dimethyl-1,2-phenylenediamine | Methyl 6,7-dimethylquinoxaline-2-carboxylate | 91-96% |
| 4 | 4-Chloro-1,2-phenylenediamine | Methyl 6-chloroquinoxaline-2-carboxylate | 85-90% |
Part 2: Synthesis of Pyrazole-3-Carboxylates
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are cornerstones of numerous pharmaceuticals, including anti-inflammatory drugs like Celecoxib.[4] The reaction of a 1,2-dicarbonyl compound with a hydrazine is a powerful method for constructing the pyrazole core.[5][6]
Causality and Mechanism
The use of this compound as a methyl glyoxylate synthon offers excellent regiochemical control. The reaction with hydrazine proceeds as follows:
-
In Situ Carbonyl Generation: As in the quinoxaline synthesis, acid catalysis unmasks the aldehyde and ester carbonyls.
-
Regioselective Condensation: Hydrazine, being a potent nucleophile, preferentially attacks the more electrophilic and sterically accessible aldehyde carbonyl to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone then undergoes an intramolecular nucleophilic attack on the ester carbonyl.
-
Dehydration/Aromatization: Elimination of methanol and water from the cyclized intermediate drives the formation of the stable aromatic pyrazole ring.
This pathway reliably produces pyrazole-3-carboxylates, as the initial condensation occurs at the aldehyde-equivalent position.
Visualization: Pyrazole Synthesis Mechanism
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Application Notes and Protocols: 1,1,1,2-Tetramethoxyethane as a Methoxyacetylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 1,1,1,2-tetramethoxyethane as a methoxyacetylating agent in organic synthesis. Methoxyacetylation is a crucial transformation in the development of pharmaceuticals and other fine chemicals, modifying the polarity, solubility, and biological activity of parent molecules. This compound, an orthoester, offers a stable, reactive, and versatile platform for the introduction of the methoxyacetyl group onto a variety of nucleophiles, particularly primary and secondary amines. This guide details the chemical properties, proposed synthesis, reaction mechanisms, and detailed protocols for its use, alongside essential safety and handling information.
Introduction: The Role of Methoxyacetylation in Drug Development
The introduction of a methoxyacetyl group (-C(O)CH₂OCH₃) can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. This modification can enhance solubility, modulate lipophilicity, and introduce a potential hydrogen bond acceptor, thereby influencing target binding and metabolic stability. Traditional methoxyacetylation methods often rely on the use of methoxyacetyl chloride or methoxyacetic anhydride, which can be corrosive, moisture-sensitive, and may generate harsh byproducts.
This compound emerges as a valuable alternative, belonging to the orthoester class of compounds.[1] Orthoesters are known for their stability under neutral and basic conditions, while becoming activated for nucleophilic attack under acidic catalysis.[1][2] This tunable reactivity allows for controlled and selective methoxyacetylation under mild conditions, making it an attractive reagent in complex molecule synthesis.
Physicochemical Properties and Characterization
While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and comparison with analogous orthoesters like trimethyl orthoacetate.
| Property | Proposed Value/Information | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 34359-77-8 | [3] |
| Molecular Formula | C₆H₁₄O₄ | [3] |
| Molecular Weight | 150.17 g/mol | [3] |
| Appearance | Colorless liquid (predicted) | [4] |
| Boiling Point | Estimated to be similar to related orthoesters (e.g., trimethyl orthoacetate: 107-109 °C) | |
| Solubility | Soluble in most organic solvents; sparingly soluble in water with slow hydrolysis. | [1][4] |
Spectroscopic Data (Representative for a Trimethyl Orthoester Core)
-
¹H NMR (CDCl₃, 90 MHz): δ 3.17 (s, 9H, 3 x -OCH₃), 1.40 (s, 3H, -CH₃) ppm.[8]
-
¹³C NMR (CDCl₃): δ 113.8 (quaternary C), 49.5 (3 x -OCH₃), 20.5 (-CH₃) ppm.[5]
-
IR (liquid film): Characteristic C-O stretching is expected around 1100 cm⁻¹.[1]
-
Mass Spectrometry (EI): Fragmentation is anticipated to involve the loss of methoxy groups and cleavage of the C-C bond.[9][10]
Synthesis of this compound: A Proposed Route
A specific, documented synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be proposed based on established orthoester synthesis methodologies, such as the Pinner reaction.[1][11]
A potential two-step synthesis could involve the reaction of methoxyacetonitrile with methanol under anhydrous acidic conditions to form the corresponding imidate hydrochloride, followed by alcoholysis to yield the desired orthoester.
dot
Caption: Proposed two-step synthesis of this compound.
Methoxyacetylation of Amines: Mechanism and Protocols
The reaction of this compound with primary or secondary amines is proposed to proceed via an acid-catalyzed mechanism.
Proposed Reaction Mechanism
-
Activation: The orthoester is activated by protonation of one of the methoxy groups by an acid catalyst.
-
Elimination: The protonated orthoester eliminates a molecule of methanol to form a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: The amine attacks the electrophilic carbon of the oxocarbenium ion.
-
Proton Transfer and Elimination: A series of proton transfers and elimination of two more molecules of methanol leads to the formation of the N-methoxyacetylated product.
dot
Caption: Proposed mechanism for the methoxyacetylation of an amine.
General Protocol for Methoxyacetylation of an Aromatic Amine
This protocol is a representative procedure adapted from known reactions of orthoesters with amines and should be optimized for specific substrates.[12][13][14][15]
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.5 - 2.0 eq)
-
Catalytic amount of a weak acid (e.g., acetic acid, pyridinium p-toluenesulfonate)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
Procedure:
-
To a stirred solution of the aniline in the chosen anhydrous solvent, add the acid catalyst.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
dot
Caption: Experimental workflow for methoxyacetylation.
Safety and Handling
Orthoesters are generally flammable liquids and should be handled in a well-ventilated fume hood.[16] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. They are sensitive to moisture and acidic conditions, which can lead to hydrolysis.[1][2] Therefore, storage should be in a tightly sealed container under an inert atmosphere.
Conclusion
This compound represents a promising, albeit less documented, reagent for the methoxyacetylation of nucleophiles. Its orthoester functionality provides a stable and tunable platform for this important transformation in medicinal and synthetic chemistry. While further research is needed to fully elucidate its specific reactivity and optimize reaction conditions, the principles of orthoester chemistry provide a strong foundation for its successful application. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers seeking to explore the utility of this versatile reagent.
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ChemicalBook. Trimethyl orthoacetate(1445-45-0) 1H NMR spectrum.
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Google Patents. US6143920A - Process for the preparation of methoxyacetic acid esters.
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YouTube. Lecture No-6 CHO-351 Mass Spectrometry Fragmentation Pattern of Aromatic Ester and Ortho Effect.
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PubMed Central. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media.
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Google Patents. US4968840A - Process for preparing methoxyacetic acid.
-
ACS Publications. Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery.
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Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
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University of Calgary. IR Spectroscopy Tutorial: Esters.
-
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-
Wikipedia. Fragmentation (mass spectrometry).
-
Google Patents. DE10340738A1 - Process for the preparation of 1,1,2,2-tetramethoxyethane and / or glyoxal dimethyl acetal.
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Google Patents. EP0926128A1 - Process for the preparation of esters of methoxyacetic acid.
-
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-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
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Ambeed.com. 38870-89-2 | Methoxyacetyl chloride.
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NIH. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications.
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Benchchem. Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
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ResearchGate. The synthesis of orthoesters via the methoxylation of cyclic acetals.
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-
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-
Google Patents. CN102060678B - Synthesis process of trimethyl orthoacetate.
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Application Notes and Protocols for Reactions with 1,1,1,2-Tetramethoxyethane
Introduction: Unveiling the Synthetic Potential of 1,1,1,2-Tetramethoxyethane
This compound is a versatile yet underutilized reagent in organic synthesis. Structurally, it can be viewed as a stable, masked equivalent of highly reactive glyoxylic acid. Its unique arrangement of four methoxy groups, with three on a single carbon (an orthoester) and one on an adjacent carbon, imparts a distinct reactivity profile compared to its more common isomer, 1,1,2,2-tetramethoxyethane (glyoxal bis(dimethyl acetal)). Under acidic conditions, typically mediated by a Lewis or Brønsted acid, this compound can generate a highly electrophilic intermediate, which can be trapped by a variety of nucleophiles. This reactivity makes it an excellent C2 building block for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules, which are of significant interest in medicinal chemistry and drug development.
This guide provides an in-depth exploration of the experimental protocols for key reactions involving this compound, focusing on its application in the synthesis of nitrogen-containing heterocycles. The protocols are designed to be robust and reproducible, with a strong emphasis on the underlying mechanistic principles to empower researchers to adapt and innovate.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 34359-77-8 | [1] |
| Molecular Formula | C₆H₁₄O₄ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Boiling Point | 423.13 K (150 °C) | [1] |
| Melting Point | 248.72 K (-24.43 °C) | [1] |
| Density | 0.976 g/cm³ (Predicted) | [2] |
| Flash Point | 72.3 °C (Predicted) | [2] |
Safety and Handling Precautions:
This compound, like its isomer 1,1,2,2-tetramethoxyethane, is a flammable liquid and should be handled with appropriate care.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[3][4] Keep the reagent away from heat, sparks, and open flames.[3] It is recommended to store this compound in a tightly sealed container in a cool, dry place. In case of skin or eye contact, flush immediately with copious amounts of water.[2]
Core Applications and Experimental Protocols
Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamines, a tetrahydro-β-carboline.[5] this compound serves as an excellent glyoxylic acid equivalent in this transformation, offering advantages in handling and stability over aqueous glyoxylic acid solutions.
Causality of Experimental Choices:
-
Lewis Acid Catalyst: A Lewis acid such as Scandium(III) triflate (Sc(OTf)₃) is chosen for its high catalytic activity and tolerance to a range of functional groups. It effectively activates the acetal functionality of this compound to generate the key electrophilic intermediate.
-
Solvent: Dichloromethane (DCM) is a suitable solvent as it is relatively non-coordinating and allows for good solubility of the reactants.
-
Temperature: The reaction is initially performed at a low temperature to control the rate of the reaction and minimize potential side reactions, followed by warming to room temperature to drive the reaction to completion.
Experimental Protocol:
-
To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Scandium(III) triflate (0.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired tetrahydro-β-carboline.
Mechanistic Rationale:
The reaction proceeds through the initial Lewis acid-catalyzed activation of this compound to form a highly electrophilic oxocarbenium ion. This is followed by nucleophilic attack by the primary amine of tryptamine. Subsequent elimination of methanol and intramolecular cyclization via electrophilic aromatic substitution on the indole ring (the Pictet-Spengler cyclization) yields the tetrahydro-β-carboline product after deprotonation.
Caption: Pictet-Spengler reaction workflow.
Pummerer-Type Rearrangement for the Synthesis of α-Functionalized Thioethers
The Pummerer rearrangement is a classic transformation of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent, typically an acid anhydride.[6] A Pummerer-type reaction can be envisaged with this compound under Lewis acidic conditions, leading to the formation of an α-alkoxy thioether. This protocol outlines a plausible pathway for this transformation.
Causality of Experimental Choices:
-
Substrate: A β-keto sulfoxide is chosen as a substrate to enhance the acidity of the α-protons, facilitating the formation of the thionium ion intermediate.
-
Activating Agent: A combination of a Lewis acid (e.g., Titanium(IV) chloride) and this compound is proposed to generate a reactive electrophile that can be trapped by the sulfoxide.
-
Solvent: A non-polar solvent like toluene is suitable for this reaction, particularly at elevated temperatures.
Experimental Protocol:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the β-keto sulfoxide (1.0 eq) in anhydrous toluene (0.2 M).
-
Add this compound (1.5 eq) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Titanium(IV) chloride in toluene (1.1 eq) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the α-methoxy thioether.
Mechanistic Rationale:
The Lewis acid is proposed to activate this compound to generate a reactive electrophile. The sulfoxide oxygen attacks this electrophile, forming a sulfonium intermediate. Subsequent deprotonation at the α-carbon, facilitated by the β-keto group, leads to the formation of a thionium ion. Intramolecular or intermolecular attack by a methoxy group (or methanol generated in situ) on the thionium ion would then yield the final α-methoxy thioether product.
Caption: Plausible Pummerer-type reaction workflow.
Synthesis of Substituted Indoles
This compound can be employed in the synthesis of substituted indoles through a reaction with an appropriately substituted aniline, followed by cyclization. This protocol describes a potential one-pot procedure for the synthesis of a 2-substituted indole.
Causality of Experimental Choices:
-
Catalyst: A Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), is effective in catalyzing both the initial condensation and the subsequent cyclization.
-
Solvent: A high-boiling solvent like toluene is used to facilitate the removal of water and methanol by-products via a Dean-Stark apparatus, driving the equilibrium towards the product.
-
Reactants: A substituted aniline with an adjacent nucleophilic group (e.g., a propargyl group) is used to enable the final cyclization step.
Experimental Protocol:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the N-propargyl aniline (1.0 eq), this compound (1.3 eq), and p-toluenesulfonic acid monohydrate (0.2 eq) in toluene (0.3 M).
-
Heat the reaction mixture to reflux and collect the water/methanol mixture in the Dean-Stark trap.
-
Continue refluxing for 6-12 hours until the starting material is consumed (as monitored by TLC).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted indole.
Mechanistic Rationale:
The reaction is initiated by the acid-catalyzed condensation of the aniline with the electrophile generated from this compound to form an enamine or iminium intermediate. This is followed by an intramolecular cyclization of the propargyl group onto the activated intermediate, leading to the formation of the indole ring system.
Caption: Workflow for 2-substituted indole synthesis.
Conclusion
This compound is a valuable and versatile reagent that offers a stable and convenient alternative to glyoxylic acid in a variety of synthetic transformations. The protocols outlined in this application note for the Pictet-Spengler reaction, a Pummerer-type rearrangement, and indole synthesis demonstrate its potential for constructing complex heterocyclic frameworks. The key to unlocking its reactivity lies in the appropriate choice of an acid catalyst to generate the crucial electrophilic intermediate. By understanding the underlying mechanistic principles, researchers can further expand the synthetic utility of this promising C2 building block in the development of novel molecules for the pharmaceutical and agrochemical industries.
References
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-
ChemBK. (2024). 1,1,2,2-Tetramethoxyethane. Retrieved from [Link]
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-
PubChem. (n.d.). 1,1,2,2-Tetramethoxyethane. Retrieved from [Link]
- Nagarajan, R., & Dinesh, V. (2023). Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid. Synlett, 34(07), 855-857.
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Chem-Station. (2014). Pummerer Rearrangement. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 34359-77-8). Retrieved from [Link]
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NIST. (n.d.). Ethane, 1,1,2,2-tetramethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
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Chemsrc. (2025). 1,1,2,2-Tetraethoxyethane. Retrieved from [Link]
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- Semantic Scholar. (n.d.). Synthesis of tetrahydro-β-carboline analogs with N11 modifications and study of their antimalarial activities.
- Brieksorn, C. H., & Mechtold, G. (1972). [Structure of side-chain-3-substituted Indoles and Color Intensity in Reaction With Glyoxylic Acid-Sulfuric Acid]. Archiv der Pharmazie, 305(12), 950-955.
- NROChemistry. (n.d.). Pictet-Spengler Reaction.
- Cella, R., et al. (2019). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 24(18), 3293.
- Ganesan, A., & Taylor, C. M. (2003). Highly efficient Lewis acid-catalysed Pictet–Spengler reactions discovered by parallel screening.
- Taylor, C. M., & Ganesan, A. (2003). Highly efficient Lewis acid-catalysed Pictet-Spengler reactions discovered by parallel screening. Chemical communications (Cambridge, England), (7), 916–917.
- Kaaden, A., et al. (2024). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet-Spengler Reactions by Virtue of Stabilizing Cation-π Interactions. Journal of the American Chemical Society.
Sources
Application Notes & Protocols: 1,1,1,2-Tetramethoxyethane as a Versatile Precursor for Ketene Acetal Synthesis
Abstract
Ketene acetals are highly valuable intermediates in organic synthesis, prized for their unique reactivity as electron-rich alkenes and their utility in constructing complex molecular architectures.[1][2] This guide provides a comprehensive overview of 1,1,1,2-tetramethoxyethane, an orthoester-like compound, as a stable and effective precursor for the in situ or isolated generation of methoxyketene methyl acetal. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the subsequent applications of the resulting ketene acetals in synthetic workflows relevant to pharmaceutical and materials science research.
Foundational Concepts: The Strategic Value of Ketene Acetals
Ketene acetals are a class of organic compounds characterized by a carbon-carbon double bond connected to two heteroatom-containing groups, typically oxygen (O,O-acetals), sulfur (S,S-acetals), or nitrogen (N,N-acetals or N,S-acetals).[1][3] Their synthetic utility stems from their nature as "push-pull" alkenes, where the electron-donating alkoxy groups render the β-carbon nucleophilic, making them excellent reactants in a variety of transformations.[2]
Historically, the direct handling of simple ketenes is challenging due to their high reactivity and tendency to dimerize.[4] Orthoesters and related acetals like this compound serve as convenient and stable "surrogates," which can be converted into the desired ketene acetals under specific, controlled conditions, often immediately before their intended use in a subsequent reaction.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₆H₁₄O₄ | [7] |
| Molecular Weight | 150.173 g/mol | [7] |
| CAS Number | 34359-77-8 | [7] |
| Appearance | Colorless Liquid (Predicted) | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
Mechanism of Formation: Acid-Catalyzed Elimination
The conversion of this compound to the corresponding ketene acetal (1,1,2-trimethoxyethene) is achieved through an acid-catalyzed elimination of one molecule of methanol. This process is mechanistically analogous to the thermal or acid-catalyzed elimination reactions observed in other orthoesters.[8][9]
The reaction proceeds via a concerted, polar four-membered cyclic transition state.[9]
The key mechanistic steps are:
-
Coordination/Protonation: A Lewis or Brønsted acid catalyst coordinates to or protonates one of the methoxy groups on the C1 carbon, weakening the C-O bond and making it a better leaving group.
-
Transition State Formation: A concerted transition state forms where the C-O bond begins to break, and a proton is abstracted from the adjacent C2 carbon by a methoxy group. The elongation and polarization of the C-OCH₃ bond is considered the rate-determining step.[9]
-
Elimination: The transition state collapses, resulting in the elimination of a molecule of methanol (CH₃OH) and the formation of a C=C double bond, yielding the ketene acetal product.
This elimination is often driven to completion by the removal of the volatile methanol byproduct from the reaction mixture via distillation.
Caption: Mechanism of Ketene Acetal Formation.
Synthesis of the Precursor: this compound
While commercially available from specialty suppliers, understanding the synthesis of this compound provides valuable context. Its synthesis is analogous to the well-established Pinner reaction for producing orthoesters from nitriles.[10][11][12] The likely laboratory-scale synthesis would involve the reaction of methoxyacetonitrile with an excess of anhydrous methanol under the agency of dry hydrogen chloride gas.
-
Imino Ether Hydrochloride Formation: Methoxyacetonitrile reacts with methanol and HCl to form the methyl methoxyacetimidate hydrochloride salt.
-
Alcoholysis: Subsequent alcoholysis of this intermediate with additional methanol yields the final this compound product and ammonium chloride.[12][13]
Strict anhydrous conditions are critical, as any water present will hydrolyze the intermediates and final product, drastically reducing the yield.[11]
Experimental Protocol: Generation of 1,1,2-Trimethoxyethene
This protocol describes the acid-catalyzed generation of 1,1,2-trimethoxyethene from this compound. The ketene acetal can be used immediately in a subsequent reaction (in situ) or isolated by careful distillation.
A. Materials and Equipment
-
Reagents:
-
This compound (1.50 g, 10.0 mmol)
-
Propanoic acid (catalyst, ~5-10 mg) or a small crystal of p-toluenesulfonic acid monohydrate
-
Anhydrous non-polar solvent (e.g., toluene, xylene), if required for a subsequent reaction
-
Inert gas (Nitrogen or Argon)
-
-
Equipment:
-
Two-neck round-bottom flask (25 mL)
-
Short-path distillation head with condenser and receiving flask
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer
-
Schlenk line or inert gas manifold
-
B. Protocol Steps
-
System Preparation: Assemble the distillation apparatus and flame-dry under vacuum or an inert gas flow to remove all moisture. Allow the system to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Charging: Charge the round-bottom flask with this compound (10.0 mmol) and a magnetic stir bar.
-
Catalyst Addition: Add a catalytic amount of propanoic acid or p-toluenesulfonic acid to the flask.
-
Heating and Distillation: Begin gentle heating of the flask with stirring. The goal is to slowly distill the eliminated methanol, which has a lower boiling point (64.7 °C) than the starting material or product. The reaction temperature should be maintained to facilitate elimination without distilling the orthoester precursor. A typical temperature might be 80-120 °C.[5]
-
Monitoring: The reaction can be monitored by observing the distillation of methanol. For more precise tracking, small aliquots can be carefully removed and analyzed by ¹H NMR spectroscopy to observe the disappearance of the C2-H₂ signal of the starting material and the appearance of the vinylic proton signal of the ketene acetal.
-
Isolation (Optional): If the ketene acetal is to be isolated, once the methanol evolution ceases, the product can be purified by fractional distillation under reduced pressure.
-
In Situ Use: If the ketene acetal is to be used in situ, the reaction mixture is cooled to the desired temperature for the subsequent step, and the next reagent is added directly to the flask containing the newly formed ketene acetal.[5][6]
Caption: Experimental Workflow for Ketene Acetal Generation.
Applications in Synthesis and Drug Development
The electron-rich nature of ketene acetals makes them powerful building blocks for constructing molecular frameworks found in many pharmaceuticals and bioactive compounds.[1][3]
-
Heterocycle Synthesis: Ketene acetals are widely used in cycloaddition reactions. For instance, they can act as the electron-rich component in hetero-Diels-Alder reactions with α,β-unsaturated carbonyl compounds to form dihydropyran rings, which are scaffolds in numerous natural products.[5][14] They are also precursors to pyrazoles, pyrimidines, and other N-heterocycles.[2][14]
-
Johnson-Claisen Rearrangement: In the presence of an allylic alcohol and an acid catalyst, orthoesters (and by extension, their ketene acetal intermediates) undergo the Johnson-Claisen rearrangement, a[1][1]-sigmatropic rearrangement that is highly effective for stereoselective carbon-carbon bond formation.[15] This reaction is a cornerstone in the stereocontrolled synthesis of complex natural products.
-
Acetal Chemistry: Ketene acetals are used to synthesize more complex or mixed orthoesters under mild, catalyst-free conditions.[16] This allows for the creation of tailored protecting groups or functional handles in multi-step synthesis. Chiral N,N-acetals, which can be derived from related precursors, are important components of several diuretic drugs.[17]
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on its structural similarity to other acetals and ethers like 1,1,2,2-tetramethoxyethane and glyme.[18][19]
-
Flammability: Assumed to be a flammable liquid. Keep away from open flames, sparks, and other ignition sources.[18] Use non-sparking tools and explosion-proof equipment.[18]
-
Health Hazards: May be harmful if swallowed or in contact with skin and may cause irritation to the skin and eyes.[20] Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Handling: As with many ethers, there is a potential for peroxide formation upon prolonged exposure to air and light. While less common for acetals, this possibility should not be dismissed.
References
-
Gravel, M., & Hall, D. G. (2006). Organic Lewis Acid Assisted Elimination: Ortho Esters as Surrogates for Ketene Acetals. Zeitschrift für Naturforschung B, 61(4), 463-468. Available at: [Link]
-
Zhang, L., Dong, J., Xu, X., & Liu, Q. (2016). Chemistry of Ketene N,S-Acetals: An Overview. Chemical Reviews, 116(20), 12444-12487. Available at: [Link]
- Google Patents. (2016). CN105384614A - Trimethyl orthoacetate synthesis method.
-
ResearchGate. (n.d.). Ketene dithioacetals in Organic Synthesis. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of trimethyl orthoacetate.
-
ResearchGate. (n.d.). Chemistry of Ketene N,S-Acetals: An Overview | Request PDF. Retrieved from [Link]
-
ChemBK. (2024). 1,1,2,2-Tetramethoxyethane. Retrieved from [Link]
-
Research and Reviews. (n.d.). A Study on Organic Synthesis via Ketene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic and Transformational Aspects of Ketene Acetals and Applications in Heterocyclic Chemistry. Retrieved from [Link]
- Google Patents. (2005). DE10340738A1 - Process for the preparation of 1,1,2,2-tetramethoxyethane and / or glyoxal dimethyl acetal.
-
Bioinfo Publications. (2016). RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ortho ester synthesis. Retrieved from [Link]
-
American Chemical Society. (n.d.). Applications of acetal radicals in organic synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic Lewis Acid Assisted Elimination: Ortho Esters as Surrogates for Ketene Acetals | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Theoretical Studies of the Homogeneous, Unimolecular Gas-Phase Elimination Kinetics of Trimethyl Orthovalerate and Trimethyl Orthochloroacetate. Retrieved from [Link]
-
ACS Publications. (2008). Kinetics and Mechanisms of the Homogeneous, Unimolecular Gas-Phase Elimination of Trimethyl Orthoacetate and Trimethyl Orthobutyrate. Retrieved from [Link]
-
ScienceDaily. (2021). New method for asymmetric N,N-acetal synthesis promises advances in drug development. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mechanistic investigation of cyclic ketene acetal radical ring-opening homo- and co-polymerization and preparation of PEO graft copolymers with tunable composition. Retrieved from [Link]
-
LookChem. (n.d.). 1,1,2,2-Tetramethoxyethane. Retrieved from [Link]
-
PubMed Central. (n.d.). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Retrieved from [Link]
-
PubMed Central. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
MDPI. (n.d.). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Retrieved from [Link]
-
YouTube. (2024). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. Retrieved from [Link]
-
NIST WebBook. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2012). Mechanism of Intramolecular Acetal Formation - Ring forming acetal reaction 001. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. Retrieved from [Link]
- Google Patents. (n.d.). US8604223B2 - Method of making ketals and acetals.
- Google Patents. (n.d.). KR20170097713A - Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery.
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Troubleshooting & Optimization
Technical Support Gateway: Purification of 1,1,1,2-Tetramethoxyethane
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 1,1,1,2-Tetramethoxyethane from synthesis byproducts. This document provides in-depth, field-proven insights into common issues, troubleshooting workflows, and detailed purification protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the purification of this compound, providing the necessary background for effective troubleshooting.
Q1: What are the common impurities in a crude this compound synthesis?
The synthesis of this compound, typically via the acid-catalyzed acetalization of glyoxal with methanol, is a complex equilibrium reaction.[1] Consequently, the crude product is a mixture containing several key impurities:
-
Excess Reactants: Methanol is almost always present in large quantities as it is typically used in excess to drive the reaction equilibrium.
-
Reaction Byproducts:
-
Water: Formed during the acetalization reaction and also present if an aqueous solution of glyoxal (e.g., 40%) is used as the starting material.[1][2]
-
Glyoxal Dimethyl Acetal: The monoacetal intermediate, which may be present if the reaction does not go to completion.[1]
-
Oligomeric and Cyclic Byproducts: The acid-catalyzed reaction can lead to the formation of various oligomers.[1]
-
-
Catalyst Residue: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will be present.
-
Starting Material Impurities: Commercial glyoxal can contain impurities depending on its manufacturing process, including formaldehyde, formic acid, acetic acid, and glycolic acid.[2][3][4]
Q2: Why is removing water so critical during purification and storage?
Acetal formation is a reversible process.[5] The presence of water, especially under acidic conditions, can hydrolyze the this compound product back to the hemiacetal, glyoxal, and methanol.[6] This equilibrium shift not only reduces the yield of the desired product but also re-introduces impurities that are difficult to separate. For long-term stability and to prevent degradation, the final product must be anhydrous.
Q3: What is the primary industrial and laboratory method for purifying this compound?
Fractional distillation is the most effective and widely used method for purifying this compound.[1] This technique separates compounds based on differences in their boiling points. Given the significant boiling point differences between methanol, water, and the desired acetal product, a high-efficiency fractional distillation column can achieve excellent separation.[7][8] In some cases, azeotropic distillation or the use of a dividing wall column is employed in industrial settings to manage the complex mixture of methanol, water, and acetals.[1]
Q4: What analytical methods are recommended for assessing the purity of the final product?
A multi-faceted approach is required for comprehensive purity analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The primary tool for determining the percentage purity and identifying volatile organic impurities.[9]
-
Karl Fischer Titration: The gold standard for accurately quantifying water content, a critical purity parameter.[10][11]
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure of the product and can detect structurally similar impurities. Quantitative NMR (qNMR) can also be used for an absolute purity assessment.[11]
-
Thermogravimetric Analysis (TGA): Useful for quantifying non-volatile impurities, such as inorganic salts from the catalyst neutralization step.[10][11]
Section 2: Troubleshooting Common Purification Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the purification process.
Problem 1: Low Purity (<98%) After Fractional Distillation
This is the most frequent issue, often stemming from inefficient separation of close-boiling impurities or azeotrope formation.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inefficient Distillation Column | Review the theoretical plates of your column. Is the packing (e.g., Raschig rings, Vigreux indentations) appropriate? | Use a column with a higher number of theoretical plates (e.g., >20) for better separation. Ensure the column is well-insulated to maintain a proper temperature gradient.[7] |
| Incorrect Distillation Rate | Is the distillation proceeding too quickly? A rapid rate prevents proper vapor-liquid equilibrium on each plate. | Reduce the heating mantle temperature to slow the distillation rate to approximately 1-2 drops per second at the collection head. |
| Presence of an Azeotrope | Does the distillation temperature plateau at a point inconsistent with the boiling points of the pure components? | Consider a pre-distillation chemical drying step (see Protocol 1) to remove water, which can form azeotropes with methanol. |
| Contamination with Monoacetal | Check GC-MS for a peak corresponding to glyoxal dimethyl acetal. | If significant monoacetal is present, the initial reaction may have been incomplete. After distillation, the impure fraction can be subjected to further reaction with methanol and an acid catalyst to convert the remaining monoacetal. |
Problem 2: Product is Cloudy or Contains Water After Purification
Cloudiness is a definitive indicator of moisture. This compromises product stability.
-
Cause: Inadequate drying of the crude product before distillation, or absorption of atmospheric moisture during transfer.
-
Solution: Before distillation, dry the neutralized crude product with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[12] Ensure all glassware is oven-dried, and perform transfers under an inert atmosphere (e.g., nitrogen or argon) if possible. Verify water content with Karl Fischer titration.[10]
Problem 3: Product Discolors (e.g., turns yellow or brown) During Distillation
Discoloration suggests thermal decomposition or side reactions.
-
Cause: The distillation "pot" temperature is too high, causing decomposition. Residual acid catalyst can also accelerate degradation at high temperatures.[13]
-
Solution:
-
Perform Vacuum Distillation: Reducing the pressure will lower the boiling point of this compound, allowing for distillation at a lower, safer temperature.
-
Ensure Complete Neutralization: Before distilling, perform a thorough basic wash (see Protocol 1) to remove all traces of the acid catalyst. Test the pH of the aqueous wash to confirm neutrality.
-
Problem 4: Low Overall Yield After Purification
A significant loss of product points to issues in the workup or the distillation itself.
-
Cause 1 (Workup): Product loss during aqueous washes due to some water solubility.
-
Solution 1: After the aqueous extraction, re-extract the aqueous layer with a small amount of a suitable organic solvent (e.g., dichloromethane or diethyl ether) and combine the organic layers.
-
Cause 2 (Distillation): Premature termination of the distillation or significant holdup in the distillation column and head.
-
Solution 2: Ensure the distillation is run until the temperature at the head drops, indicating the desired fraction has been fully collected. After cooling, rinse the column with a small amount of solvent to recover any retained product, though this will require subsequent solvent removal.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common purification issues.
Caption: Troubleshooting workflow for common purification issues.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the purification and analysis of this compound.
Protocol 1: Pre-Distillation Workup (Neutralization & Drying)
Objective: To remove the acid catalyst and water from the crude reaction mixture before distillation.
-
Transfer: Transfer the crude reaction mixture to a separatory funnel.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently and vent the funnel frequently to release the CO₂ gas produced. Continue adding the NaHCO₃ solution until gas evolution ceases and the aqueous layer is neutral or slightly basic (test with pH paper).
-
Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.
-
Washing: Wash the organic layer with deionized water (2 x 50 mL for every 200 mL of organic layer) to remove any remaining salts.
-
Drying: Transfer the washed organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) in portions, swirling after each addition, until some of the drying agent remains free-flowing.
-
Filtration: Filter the mixture to remove the drying agent. The resulting clear liquid is the dried, neutralized crude product, ready for distillation.
Protocol 2: High-Efficiency Fractional Distillation
Objective: To separate the pure this compound from lower and higher boiling point impurities.
Boiling Points of Key Components:
| Compound | Boiling Point (°C at 1 atm) |
| Methanol | 64.7 |
| Water | 100.0 |
| 1,1,2,2-Tetramethoxyethane* | ~166.0 |
| Glyoxal Dimethyl Acetal | ~134.0 |
*Note: The boiling point for the 1,1,1,2-isomer is not widely reported; this value is for the closely related and more common 1,1,2,2-tetramethoxyethane isomer and serves as a reliable estimate.
Procedure:
-
Setup: Assemble a fractional distillation apparatus using a well-insulated Vigreux or packed column (e.g., with Raschig rings). Ensure all glassware is oven-dried. For temperature-sensitive operations, adapt the setup for vacuum distillation.
-
Charge the Flask: Charge the distillation flask with the dried, neutralized crude product from Protocol 1 and add a few boiling chips.
-
Fraction 1 (Low-Boiling Impurities): Gently heat the flask. Collect the first fraction, which will primarily be methanol, at a head temperature of approximately 65 °C.
-
Intermediate Fraction: As the methanol is removed, the temperature will rise. There may be an intermediate fraction containing residual water and other light impurities. Collect this separately.
-
Product Fraction: The temperature will stabilize again at the boiling point of the product (~166 °C at atmospheric pressure, lower under vacuum). Collect the clear, colorless liquid in a clean, dry receiving flask.
-
Termination: When the bulk of the product has distilled over, the temperature at the distillation head will either rise or fall. At this point, stop the distillation to avoid collecting high-boiling impurities.
Visual Purification Workflow
Caption: Step-by-step workflow for purification and analysis.
Protocol 3: Purity Assessment by GC-MS and Karl Fischer Titration
Objective: To confirm the purity and identity of the final product.
-
GC-MS Analysis:
-
Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., dichloromethane).
-
Inject the sample into a GC-MS system equipped with a non-polar or medium-polarity column.
-
Develop a temperature gradient method that effectively separates methanol, the product, and any potential impurities.
-
Integrate the peaks to determine the area percent purity. Confirm the identity of the main peak by its mass spectrum.[9]
-
-
Karl Fischer Titration:
-
Using a calibrated Karl Fischer titrator, accurately measure the water content of the final product.
-
The result should ideally be below 100 ppm for an anhydrous grade product.[10]
-
Section 4: References
Sources
- 1. DE10340738A1 - Process for the preparation of 1,1,2,2-tetramethoxyethane and / or glyoxal dimethyl acetal - Google Patents [patents.google.com]
- 2. atamankimya.com [atamankimya.com]
- 3. atamankimya.com [atamankimya.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tmcindustries.com [tmcindustries.com]
- 8. reddit.com [reddit.com]
- 9. env.go.jp [env.go.jp]
- 10. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Page loading... [wap.guidechem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1,1,1,2-Tetramethoxyethane
Welcome to the technical support guide for the synthesis of 1,1,1,2-tetramethoxyethane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The following question-and-answer troubleshooting guide provides in-depth, field-proven insights to help you optimize your reaction outcomes, improve yield, and ensure product purity.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield of this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a frequent issue in acetal synthesis, which is an equilibrium-driven process.[1] The primary causes typically revolve around reaction equilibrium, water content, catalyst activity, and temperature control.
-
Causality—Equilibrium and Water Removal: The formation of an acetal from an aldehyde (or its equivalent) and an alcohol is a reversible reaction that produces water as a byproduct.[2] According to Le Châtelier's principle, the presence of water in the reaction medium will shift the equilibrium back towards the starting materials, thus reducing the yield.
-
Troubleshooting Strategy:
-
Use a Dehydrating Agent: The most effective strategy is to remove water as it forms. Trimethyl orthoformate (TMOF), a common reactant in one synthesis route, also serves as an excellent dehydrating agent by reacting with water to produce methanol and methyl formate.[3][4] If you are using a different route, such as the reaction of glyoxal with methanol, consider adding TMOF or using physical water removal methods like a Dean-Stark apparatus with an appropriate azeotroping solvent (e.g., toluene).[5]
-
Ensure Anhydrous Conditions: All glassware must be thoroughly oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen, argon).[6] Solvents and reagents should be of high purity and anhydrous. Methanol, in particular, should be freshly distilled from a suitable drying agent like magnesium methoxide.
-
-
-
Causality—Catalyst Inactivation or Inappropriate Loading: Acid catalysts are essential for protonating the carbonyl group and activating it for nucleophilic attack by methanol.[1] However, the catalyst can be neutralized by basic impurities in the starting materials or used at a suboptimal concentration.
-
Troubleshooting Strategy:
-
Verify Starting Material Purity: Check your starting materials (e.g., glyoxal, methyl vinyl ether) for basic stabilizers that may have been added by the manufacturer.[5]
-
Optimize Catalyst Loading: While catalytic amounts are needed, too little acid will result in a sluggish or incomplete reaction. Conversely, excessively high acid concentrations can promote side reactions like polymerization or hydrolysis of the product.[2] A typical starting point for catalysts like sulfuric acid or p-toluenesulfonic acid (pTSA) is 0.5-2 mol%. Titrate the catalyst loading to find the optimal concentration for your specific conditions.
-
-
-
Causality—Suboptimal Temperature: Acetal formation is sensitive to temperature. While heating can accelerate the reaction and help in the azeotropic removal of water, excessively high temperatures can lead to the decomposition of reactants or products, especially in the presence of a strong acid.[5]
-
Troubleshooting Strategy:
-
Moderate Reaction Temperature: Aim for the lowest temperature that allows for a reasonable reaction rate and efficient water removal. For reactions using a Dean-Stark trap with toluene, refluxing at ~85-110°C is common.[5] For reactions run at room temperature, ensure sufficient reaction time.
-
Monitor Progress: Use TLC, GC, or NMR to monitor the reaction progress and determine the optimal reaction time, preventing prolonged heating that could lead to degradation.
-
-
Q2: I am observing a significant impurity that I suspect is the monoacetal, glyoxal dimethyl acetal. How can I favor the formation of the desired diacetal?
A2: The formation of this compound from glyoxal proceeds through the intermediate monoacetal (glyoxal dimethyl acetal). The presence of this intermediate as a major impurity indicates that the second acetalization step is incomplete.[7]
-
Causality—Stoichiometry and Reaction Kinetics: The second acetalization is often slower than the first. Insufficient amounts of the methylating agent (methanol or trimethyl orthoformate) will naturally lead to incomplete conversion.
-
Troubleshooting Strategy:
-
Use Excess Methanol/Orthoformate: To drive the equilibrium towards the fully reacted diacetal, use a significant excess of methanol and/or trimethyl orthoformate. In the synthesis from 1,2-cyclohexanedione (a glyoxal analogue), a large excess of both methanol and TMOF is used to ensure complete conversion.[4] A molar ratio of at least 15:1 of methanol to glyoxal has been reported to improve yields in patent literature.[7]
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to enable the slower second acetalization step to reach completion. Monitor the disappearance of the monoacetal intermediate by GC or NMR.
-
-
The diagram below illustrates the stepwise formation, highlighting the intermediate that can become a major impurity if the reaction is not driven to completion.
Caption: Stepwise acetalization of glyoxal.
Q3: The reaction mixture is turning dark brown or black, and I'm isolating a polymeric residue. What is causing this and how can it be prevented?
A3: Dark coloration and polymerization are classic signs of undesired side reactions, often acid-catalyzed, involving aldehydes or other reactive species present.
-
Causality—Aldehyde Self-Condensation/Polymerization: Aldehydes, including glyoxal, can undergo self-condensation or polymerization reactions under strongly acidic conditions and/or high heat. This is particularly true for unhindered aldehydes.
-
Troubleshooting Strategy:
-
Use Milder Catalysts: Replace strong mineral acids like H₂SO₄ with milder alternatives such as p-toluenesulfonic acid (pTSA), camphorsulfonic acid (CSA), or a Lewis acid like TiCl₄.[4][8] In some cases, acidic resins (e.g., Amberlyst-15) can be used to simplify removal and minimize degradation.
-
Control Temperature: Avoid excessive heating. Run the reaction at the lowest effective temperature. If possible, conduct the reaction at room temperature, even if it requires a longer reaction time.
-
Slow Addition of Acid: Add the acid catalyst slowly and at a low temperature (e.g., 0 °C) to control the initial exotherm and minimize localized high concentrations of acid that can initiate polymerization.
-
-
-
Causality—Reactions of Impurities: If using methyl vinyl ether as a starting material, it can be prone to cationic polymerization initiated by the acid catalyst.[9]
-
Troubleshooting Strategy:
-
Inverse Addition: Instead of adding the catalyst to the reactants, consider adding the methyl vinyl ether slowly to a solution of trimethyl orthoformate and the acid catalyst in methanol. This keeps the concentration of the reactive vinyl ether low at any given time, disfavoring polymerization.
-
-
The following workflow provides a systematic approach to diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound from Glyoxal Analogue
This protocol is adapted from a procedure for a structurally related compound and illustrates the key principles of using an orthoester as both reactant and dehydrating agent.[4]
-
Setup: Equip a 500-mL two-necked flask with a magnetic stirrer, reflux condenser, and heating mantle. Flush the entire apparatus with a dry inert gas (e.g., argon).
-
Reagent Charging: To the flask, add 1,2-cyclohexanedione (0.400 mol, as a glyoxal surrogate), anhydrous methanol (100 mL), and trimethyl orthoformate (1.46 mol).
-
Catalysis: Begin stirring and add approximately 30-35 drops of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for 5 hours under the inert atmosphere.
-
Workup: Cool the reaction to room temperature. Carefully add sodium bicarbonate in small portions until the solution is neutralized (cessation of gas evolution).
-
Purification: Remove the volatile components (methanol, methyl formate, excess TMOF) by simple distillation at atmospheric pressure. Distill the remaining residue under reduced pressure to obtain the pure product.
Table 1: Impact of Reaction Parameters on Synthesis Outcome
| Parameter | Sub-Optimal Condition | Consequence | Recommended Optimization |
| Water Content | Wet reagents/solvents | Equilibrium shifts to reactants; Low yield | Use anhydrous grade reagents; Dry solvents; Use TMOF[3] |
| Catalyst | Strong acid (H₂SO₄) at high temp. | Polymerization, dark coloration | Use milder acid (pTSA, CSA); Use lower temp.[4] |
| Stoichiometry | Near-equimolar reactants | Incomplete conversion to diacetal | Use large excess of methanol (>15 eq) and/or TMOF[4][7] |
| Temperature | Too high (>120 °C) | Product/reactant decomposition | Maintain lowest effective temp for reflux/water removal[5] |
| Reaction Time | Too short | Presence of monoacetal intermediate | Monitor reaction by GC/NMR until starting material is consumed |
References
-
ChemBK. (2024). 1,1,2,2-Tetramethoxyethane. Available at: [Link]
- Google Patents. (n.d.). DE10340738A1 - Process for the preparation of 1,1,2,2-tetramethoxyethane and / or glyoxal dimethyl acetal.
-
Reddit. (2020). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? Available at: [Link]
-
LookChem. (n.d.). 1,1,2,2-Tetramethoxyethane. Available at: [Link]
-
Wikipedia. (n.d.). Trimethyl orthoformate. Available at: [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]
-
Open Reaction Database. (n.d.). Reaction Record. Available at: [Link]
- Selva, M., et al. (2002). Trimethyl Orthoformate as a Highly Selective Mono-C-Methylating Agent for Arylacetonitriles. The Journal of Organic Chemistry, 67(15), 5366-5370.
- Google Patents. (n.d.). CN105367391A - 2-chlorine-1,1,1-trimethoxyethane preparing method.
- Aricò, F., et al. (2016).
-
RSC Publishing. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Available at: [Link]
- Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5353.
-
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]
-
Georg Thieme Verlag. (n.d.). The Purification of Inert Gases and Solvents. Available at: [Link]
-
Organic Syntheses. (n.d.). METHYL-3O,4O-(1',2'-DIMETHOXYCYCLOHEXANE-1',2'-DIYL)-α-D-MANNOPYRANOSIDE. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. DE10340738A1 - Process for the preparation of 1,1,2,2-tetramethoxyethane and / or glyoxal dimethyl acetal - Google Patents [patents.google.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1,1,1,2-Tetramethoxyethane
Welcome to the technical support center for 1,1,1,2-Tetramethoxyethane (CAS 34359-77-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis and optimization of this unique orthoester. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.
This compound is a valuable synthetic intermediate, acting as a protected form of methyl 2-methoxyacetate. Unlike its more common isomer, 1,1,2,2-tetramethoxyethane (the diacetal of glyoxal), this molecule possesses an asymmetric structure that presents distinct challenges and opportunities in synthesis. This guide provides a comprehensive resource for navigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The synthesis of this compound, an acyclic orthoester, is typically achieved through the acid-catalyzed reaction of a suitable precursor like methyl 2,2-dimethoxyacetate with methanol. The core of the reaction is the formation of an acetal, which is a reversible process.[1][2] Success hinges on effectively shifting the reaction equilibrium towards the product.
Q2: Why is acid catalysis necessary for the reaction? A2: Alcohols, such as methanol, are weak nucleophiles. An acid catalyst is required to protonate the carbonyl oxygen of the starting ester or aldehyde, which significantly increases the electrophilicity of the carbonyl carbon.[3] This activation makes the carbon susceptible to attack by the weakly nucleophilic alcohol, initiating the formation of the hemiacetal and subsequently the acetal.[3][4] Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., BF₃·OEt₂) can be used to promote the reaction.[5][6]
Q3: How should this compound and its precursors be handled and stored? A3: Like many alkoxysilanes and acetals, this compound is sensitive to moisture and acidic conditions, which can cause hydrolysis back to the parent carbonyl and alcohol.[7][8] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[9][10] Precursors and reagents, especially anhydrous methanol and acid catalysts, must be handled with care to prevent the introduction of water, which will impede the reaction.[11]
Q4: What is the critical role of water removal in the synthesis? A4: Acetal formation is a condensation reaction that produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of this water can shift the equilibrium back towards the starting materials, significantly reducing the yield.[1] Therefore, active removal of water during the reaction is crucial for driving the synthesis to completion.[2]
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield or Stalled Reaction
Your reaction has been running for several hours, but TLC or GC analysis shows a significant amount of starting material remaining.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Insufficient Water Removal | The reaction has reached equilibrium due to the presence of byproduct water, which facilitates the reverse (hydrolysis) reaction.[1] | Implement an efficient water removal technique. A Dean-Stark trap with a suitable solvent (e.g., toluene, benzene) is highly effective. Alternatively, add a chemical dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.[2][11] |
| Inactive or Insufficient Catalyst | The acid catalyst may be old, hydrated, or used in too low a concentration to effectively protonate the carbonyl substrate. | Use a fresh, anhydrous acid catalyst. If using a Brønsted acid like p-TsOH, ensure it is the monohydrate and account for the water molecule or use the anhydrous form. Consider increasing the catalyst loading to 0.5-2 mol%. |
| Low Reagent Concentration | The reaction equilibrium is concentration-dependent. A large excess of the alcohol nucleophile (methanol) is required to favor the forward reaction. | Use methanol as the limiting reagent's solvent to maximize its concentration. A 10- to 20-fold molar excess of methanol relative to the carbonyl substrate is a good starting point. |
| Sub-optimal Temperature | The reaction rate may be too slow at room temperature. | Gently heat the reaction mixture to reflux (the boiling point of methanol, ~65°C). This increases the reaction rate without causing significant decomposition. |
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Issue 2: Product Decomposes During Workup or Purification
You've successfully formed the product, but it degrades upon isolation, often indicated by the reappearance of the starting material or the smell of aldehyde/ester.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Residual Acid | Traces of the acid catalyst remain in the crude product. During heating (e.g., distillation) or on standing with trace moisture, this acid catalyzes the hydrolysis of the acetal.[4] | Before concentrating the reaction mixture, quench the acid catalyst by washing with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or by adding a tertiary amine like triethylamine until the pH is neutral. |
| Aggressive Purification | Distillation at atmospheric pressure may require temperatures high enough to cause thermal decomposition. Similarly, purification on silica gel can be problematic. | Purify by vacuum distillation to lower the boiling point and minimize thermal stress. If column chromatography is necessary, use silica gel that has been neutralized with triethylamine (e.g., by flushing the packed column with a solvent mixture containing 1% Et₃N) to prevent on-column hydrolysis. |
| Exposure to Moisture | The purified product is hygroscopic and can hydrolyze upon exposure to atmospheric moisture. | Handle and store the purified product under a dry, inert atmosphere.[9][10] Use flame-dried glassware and syringes for transfers. |
Experimental Protocols & Data
Optimized Synthesis Protocol for this compound
This protocol provides a robust starting point for the synthesis from methyl 2,2-dimethoxyacetate.
Materials:
-
Methyl 2,2-dimethoxyacetate (1 equiv)
-
Anhydrous Methanol (20 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv)
-
Toluene (for Dean-Stark trap)
-
Saturated NaHCO₃ solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Triethylamine (for neutralization, if needed)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere.
-
Charging Reagents: To the flask, add methyl 2,2-dimethoxyacetate, anhydrous methanol, and a volume of toluene sufficient to fill the Dean-Stark trap.
-
Catalyst Addition: Add the p-TsOH·H₂O catalyst to the stirring solution.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected and TLC/GC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst. Wash subsequently with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound.
Data Presentation
Table 1: Comparison of Catalysts for Acetalization
| Catalyst | Type | Typical Loading | Advantages | Disadvantages & Considerations |
| p-TsOH | Brønsted Acid | 1-5 mol% | Inexpensive, effective, crystalline solid. | Must be neutralized thoroughly during workup. Can be corrosive. |
| H₂SO₄ | Brønsted Acid | 1-2 mol% | Very strong acid, highly effective. | Can cause charring/side reactions. Difficult to control. |
| BF₃·OEt₂ | Lewis Acid | 5-20 mol% | Highly effective, especially for hindered substrates.[5] | Moisture-sensitive liquid, requires careful handling. Can be expensive. |
| Amberlyst® 15 | Solid Acid | 10-20 wt% | Heterogeneous catalyst, easily filtered off (no aqueous workup needed for neutralization). Reusable. | May have lower activity than homogeneous catalysts, requiring longer reaction times or higher temperatures. |
Mechanism of Acid-Catalyzed Acetal Formation
The formation of this compound follows the general, well-established mechanism for acetal formation.
Caption: General mechanism for acid-catalyzed acetal formation.
References
-
Wikipedia. Lewis acid catalysis. Link
-
Jadhav, S. A. (2015). Answer to "Any advice transferring & storing of organosilane coupling agent?". ResearchGate. Link
-
Yamamoto, H. (n.d.). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. J-Stage. Link
-
Overman, L. E., & Wolfe, J. P. (2020). Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines: Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans. The Journal of Organic Chemistry. Link
-
ChemBK. (2024). 1,1,2,2-Tetramethoxyethane. Link
-
Safety Data Sheet. (n.d.). [Source for general handling of alkoxysilanes]. Link
-
Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. (2016). [Source for general handling of silicon compounds]. Link
-
Safety Data Sheet. (n.d.). [Source for general handling of organosilanes]. Link
-
Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Link
-
Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Link
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Link
-
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Link
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Link
-
Guidechem. (n.d.). 1,1,2,2-Tetramethoxyethane (cas 2517-44-4) SDS/MSDS download. Link
-
Catalytic Synthesis of Methyl Glycolate from Glyoxal Methanol Solution over Base Catalysts. (2022). Kinetics and Catalysis. Link
-
Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Link
-
Google Patents. (n.d.). DE10340738A1 - Process for the preparation of 1,1,2,2-tetramethoxyethane and / or glyoxal dimethyl acetal. Link
-
The Organic Chemistry Tutor. (2024). Acetal Practice Problems [Video]. YouTube. Link
-
Catalytic Synthesis of Methyl Glycolate from Glyoxal Methanol Solution over Base Catalysts. (2022). Kinetics and Catalysis. Link
-
LookChem. (n.d.). 1,1,2,2-Tetramethoxyethane. Link
-
Google Patents. (n.d.). CN1061642C - Preparation of methylglyoxal dimethyl acetal. Link
-
Shin-Etsu Silicone. (n.d.). How to store the solution after hydrolyzing the silane coupling agent?. Link
-
Catalytic Synthesis of Methyl Glycolate from Glyoxal Methanol Solution over Base Catalysts. (2022). Kinetics and Catalysis. Link
-
Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents. Link
-
Google Patents. (n.d.). DE4435176A1 - Process for the preparation of methylglyoxal dimethyl acetal. Link
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Link
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Link
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Introduction to Organometallic Chemistry. (n.d.). 2.1 Introduction 2.2 The Purification of Inert Gases and Solvents. Link
-
BenchChem. (n.d.). Preventing the decomposition of 1,1,2-Tribromoethane during reactions. Link
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Glyoxylic-Acetal-Based Electrolytes for Sodium-Ion Batteries and Sodium-Ion Capacitors. (n.d.). Advanced Energy Materials. Link
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 34359-77-8). Link
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ChemSynthesis. (n.d.). 1,1,2,2-tetramethoxyethane. Link
-
PubChem. (n.d.). 1,1,2,2-Tetramethoxyethane. Link
-
Sigma-Aldrich. (n.d.). This compound. Link
-
Pharmaffiliates. (n.d.). 1,1,2,2-Tetramethoxyethane. Link
-
Recent advances in the applications of [1.1.1]propellane in organic synthesis. (2021). Tetrahedron. Link
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Mondal, S. (2025). ADVANCED ORGANIC CHEMISTRY-I (MPC 102T) UNIT-III: Synthetic Reagents & Applications. ResearchGate. Link
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Google Patents. (n.d.). ES2080595T3 - PROCEDURE FOR THE PURIFICATION OF 1,1,1,2-TETRAFLUORETHANE. Link
-
BenchChem. (n.d.). Technical Support Center: Purification of 1,1-Diethoxyhex-2-yne Reaction Products. Link
-
Prakash, G. K. S., et al. (2013). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry. Link
-
BenchChem. (n.d.). Application Notes and Protocols: The Role of 1,1-Diethoxyhexane in Multi-Step Organic Synthesis. Link
-
Ponomarenko, S. A., et al. (2021). Simple synthesis of alkyl derivatives of tetrathienoacene and their application in organic field-effect transistors. Journal of Materials Chemistry C. Link
-
Borah, A. J., et al. (2017). Mechanochemical synthesis of small organic molecules. Beilstein Journal of Organic Chemistry. Link
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Technical Support Center: Optimizing Reactions with 1,1,1,2-Tetramethoxyethane
Welcome to the technical support hub for 1,1,1,2-tetramethoxyethane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile orthoester. Low yields can be a significant impediment to synthetic campaigns, and this document provides in-depth troubleshooting strategies, detailed protocols, and mechanistic insights to help you optimize your reaction outcomes. As an orthoester, this compound offers unique reactivity, but it is also susceptible to specific decomposition pathways that must be carefully managed.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound (CAS No. 34359-77-8) is an aliphatic orthoester. Structurally, it contains a carbon atom bonded to three methoxy groups and is adjacent to a carbon with a single methoxy group. Orthoesters are functionally related to esters but are at the same formal oxidation state as a carboxylic acid. They are primarily used in organic synthesis as protecting groups for carboxylic acids, precursors in reactions like the Johnson-Claisen rearrangement and the Bodroux-Chichibabin aldehyde synthesis, and as dehydrating agents.[1][2] Their reactivity stems from the electrophilic nature of the central carbon, making them susceptible to nucleophilic attack, especially under acidic conditions.
Q2: My reaction yield is significantly lower than expected. What is the most common cause of decomposition for this compound?
A2: The most prevalent cause of low yields when using this compound is unintended hydrolysis due to the presence of trace amounts of acid and water.[1] Orthoesters are highly sensitive to acidic conditions and will readily hydrolyze to form an ester (methyl methoxyacetate) and two equivalents of methanol.[3][4] This process consumes your starting material and complicates purification. It is crucial to ensure all reagents, solvents, and glassware are rigorously dried and that the reaction is performed under an inert atmosphere.
Q3: I am using a Grignard reagent with this compound, and the reaction is messy with multiple byproducts. What could be going wrong?
A3: Reactions of orthoesters with highly nucleophilic and basic organometallic reagents like Grignard reagents can be complex.[5] While the desired reaction is a nucleophilic attack on the orthoester carbon, several side reactions can occur, leading to low yields. These include:
-
Multiple Additions: Grignard reagents can potentially add more than once to the orthoester or its intermediates.[5]
-
Base-Mediated Decomposition: As strong bases, Grignard reagents can promote elimination or other decomposition pathways, especially at elevated temperatures.
-
Reaction with Impurities: If your this compound has started to hydrolyze, the resulting ester can also react with the Grignard reagent, leading to a different set of products.[6]
Careful control of stoichiometry, temperature, and slow addition of the Grignard reagent are critical for success.
Q4: Can I purify this compound if I suspect it is impure?
A4: Yes, purification is often necessary, especially if the reagent has been stored for an extended period. The primary impurity is likely the hydrolysis product, methyl methoxyacetate, along with methanol and absorbed water. Purification can be achieved by distillation under anhydrous conditions, often over a mild drying agent like potassium carbonate.[7] It is essential to avoid acidic drying agents, which would catalyze further decomposition.
Troubleshooting Guides
Issue 1: Low Yield Due to Suspected Hydrolysis
This is the most common failure mode. If your TLC or crude NMR shows the presence of methyl methoxyacetate and excess methanol, hydrolysis is the likely culprit.
Caption: Workflow for addressing hydrolysis of this compound.
The hydrolysis of an orthoester is a multi-step process initiated by protonation.[4]
Caption: Decision tree for troubleshooting reactions with organometallics.
In a reaction analogous to the Bodroux-Chichibabin aldehyde synthesis, a Grignard reagent attacks the orthoester carbon. [8][9]The initial adduct is an acetal, which can be hydrolyzed to the final product.
| Parameter | Recommendation | Rationale |
| Temperature | -78 °C to 0 °C | Minimizes side reactions and decomposition of the thermally sensitive intermediates. [9] |
| Reagent Addition | Slow, dropwise addition of the Grignard reagent to the orthoester solution. | Maintains a low concentration of the highly reactive nucleophile, preventing over-addition and localized heating. |
| Stoichiometry | 1.0 - 1.2 equivalents of Grignard reagent | Using a slight excess can drive the reaction to completion, but a large excess increases the likelihood of side reactions. |
| Solvent | Anhydrous, non-protic solvents (e.g., THF, diethyl ether) | Essential for the stability of the Grignard reagent and to prevent hydrolysis of the orthoester. |
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C.
-
Monitor the reaction by TLC. Upon consumption of the starting material, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Proceed with a standard aqueous workup and extraction.
Summary of Key Causalities and Solutions
| Issue | Underlying Cause | Recommended Solution |
| Low Yield, Ester Byproduct | Acid-catalyzed hydrolysis due to residual water or acid. | Use rigorously dried reagents/solvents and flame-dried glassware under an inert atmosphere. [1] |
| Complex Mixture with Nucleophiles | High reactivity of strong nucleophiles (e.g., Grignards) leading to side reactions. | Maintain low temperatures (-78 °C), use slow addition, and accurately titrate organometallic reagents. [9] |
| Reaction Fails to Initiate | Poor quality or decomposed starting material. | Purify this compound by distillation under anhydrous conditions before use. [7] |
| Inconsistent Results | Variable moisture content or reagent quality. | Standardize drying procedures and always use freshly purified materials for reproducible results. |
By understanding the inherent reactivity of the orthoester functional group in this compound, particularly its sensitivity to acid-catalyzed hydrolysis, researchers can proactively mitigate the common causes of low reaction yields. Implementing rigorous anhydrous techniques and carefully controlling reaction parameters, especially with highly reactive nucleophiles, are the keys to successfully employing this versatile reagent in organic synthesis.
References
Sources
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- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 9. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
Technical Support Center: Stereoselectivity in Reactions with 1,1,1,2-Tetramethoxyethane
Welcome to the technical support center for stereoselective synthesis involving 1,1,1,2-tetramethoxyethane and related orthoesters. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of controlling stereochemical outcomes. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and practical experience.
Introduction to Stereocontrol with Orthoesters
This compound, as an orthoester, is a valuable reagent that can serve as a precursor to chiral building blocks. The key to controlling stereoselectivity in its reactions often lies in the management of the transient, electrophilic intermediates generated upon activation, typically with a Lewis acid. The facial selectivity of nucleophilic attack on these intermediates dictates the stereochemical outcome. This guide will help you troubleshoot and optimize these transformations.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory.
Issue 1: Poor or Non-Existent Diastereoselectivity
Question: "I am reacting this compound with a chiral nucleophile in the presence of a Lewis acid, but I'm obtaining a nearly 1:1 mixture of diastereomers. What's going wrong?"
Answer: Achieving high diastereoselectivity depends on maximizing the energetic difference between the transition states leading to the different diastereomers. A 1:1 ratio suggests this energy difference is negligible under your current conditions. Here are the primary factors to investigate:
-
Cause A: Insufficient Steric or Electronic Differentiation: The facial bias of your reaction may be too weak. The approach of the nucleophile to the intermediate oxocarbenium ion is not being effectively directed by the existing chiral center(s).
-
Solution A: Modify Reaction Temperature. Lowering the reaction temperature is often the first and most effective step. Reactions under kinetic control are more sensitive to small differences in activation energies at lower temperatures. A reaction that is non-selective at room temperature may become highly selective at -78 °C.[1]
-
Cause B: Lewis Acid Choice. The nature of the Lewis acid is critical. A highly reactive, non-coordinating Lewis acid (e.g., BF₃·OEt₂) might generate a very reactive, "free" oxocarbenium ion, reducing the influence of the directing groups.[2][3]
-
Solution B: Screen Lewis Acids. Switch to a bulkier or more coordinating Lewis acid. For example, a chelating Lewis acid like TiCl₄ or SnCl₄ can form a more rigid, organized transition state, enhancing the facial bias exerted by your substrate or auxiliary.[4]
-
Cause C: Solvent Effects. The solvent plays a crucial role in stabilizing intermediates and transition states. A highly polar, coordinating solvent can compete with the substrate for the Lewis acid, leading to a less organized transition state.
-
Solution C: Solvent Screening. Move to less polar, non-coordinating solvents like dichloromethane (DCM) or toluene. This can promote a tighter association between the Lewis acid and the substrate, leading to a more ordered transition state assembly.
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: A decision tree for troubleshooting poor diastereoselectivity.
Issue 2: Low Enantioselectivity in an Asymmetric Reaction
Question: "I am using a chiral catalyst with this compound and an achiral nucleophile, but the enantiomeric excess (ee) of my product is low. How can I improve this?"
Answer: Low enantioselectivity points to a poorly organized chiral environment in the key bond-forming step. The catalyst is not effectively discriminating between the two prochiral faces of the substrate or nucleophile.
-
Cause A: Mismatched Catalyst/Substrate. The steric and electronic properties of your catalyst and substrate may not be complementary.
-
Solution A: Catalyst Modification. If possible, modify the chiral ligand on your catalyst. Small changes to bulky groups on the ligand can have a profound impact on the shape of the chiral pocket, leading to better facial discrimination.
-
Cause B: Background Uncatalyzed Reaction. A portion of the reaction may be proceeding through a non-enantioselective background pathway catalyzed by trace acid impurities or the Lewis acid itself without effective chiral ligand coordination.
-
Solution B: Protocol Refinement. Ensure scrupulously anhydrous and acid-free conditions before adding your chiral catalyst.[5] Adding a non-nucleophilic proton sponge can sometimes suppress background proton-catalyzed reactions. Also, confirm that your Lewis acid and chiral ligand are pre-complexed before the addition of the substrate.
-
Cause C: Catalyst Loading and Concentration. Incorrect catalyst loading or reactant concentration can affect the catalytic cycle and selectivity.
-
Solution C: Optimization of Reaction Parameters. Systematically vary the catalyst loading. Sometimes, a higher loading can improve ee, while in other cases, it might lead to aggregation or off-cycle pathways. Diluting the reaction can sometimes disfavor bimolecular background reactions relative to the intramolecular catalyst-substrate pathway.
Frequently Asked Questions (FAQs)
Q1: What is the reactive intermediate when this compound is treated with a Lewis acid, and how does this influence stereochemistry?
A1: Upon treatment with a Lewis acid (LA), this compound loses a methoxy group to form a resonance-stabilized oxocarbenium ion. This planar, sp²-hybridized cation is the key electrophilic intermediate. A nucleophile can then attack this intermediate from one of two faces (re or si). The stereochemical outcome of the reaction is determined by which face is preferentially attacked. Effective stereocontrol strategies focus on making one of these attack trajectories significantly more favorable than the other, either through steric hindrance or by using a chiral auxiliary or catalyst to block one face.[3][6]
Proposed Mechanism of Oxocarbenium Ion Formation and Attack
Caption: Generation of the key oxocarbenium ion intermediate.
Q2: How do I choose an appropriate chiral auxiliary for reactions with this reagent?
A2: A chiral auxiliary is a chiral moiety temporarily attached to your substrate to direct the stereochemical course of a reaction.[7] For reactions involving orthoesters, the auxiliary is typically part of the nucleophile or another component of the reaction. An effective auxiliary should:
-
Be Readily Available: It should be accessible in high enantiomeric purity.
-
Install and Cleave Easily: The auxiliary should be attached and removed under mild conditions without racemizing the newly formed stereocenter.
-
Provide High Facial Bias: It should effectively shield one face of the reactive intermediate. Evans' oxazolidinones and SAMP/RAMP hydrazones are classic examples that create highly ordered, chelated transition states to direct alkylations or additions.[7][8]
-
Be Recyclable: For cost-effectiveness, the auxiliary should be recoverable in high yield after cleavage.[7]
Q3: Can you provide a general protocol for a diastereoselective reaction using an orthoester?
A3: Certainly. This is a representative protocol for the Lewis acid-mediated addition of a silyl enol ether (a common nucleophile) to an orthoester.
Experimental Protocol: Diastereoselective Addition of a Silyl Enol Ether
-
Apparatus Setup: Under an inert atmosphere (N₂ or Ar), flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow to cool to room temperature.
-
Reagent Preparation: Add the chiral substrate (1.0 eq) and a non-coordinating solvent (e.g., anhydrous DCM, ~0.1 M concentration) to the flask.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq, as a 1 M solution in DCM) dropwise to the stirred solution. Stir for 15-30 minutes to allow for complexation.
-
Orthoester and Nucleophile Addition: In a separate flame-dried flask, dissolve this compound (1.2 eq) and the silyl enol ether nucleophile (1.5 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃ or a Rochelle's salt solution (for titanium salts) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Characterize the product and determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or HPLC analysis on a chiral column.
Data Summary: Influence of Reaction Parameters
The following table summarizes the typical effects of key parameters on stereoselectivity in Lewis acid-mediated reactions of orthoesters.
| Parameter | Condition | Typical Effect on Selectivity | Rationale |
| Temperature | Lower (-78 °C vs. 25 °C) | Increase | Magnifies small differences in transition state energies (kinetic control).[1] |
| Lewis Acid | Bulkier/Chelating (TiCl₄) | Increase | Forms a more rigid, organized transition state, enhancing steric interactions.[4] |
| Less Bulky (BF₃·OEt₂) | Decrease | Forms a less organized, more reactive intermediate.[2] | |
| Solvent | Non-polar (Toluene, Hexane) | Increase | Promotes tighter ion pairing and a more ordered transition state. |
| Polar (Acetonitrile, THF) | Decrease | Can coordinate with the Lewis acid, leading to a less organized transition state. | |
| Concentration | Lower | May Increase | Can disfavor non-selective bimolecular background reactions. |
References
- 1,1,2,2-Tetramethoxyethane - LookChem. LookChem.
- 1,1,2,2-Tetramethoxyethane - ChemBK. ChemBK.
- Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjug
- This compound | 34359-77-8 - Sigma-Aldrich. Sigma-Aldrich.
- Stereoselective and Regioselective Reaction of Cyclic Ortho Esters with Phenols. Figshare.
- Asymmetric synthesis of tetrahydropalmatine via tandem 1,2-addition/cycliz
- Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
- 1,1,2,2-Tetramethoxyethane | C6H14O4 | CID 554434. PubChem.
- The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University.
- Chiral auxiliary. Wikipedia.
- Stereoselectivity. Wikipedia.
- 1,1,2,2-Tetramethoxyethane.
- Ortho ester. Wikipedia.
- Diastereoselective, three-component cascade synthesis of tetrahydrofurans and tetrahydropyrans... PubMed.
- Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. PMC - NIH.
- Asymmetric total synthesis of (1S,2S,4S)-β-elemene. PMC - NIH.
- The Dynamic Chemistry of Orthoesters and Trialkoxysilanes... PMC - NIH.
- Stereoselective and Regioselective Reaction of Cyclic Ortho Esters with Phenols.
Sources
- 1. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 2. Collection - Stereoselective and Regioselective Reaction of Cyclic Ortho Esters with Phenols - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 5. Ortho ester - Wikipedia [en.wikipedia.org]
- 6. Diastereoselective, three-component cascade synthesis of tetrahydrofurans and tetrahydropyrans employing the tandem Mukaiyama aldol-lactonization process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Asymmetric synthesis of tetrahydropalmatine via tandem 1,2-addition/cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,1,1,2-Tetramethoxyethane
Welcome to the technical support guide for handling and purifying 1,1,1,2-tetramethoxyethane. This document provides researchers, scientists, and drug development professionals with practical, in-depth answers to common issues encountered during the purification of this versatile orthoester. Our goal is to move beyond simple instructions, explaining the chemical principles behind each step to empower you to troubleshoot and optimize your procedures effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge crucial for safely and effectively handling this compound.
Q1: What are the typical acidic impurities in this compound and why are they a problem?
A1: The most common acidic impurities originate from the synthesis or degradation of the product. Synthesis often involves acid catalysts (e.g., p-toluenesulfonic acid, hydrochloric acid) which can remain in the crude product.[1][2] Furthermore, as an orthoester, this compound is highly susceptible to acid-catalyzed hydrolysis.[3][4][5] This means any trace of acid, in the presence of atmospheric or residual water, can catalyze the decomposition of the product itself, leading to the formation of methyl formate and methanol.
These acidic impurities are problematic for several reasons:
-
Product Instability: They auto-catalyze the degradation of the desired product, reducing yield and purity over time.
-
Reaction Interference: In subsequent reactions, such as those involving acid-sensitive functional groups or catalysts (e.g., Grignard reagents, organolithiums), these impurities can quench reagents, alter reaction pathways, or poison catalysts, leading to failed or low-yielding experiments.
-
Analytical Issues: Acidic residues can interfere with analytical techniques, such as by degrading the polymeric coating of a GC column.[6]
Q2: How can I detect the presence of acidic impurities before purification?
A2: A simple and effective method is the "wet pH test." Vigorously shake a small sample (e.g., 1-2 mL) of your this compound with an equal volume of deionized water. Allow the layers to separate, and then test the pH of the aqueous layer using a pH strip or a calibrated pH meter. A pH value significantly below 7 indicates the presence of acidic contaminants. For more precise quantification, an acid-base titration of the aqueous extract can be performed.
Q3: Is this compound stable under basic conditions?
A3: Generally, yes. Orthoesters are stable to base, which is why alkaline washes are the preferred method for neutralizing acidic impurities.[6] The hydrolysis mechanism is acid-catalyzed; in the absence of protons, the orthoester core is not readily attacked by water or hydroxide ions.[5][7] This stability allows for the use of aqueous solutions of sodium bicarbonate or sodium carbonate for purification.
Part 2: Troubleshooting Guide for Purification
This guide provides a logical workflow for selecting and executing a purification strategy, complete with troubleshooting for common issues.
Decision Workflow for Purification
The following diagram outlines the decision-making process for purifying this compound.
Problem: My product is slightly acidic (pH 5-6) and I need a quick, simple purification.
Solution: Aqueous Alkaline Wash.
This is the most common and straightforward method for removing trace acidic impurities.
-
Causality: A weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will react with acidic impurities (HA) to form a salt (NaA) and, in the case of bicarbonate, carbonic acid (H₂CO₃), which decomposes to water and carbon dioxide.[8] The resulting salt is water-soluble and is partitioned into the aqueous layer, effectively removing it from the organic product.[6][9]
-
Troubleshooting:
-
Issue: Emulsion forms at the interface between the organic and aqueous layers.
-
Cause: Vigorous shaking or the presence of surfactant-like impurities.
-
Solution: Stop shaking and allow the funnel to stand for 10-20 minutes. Gentle swirling can help break the emulsion. If it persists, add a small amount of brine (saturated NaCl solution), which increases the polarity of the aqueous phase and can help force the separation.[6]
-
-
Issue: Pressure builds up inside the separatory funnel.
-
Issue: The product is still acidic after one wash.
-
Cause: Insufficient amount of base or insufficient contact time.
-
Solution: Repeat the wash with a fresh portion of the alkaline solution. Continue washing until the aqueous layer tests neutral (pH 7-8) and no more gas evolution is observed upon mixing.[8]
-
-
Problem: My product is heavily contaminated, or I require very high purity for a sensitive application.
Solution: Fractional Distillation.
Distillation is a powerful technique for separating compounds based on differences in boiling points.
-
Causality: this compound has a specific boiling point (approx. 164°C at atmospheric pressure). Most common acidic impurities and decomposition products (like methyl formate, b.p. 32°C, or methanol, b.p. 65°C) are significantly more volatile. A fractional distillation setup with a packed column (e.g., Vigreux or Raschig rings) provides a large surface area for repeated vaporization-condensation cycles, allowing for a clean separation.
-
Troubleshooting:
-
Issue: The product appears to be decomposing in the distillation pot (discoloration, charring).
-
Cause: The crude product is highly acidic, and the heat from distillation is accelerating the acid-catalyzed decomposition.
-
Solution: Perform a preliminary alkaline wash before distillation to neutralize the bulk of the acidic impurities. Dry the neutralized product thoroughly before distilling.
-
-
Issue: Poor separation between fractions.
-
Cause: Distillation rate is too fast, or the column is not efficient enough.
-
Solution: Reduce the heating rate to allow thermal equilibrium to be established in the column. A good rate is typically 1-2 drops per second collected in the receiving flask. Ensure the column is well-insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient.
-
-
Part 3: Detailed Experimental Protocols
Protocol 1: Standard Alkaline Wash for Removal of Acidic Impurities
-
Setup: Place 100 mL of crude this compound into a 250 mL separatory funnel.
-
First Wash (Neutralization): Add 50 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.[6]
-
Mixing & Venting: Stopper the funnel, invert it, and immediately open the stopcock to release any initial pressure. Close the stopcock and shake gently for 10-15 seconds. Vent again. Repeat this process 3-4 times. Vigorous bubbling indicates the neutralization of acid.[6][8]
-
Separation: Clamp the funnel in a ring stand and allow the layers to fully separate. The lower layer will be the denser this compound.
-
Drain: Carefully drain the lower organic layer into a clean, dry Erlenmeyer flask. Discard the upper aqueous layer.
-
Second Wash (Removal of Salts): Return the organic layer to the separatory funnel. Add 50 mL of deionized water, shake for 30 seconds (venting once), and allow the layers to separate. Drain the organic layer and discard the aqueous wash. This step removes any residual inorganic salts.
-
Drying: Add ~5-10 g of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic product in the flask. Swirl gently. If the drying agent clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.
-
Isolation: Filter or decant the dried liquid away from the drying agent to obtain the purified product.
Protocol 2: Purity Verification by Analytical Methods
Confirming the removal of impurities is a critical step. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for this.
-
HPLC Analysis:
-
Principle: HPLC can be used to detect non-volatile acidic impurities. Methods often involve ion exclusion or reversed-phase chromatography.
-
Method Example (Ion Exclusion):
-
-
GC-MS Analysis:
-
Principle: GC-MS is ideal for identifying volatile impurities and decomposition products. The sample is vaporized and separated based on boiling point and polarity, with the mass spectrometer providing structural identification.[11]
-
Method Example:
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5).
-
Injection: Ensure the sample is neutralized and dry before injection to prevent column damage.[6]
-
Analysis: Look for the absence of peaks corresponding to low-boiling point impurities like methanol, methyl formate, and any residual synthesis solvents.
-
-
| Parameter | Alkaline Wash | Fractional Distillation |
| Primary Use Case | Removal of trace to moderate acidic impurities. | High-volume purification; removal of multiple impurities with different boiling points; achieving high purity (>99.5%). |
| Speed | Fast (typically < 1 hour). | Slow (can take several hours). |
| Scale | Suitable for lab scale (mL to L). | Suitable for lab and pilot scale (g to kg). |
| Key Advantage | Simplicity and speed. | High separation efficiency. |
| Key Disadvantage | May not remove non-acidic impurities. Risk of emulsion. | Requires specialized glassware; potential for thermal decomposition if not pre-neutralized. |
Part 4: Safety & Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound and associated reagents.[12]
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13]
-
Flammability: this compound is a flammable liquid. Keep it away from heat, sparks, and open flames. Ensure all electrical equipment is properly grounded.
-
Waste Disposal: Aqueous washes may be neutralized and disposed of down the drain with copious amounts of water, depending on local regulations. Organic residues and used drying agents should be collected in a designated hazardous waste container.
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The Effects Of Washing The Organic Layer With Sodium Carbonate. (2022). Sciencing. [Link]
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Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification. (2010). PubMed. [Link]
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work-up procedures for reactions containing 1,1,1,2-Tetramethoxyethane
Technical Support Center: 1,1,1,2-Tetramethoxyethane
Introduction: Understanding this compound
Welcome to the technical support guide for this compound (CAS No. 34359-77-8)[1]. This document serves as a resource for researchers, scientists, and drug development professionals utilizing this versatile orthoester in their synthetic workflows. This compound is valued for its role as a precursor and solvent. However, its unique chemical nature as an acetal presents specific challenges during reaction work-up and purification.
This guide provides in-depth, field-proven insights into troubleshooting common issues, ensuring the integrity of your experimental outcomes. We will delve into the causality behind procedural choices, focusing on the chemical principles that govern the stability and reactivity of this reagent.
Table 1: Physicochemical Properties of Tetramethoxyethanes
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₆H₁₄O₄ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | ~164 °C (for the related 1,1,2,2-isomer) | [3] |
| Density | ~0.976 g/cm³ (for the related 1,1,2,2-isomer) | [3] |
| Solubility | Soluble in most organic solvents |[2] |
Note: Data for the 1,1,1,2-isomer is limited; properties of the common 1,1,2,2-isomer (CAS 2517-44-4) are often used as a proxy.
Critical Safety & Handling Protocols
Before initiating any experiment, a thorough understanding of safety protocols is mandatory. This compound and its common isomer are flammable liquids.[2][4]
-
Fire Hazard: Keep away from heat, sparks, open flames, and hot surfaces.[4][5] Use explosion-proof electrical and ventilating equipment.[4] Take precautionary measures against static discharge.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a flame-retardant lab coat.[4][6] Work should be conducted in a well-ventilated chemical fume hood.[2]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[4] Protect from moisture, as water can lead to hydrolysis, especially in the presence of acidic impurities.
-
Disposal: Dispose of contents and container as hazardous waste in accordance with local, state, and federal regulations.[4]
Frequently Asked Questions (FAQs)
This section addresses the most common queries encountered during the use of this compound.
Q1: My reaction mixture turned cloudy upon adding an aqueous quenching solution. What is happening? A1: This is likely due to the limited solubility of your organic product or starting materials in the newly formed aqueous/organic biphasic mixture. More significantly, if an acidic quench was used, you may be observing the hydrolysis of the tetramethoxyethane itself. Acetals are highly sensitive to acid-catalyzed hydrolysis, which breaks them down into smaller, potentially less soluble, or immiscible compounds like methanol and methoxyacetaldehyde.[7]
Q2: I'm observing an unexpected, highly polar spot on my TLC plate after work-up. What could it be? A2: The most probable cause is the formation of hydrolysis byproducts. Acid-catalyzed hydrolysis of this compound will generate methanol and methoxyacetaldehyde. The related 1,1,2,2-isomer hydrolyzes to glyoxal.[8] These small, oxygenated molecules are highly polar and will appear as distinct spots on a TLC plate, often near the baseline.
Q3: Can I use an acidic wash (e.g., dilute HCl or NH₄Cl) during my extraction? A3: It depends on your objective. If you need to remove basic impurities (like an amine catalyst) and have already separated your desired product from the bulk of the tetramethoxyethane, a dilute acid wash is appropriate.[9][10] However, if significant amounts of tetramethoxyethane are still present in the organic layer, an acidic wash will cause its rapid hydrolysis.[7] This can complicate purification by introducing new, water-soluble impurities. Whenever possible, opt for neutral or basic washes first.
Q4: How do I effectively remove unreacted this compound from my product? A4: Due to its relatively high boiling point, removing it by rotary evaporation can be difficult if your product is also a high-boiling liquid. The primary method is through careful aqueous extraction. Since it is an organic solvent, it will partition into the organic layer.[2] However, you can exploit its reactivity: a carefully controlled, mild acidic wash can hydrolyze the leftover reagent into water-soluble byproducts, which can then be easily removed in the aqueous layer. This must be done cautiously to avoid degrading an acid-sensitive product. Alternatively, purification via column chromatography is effective, as tetramethoxyethane is moderately polar and can be separated from less polar or more polar products.
Q5: My extraction is forming a stable emulsion. How can I resolve this? A5: Emulsion formation is a common issue in liquid-liquid extractions.[10] The first and simplest solution is to add a saturated aqueous solution of sodium chloride (brine).[10] The increased ionic strength of the aqueous layer helps to force the organic components out, breaking the emulsion.[10] If brine is ineffective, you can try gently swirling instead of shaking, allowing the mixture to stand for an extended period, or as a last resort, filtering the entire mixture through a pad of Celite®.[10]
Troubleshooting Guide: Work-up Procedures
This guide provides a systematic approach to resolving common experimental issues.
Table 2: Troubleshooting Common Work-up Problems
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Product Yield After Extraction | 1. Product is water-soluble and was lost to the aqueous layer. 2. Product was degraded by an inappropriate quenching agent (e.g., strong acid/base). 3. Incomplete reaction. | 1. Back-extract the combined aqueous layers with a different organic solvent (e.g., ethyl acetate, DCM).[11] 2. Re-evaluate the stability of your product. Perform the quench at 0 °C and use a milder agent (e.g., saturated NaHCO₃ for acidic reactions, saturated NH₄Cl for basic reactions).[12] 3. Confirm reaction completion with TLC or LCMS before quenching. |
| Persistent Emulsion During Extraction | 1. Vigorous shaking of the separatory funnel. 2. Presence of fine solid particulates at the interface. 3. High concentration of surfactants or amphiphilic molecules. | 1. Add saturated brine (NaCl solution) to increase the ionic strength of the aqueous phase.[10] 2. Gently swirl or rock the funnel instead of shaking vigorously.[10] 3. Filter the entire biphasic mixture through a pad of Celite® or glass wool to remove particulates. |
| Final Organic Layer is Cloudy or Wet | 1. Incomplete phase separation. 2. Insufficient amount of drying agent used. 3. Drying agent is exhausted or ineffective. | 1. Allow more time for layers to separate. A final wash with brine helps remove dissolved water.[13] 2. Add more drying agent (e.g., anhydrous MgSO₄, Na₂SO₄) until it no longer clumps together.[14] 3. Use a fresh batch of anhydrous drying agent. Ensure the organic layer is decanted or filtered properly from the drying agent.[13] |
| Product Contaminated with Methanol or Glyoxal Derivatives | 1. Use of an acidic quench or wash during work-up. 2. Starting material (tetramethoxyethane) was old or improperly stored, leading to partial hydrolysis. | 1. If the product is stable, these small polar impurities can often be removed by additional water or brine washes. 2. If washes are ineffective, purify via column chromatography. 3. In the future, use neutral (water) or basic (NaHCO₃) washes before considering an acidic wash. |
Visualized Workflows & Protocols
Standard Work-up Workflow Diagram
The following diagram illustrates a generalized, robust workflow for the work-up of a reaction containing this compound.
Caption: General experimental workflow for reaction work-up.
Troubleshooting Decision Tree: Emulsion Formation
Caption: Decision tree for resolving extraction emulsions.
Detailed Protocol: General Work-up Procedure
This protocol outlines a standard procedure for quenching and isolating a product from a reaction mixture where this compound was used as a solvent or reagent. Assumption: The desired product is stable to mild base and resides in an organic solvent immiscible with water (e.g., Ethyl Acetate, Diethyl Ether, Dichloromethane).
-
Cool the Reaction: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LCMS), cool the reaction vessel to 0 °C in an ice-water bath. This mitigates potential temperature excursions during the quench.
-
Quench the Reaction: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring.[9][10] Continue adding until gas evolution (CO₂) ceases (if the reaction was acidic) and the aqueous layer is confirmed to be basic (pH > 8) using pH paper. This step neutralizes acid catalysts and prevents hydrolysis of the tetramethoxyethane.
-
Liquid-Liquid Extraction: Transfer the quenched mixture to a separatory funnel of appropriate size (not more than 3/4 full).[9] Add your chosen organic extraction solvent (e.g., ethyl acetate).
-
Separate Layers: Stopper the funnel, invert it, and vent to release any pressure.[9][10] Shake the funnel gently at first, then more vigorously, with frequent venting.[9][10] Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower layer and collect the upper layer, being careful not to discard the layer containing your product.
-
Pro-Tip: If you are unsure which layer contains your product, perform a drop test: add a few drops of a layer to a test tube containing water. The aqueous layer is miscible, while the organic layer is not.[10]
-
-
Wash the Organic Layer: Return the organic layer to the separatory funnel.
-
Dry the Organic Layer: Drain the washed organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[13][14] Add enough so that some of the agent remains free-flowing and does not clump. Let it stand for 5-10 minutes.
-
Isolate the Crude Product: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh organic solvent to ensure complete transfer of the product.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.[13][15]
-
Purification: The resulting crude material can now be purified by an appropriate method, such as flash column chromatography, recrystallization, or distillation.
References
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Micro-Measurements. (2022, September 22). SAFETY DATA SHEET. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Dimethoxyethane. Retrieved from [Link]
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ChemBK. (2024, April 10). 1,1,2,2-Tetramethoxyethane. Retrieved from [Link]
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MITOCW. (n.d.). Reaction Work-Up I | MIT Digital Lab Techniques Manual. Retrieved from [Link]
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Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA. Retrieved from [Link]
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Nichols, L. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]
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Reddit. (2024, April 9). Quenching guide. r/Chempros. Retrieved from [Link]
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MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
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Liu, Z., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Omega, 3(6), 6338–6344. Retrieved from [Link]
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Organic Syntheses. (n.d.). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Retrieved from [Link]
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Vasyl, R., et al. (2014). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 79(10), 4612-4619. Retrieved from [Link]
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PubChem. (n.d.). 1,1,2,2-Tetramethoxyethane. Retrieved from [Link]
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Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
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Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, 2-ethenyl-5-oxo-, methyl ester. Retrieved from [Link]
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Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. The Journal of Organic Chemistry, 74(1), 58-63. Retrieved from [Link]
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Drüschler, M., et al. (2018). Glyoxylic-Acetal-Based Electrolytes for Sodium-Ion Batteries and Sodium-Ion Capacitors. ChemSusChem, 11(1), 148-157. Retrieved from [Link]
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Breslyn, W. (2019, January 30). How to Solve Reaction Stoichiometry Problems (Mass-Mass, Mass-Liter, etc.) [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolysis of trans-Tetramethrin in Buffered Aqueous Solutions. Retrieved from [Link]
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Validation & Comparative
Spectroscopic Differentiation of 1,1,1,2- and 1,1,2,2-tetramethoxyethane: A Senior Application Scientist's Guide
In the realm of organic synthesis and drug development, the precise characterization of molecular isomers is a critical step that underpins the reliability of research outcomes. The two isomers of tetramethoxyethane, 1,1,1,2-tetramethoxyethane and 1,1,2,2-tetramethoxyethane, present a classic analytical challenge due to their identical molecular weight and elemental composition. This guide provides a comprehensive comparison of these two isomers using fundamental spectroscopic techniques, offering field-proven insights into their unambiguous differentiation.
The Challenge: Distinguishing Positional Isomers
The core difference between this compound and 1,1,2,2-tetramethoxyethane lies in the arrangement of the four methoxy groups along the two-carbon ethane backbone. This seemingly subtle distinction in connectivity gives rise to unique electronic environments for the constituent atoms, which can be effectively probed and distinguished by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
¹H and ¹³C NMR Spectroscopy: A Tale of Two Symmetries
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structural nuances of these isomers. The key to their differentiation via NMR lies in the inherent symmetry, or lack thereof, in each molecule.
1,1,2,2-Tetramethoxyethane: A Molecule of Symmetry
The structure of 1,1,2,2-tetramethoxyethane possesses a high degree of symmetry. The two methoxy groups on C1 are chemically equivalent to the two on C2, and the two methine protons are also equivalent. This symmetry simplifies the expected NMR spectra significantly.
This compound: An Asymmetrical Landscape
In contrast, this compound is an asymmetrical molecule. The three methoxy groups on C1 are in a different chemical environment from the single methoxy group on C2. This asymmetry leads to a more complex and informative NMR spectrum.
Predicted ¹H NMR Spectral Data
| Compound | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -OCH₃ (on C1, x3) | ~3.3 | Singlet | 9H |
| -OCH₃ (on C2) | ~3.4 | Singlet | 3H | |
| -CH₂- | ~3.6 | Singlet | 2H | |
| 1,1,2,2-Tetramethoxyethane | -OCH₃ (x4) | ~3.4 | Singlet | 12H |
| -CH- (x2) | ~4.6 | Singlet | 2H |
The most striking difference in the predicted ¹H NMR spectra is the number of signals and their integrations. The asymmetrical isomer is expected to show three distinct singlets with a 9:3:2 integration ratio, while the symmetrical isomer should exhibit only two singlets with a 12:2 (or 6:1) ratio. Protons on carbons adjacent to ether oxygens typically resonate in the 3.4 to 4.5 ppm range[1][2][3][4].
Predicted ¹³C NMR Spectral Data
| Compound | Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| This compound | -OCH₃ (on C1, x3) | ~50 |
| -OCH₃ (on C2) | ~58 | |
| -CH₂- | ~70 | |
| -C(OCH₃)₃ | ~110 | |
| 1,1,2,2-Tetramethoxyethane | -OCH₃ (x4) | ~55 |
| -CH(OCH₃)₂ (x2) | ~103 |
Similar to the proton NMR, the ¹³C NMR spectra are predicted to be markedly different. The asymmetrical isomer will display four distinct carbon signals, while the symmetrical isomer will show only two. The chemical shifts of carbon atoms in ethers and acetals are well-documented to appear in the 50-80 ppm range for the methoxy carbons and further downfield for the acetal carbons[1][4].
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the tetramethoxyethane isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, a spectral width of 12 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy: Probing the C-O Bonds
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For ethers and acetals, the most characteristic absorption is the C-O single bond stretching vibration.
Both isomers are expected to exhibit strong C-O stretching bands in the fingerprint region of the IR spectrum, typically between 1200 and 1000 cm⁻¹[1][2][3][4]. While the exact positions of these bands will differ subtly between the two isomers, providing a unique "fingerprint" for each, the more diagnostic information comes from the overall pattern and complexity of this region. The less symmetrical 1,1,1,2-isomer may exhibit a more complex pattern of C-O stretching absorptions compared to the more symmetrical 1,1,2,2-isomer. Both isomers will also show characteristic C-H stretching vibrations around 2950-2850 cm⁻¹.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually displayed as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. Both isomers have the same molecular weight (150.17 g/mol ), so their molecular ion peaks ([M]⁺) will appear at the same mass-to-charge ratio (m/z). The differentiation, therefore, relies on the analysis of their distinct fragmentation pathways.
The fragmentation of ethers and acetals is often initiated by the loss of an electron from one of the oxygen atoms, followed by cleavage of adjacent bonds.
1,1,2,2-Tetramethoxyethane Fragmentation:
A likely fragmentation pathway for the symmetrical isomer involves the cleavage of the C1-C2 bond, leading to the formation of a stable, resonance-stabilized fragment with m/z = 75. This fragment, [CH(OCH₃)₂]⁺, is expected to be a prominent peak, potentially the base peak.
This compound Fragmentation:
The asymmetrical isomer is expected to undergo fragmentation to produce a characteristic fragment from the cleavage of the C1-C2 bond. This would result in the formation of a [C(OCH₃)₃]⁺ fragment with m/z = 105 and a [CH₂(OCH₃)]⁺ fragment with m/z = 45. The relative abundance of these fragments will be a key differentiator.
Predicted Key Mass Spectral Fragments
| Compound | Key Fragment Ion | Predicted m/z |
| This compound | [C(OCH₃)₃]⁺ | 105 |
| [CH₂(OCH₃)]⁺ | 45 | |
| 1,1,2,2-Tetramethoxyethane | [CH(OCH₃)₂]⁺ | 75 |
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system, which also serves to separate the isomers if they are in a mixture.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their m/z ratio.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z values.
Synthesis of Tetramethoxyethanes
A common route to the synthesis of 1,1,2,2-tetramethoxyethane is the acetalization of glyoxal with methanol in the presence of an acid catalyst. The synthesis of the less common 1,1,1,2-isomer is more complex and can involve multi-step procedures.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The spectroscopic differentiation of 1,1,1,2- and 1,1,2,2-tetramethoxyethane is a clear demonstration of how fundamental analytical techniques can resolve structural ambiguity. While mass spectrometry and IR spectroscopy offer valuable clues, NMR spectroscopy, with its ability to probe the precise electronic environment of each proton and carbon atom, stands out as the definitive method for distinguishing these positional isomers. By employing a combination of these techniques and understanding the underlying principles of molecular symmetry and fragmentation, researchers can confidently identify and characterize these compounds, ensuring the integrity and accuracy of their scientific endeavors.
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A Comparative Guide to the Reactivity of 1,1,1,2-Tetramethoxyethane and Trimethyl Orthoacetate for Researchers in Drug Development
In the landscape of modern organic synthesis, the judicious selection of reagents is paramount to the success of complex molecular construction. Among the myriad of available tools, oxygen-containing compounds play a pivotal role as protecting groups, activating agents, and versatile synthetic intermediates. This guide provides an in-depth comparative analysis of two such reagents: 1,1,1,2-tetramethoxyethane and trimethyl orthoacetate. While structurally related, their distinct functionalities as a bis-acetal and an orthoester, respectively, impart divergent reactivities that are critical for researchers, scientists, and drug development professionals to understand and leverage.
This document will delve into the fundamental chemical principles governing the reactivity of these two compounds, supported by mechanistic insights and available experimental data. We will explore their relative stabilities, their behavior under various reaction conditions, and their applications in key synthetic transformations.
At a Glance: Structural and Physicochemical Distinctions
A foundational understanding of the structural differences between this compound and trimethyl orthoacetate is essential to appreciating their disparate chemical behaviors. Trimethyl orthoacetate is an orthoester, characterized by three alkoxy groups attached to a single carbon atom, while this compound is a bis-acetal, with two acetal functionalities on adjacent carbons.[1]
| Property | This compound | Trimethyl Orthoacetate |
| CAS Number | 34359-77-8[2] | 1445-45-0[3] |
| Molecular Formula | C₆H₁₄O₄[4] | C₅H₁₂O₃[3] |
| Molecular Weight | 150.17 g/mol [4] | 120.15 g/mol |
| Structure | CH₃OCH₂C(OCH₃)₃ | CH₃C(OCH₃)₃ |
| Functional Group | Bis-acetal | Orthoester[1] |
| Boiling Point | ~158 °C (Predicted) | 107-109 °C[3] |
| Primary Use | Solvent, Precursor for Heterocycles[5][6] | Reagent in Johnson-Claisen Rearrangement, Methylating Agent[7][8] |
Delving into Reactivity: A Mechanistic Perspective
The reactivity of both compounds is predominantly dictated by their behavior under acidic conditions, which leads to the formation of carbocationic intermediates. However, the nature and stability of these intermediates differ significantly, providing the basis for their distinct chemical utility.
The Orthoester Advantage: Enhanced Reactivity of Trimethyl Orthoacetate
Orthoesters, such as trimethyl orthoacetate, are well-documented to be significantly more susceptible to acid-catalyzed hydrolysis than acetals.[9][10] This heightened reactivity stems from the ability to form a resonance-stabilized dialkoxycarbenium ion upon protonation and loss of an alcohol molecule. The presence of three electron-donating alkoxy groups effectively stabilizes the positive charge on the central carbon.
Caption: Formation of an α-alkoxycarbenium ion from this compound.
This inherent stability makes this compound more suitable as a solvent for certain reactions or as a precursor where the acetal functionalities are desired to remain intact under milder acidic conditions. [5][6]
Comparative Reactivity in Key Synthetic Transformations
The differing reactivities of these two compounds are best illustrated by their applications in hallmark organic reactions.
Trimethyl Orthoacetate in the Johnson-Claisen Rearrangement
A cornerstone of C-C bond formation, the Johnson-Claisen rearrangement utilizes an allylic alcohol and an orthoester, typically trimethyl or triethyl orthoacetate, to generate a γ,δ-unsaturated ester. [7]The reaction proceeds through the formation of a mixed ketene acetal intermediate, which then undergoes a-[3][3]sigmatropic rearrangement. The high reactivity of trimethyl orthoacetate under acidic catalysis is crucial for the initial formation of the key dialkoxycarbenium ion, which then reacts with the allylic alcohol.
Caption: Workflow of the Johnson-Claisen Rearrangement.
Potential Reactivity of this compound
Direct analogues of the Johnson-Claisen rearrangement using this compound are not prevalent in the literature. Its lower reactivity and the potential for competing reactions at the adjacent acetal group make it a less ideal candidate for such transformations. However, its utility as a precursor for forming heterocyclic systems is documented. [5]Under specific conditions, often employing stronger Lewis acids, the acetal groups can be activated to participate in cyclization reactions.
Experimental Protocols: A Practical Comparison
To provide a tangible understanding of the handling and reaction conditions for these reagents, the following are representative experimental protocols.
Protocol 1: The Johnson-Claisen Rearrangement with Trimethyl Orthoacetate
This protocol describes a typical procedure for the rearrangement of an allylic alcohol using trimethyl orthoacetate.
Materials:
-
Allylic alcohol (1.0 eq)
-
Trimethyl orthoacetate (10.0 eq)
-
Propionic acid (0.1 eq)
-
Anhydrous toluene
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allylic alcohol and anhydrous toluene.
-
Add trimethyl orthoacetate followed by a catalytic amount of propionic acid.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess trimethyl orthoacetate and toluene under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the γ,δ-unsaturated ester.
Causality Behind Experimental Choices:
-
Excess Trimethyl Orthoacetate: The large excess of the orthoester serves as both a reactant and a dehydrating agent, driving the equilibrium towards the formation of the mixed ketene acetal.
-
Propionic Acid: A weak acid catalyst is employed to facilitate the initial protonation steps without causing significant degradation of the starting materials or products.
-
Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the orthoester and the ketene acetal intermediate.
Protocol 2: Acetal Exchange with this compound (Hypothetical/Illustrative)
While specific, widely applicable protocols for using this compound as a direct reactant in a manner analogous to the Johnson-Claisen rearrangement are scarce, a hypothetical protocol for an acetal exchange reaction is presented to illustrate the likely required conditions based on its lower reactivity. This reaction would likely require a stronger acid catalyst.
Materials:
-
Diol (1.0 eq)
-
This compound (1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask, add the diol and anhydrous DCM.
-
Add this compound followed by a catalytic amount of p-TSA.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Stronger Acid Catalyst (p-TSA): Due to the lower reactivity of the acetal compared to an orthoester, a stronger acid catalyst is necessary to promote the reaction at a reasonable rate.
-
Stoichiometry: A smaller excess of the bis-acetal is likely sufficient as it is not consumed as a dehydrating agent in the same way as the orthoester in the Johnson-Claisen rearrangement.
Conclusion: Selecting the Right Tool for the Job
-
Trimethyl orthoacetate is the more reactive of the two, readily undergoing acid-catalyzed reactions to form a stabilized dialkoxycarbenium ion. This makes it the reagent of choice for transformations such as the Johnson-Claisen rearrangement and as an efficient methylating agent.
-
This compound , a bis-acetal, is considerably more stable under acidic conditions. Its applications are more aligned with its use as a solvent, a protecting group precursor under specific conditions, or as a building block for heterocyclic synthesis, often requiring more forcing conditions or stronger Lewis acid catalysis to activate its reactivity.
For the drug development professional, a clear understanding of these differences is crucial. The choice between an orthoester and an acetal-containing reagent can significantly impact reaction outcomes, yields, and selectivity. This guide serves as a foundational resource to inform such decisions, ultimately enabling more efficient and rational synthetic strategies.
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Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. (2007). ResearchGate. [Link]
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Ortho ester. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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The Role of Trimethyl Orthoacetate in Ester Synthesis and Beyond. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 12, 2026, from [Link]
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The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals, Ketals, Orthoesters, and Orthocarbonates. (2016). ResearchGate. [Link]
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Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. (2020). RSC Publishing. [Link]
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Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. (1988). Indian Academy of Sciences. [Link]
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The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. (2024). ACS Publications. [Link]
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1,1,2,2-Tetramethoxyethane. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]
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Trimethyl orthoacetate as a convenient reagent for selective methylation of β-OH groups of (poly)hydroxynaphthazarins. (2019). ResearchGate. [Link]
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Orthoesters in heterocycle synthesis. (2012). Semantic Scholar. [Link]
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DFT Calculations of Triethyl and Trimethyl Orthoacetate Elimination Kinetics in the Gas Phase. (2009). ResearchGate. [Link]
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Trimethyl orthoformate Definition. (n.d.). Fiveable. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
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3 Factors That Stabilize Carbocations. (2011). Master Organic Chemistry. [Link]
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The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. (2024). PMC. [Link]
-
Carbocation Stability. (n.d.). Reddit. Retrieved January 12, 2026, from [Link]
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1,1,2,2-Tetramethoxyethane. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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A new multicomponent reaction catalyzed by a catalyst: stereospecific synthesis of 1,3-oxazinane-2,4-diones from epoxides, isocyanates, and CO. (2007). PubMed. [Link]
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Protecting groups. (1998). University of Bristol. [Link]
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Ortho substitution effects on the acidic and alkaline hydrolyses of formanilides. (1994). ProQuest. [Link]
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Glyoxylic‐Acetal‐Based Electrolytes for Sodium‐Ion Batteries and Sodium‐Ion Capacitors. (2020). Wiley Online Library. [Link]
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Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. (2022). MDPI. [Link]
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Lewis acid-catalyzed Diels-Alder reaction of 2-cyclopentenones with Danishefsky's diene: Double bond isomerization of tetrahydro-1Hindene- 1,5(7aH)-diones, and attempts on an asymmetric catalysis. (2012). ResearchGate. [Link]
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Stability Under Scrutiny: A Comparative Guide to 1,1,1,2-Tetramethoxyethane in Acidic vs. Basic Media
For researchers, scientists, and professionals in drug development, the choice of solvents, reagents, and protecting groups is paramount to the success of a synthetic route. The stability of these molecules under specific reaction conditions dictates yields, purity, and the overall feasibility of a chemical transformation. This guide provides an in-depth analysis of the stability of 1,1,1,2-tetramethoxyethane, an orthoester, comparing its behavior in acidic and basic environments. We will explore the underlying chemical mechanisms that govern its disparate reactivity and provide a robust experimental protocol for in-house validation.
Introduction to this compound: An Orthoester of Interest
This compound (also known as glyoxal bis(dimethyl acetal)) is a valuable organic compound used as a versatile reagent and solvent in chemical synthesis.[1][2] Structurally, it is an orthoester, a functional group characterized by three alkoxy groups attached to a single carbon atom.[3][4] The stability of this moiety is critically dependent on the pH of the medium, a characteristic that can be either a significant advantage or a critical liability depending on the synthetic context. Understanding this pH-dependent stability is essential for its effective application, particularly in multi-step syntheses where functional group tolerance is key.[5][6][7]
The Achilles' Heel: Instability in Acidic Media
Acids, even in catalytic amounts, rapidly decompose this compound. This high sensitivity is a general feature of acetals and orthoesters and stems from a well-understood, multi-step hydrolysis mechanism.[8][9][10]
Mechanistic Breakdown: Acid-Catalyzed Hydrolysis
The hydrolysis of an acetal in an aqueous acidic solution is a reversible process that proceeds through a series of protonation and elimination steps.[11][12] The presence of acid is crucial as it protonates one of the ether oxygens, converting the poor leaving group (alkoxide, -OCH₃) into a good leaving group (alcohol, CH₃OH).
The key steps are:
-
Protonation: An acid catalyst (H₃O⁺) protonates one of the methoxy groups.
-
Elimination & Carbocation Formation: The protonated oxygen and its methyl group leave as methanol, resulting in the formation of a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the reaction.[8]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.
-
Deprotonation: The resulting oxonium ion is deprotonated by water to yield a hemiacetal intermediate and regenerate the acid catalyst.
This process repeats for the second acetal function, ultimately leading to the complete breakdown of the molecule into glyoxal and four equivalents of methanol.
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A Comparative Guide to Orthoester Protecting Groups: Evaluating 1,1,1,2-Tetramethoxyethane Against Industry Standards
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Orthoesters have long been valued as reliable protecting groups for carboxylic acids, aldehydes, and ketones, prized for their stability in basic and nucleophilic environments and their clean removal under mild acidic conditions.[1][2] This guide provides an in-depth technical comparison of 1,1,1,2-tetramethoxyethane alongside commonly employed orthoesters, trimethyl orthoformate (TMOF) and triethyl orthoformate (TEOF), to evaluate their relative efficiencies as protecting groups for hydroxyl functionalities.
The Orthoester Family: A Primer on Protection
Orthoesters, with the general formula RC(OR')₃, offer a robust strategy for the temporary masking of functional groups.[3] Their utility stems from the acetal-like carbon atom, which is resistant to a wide array of reagents, including strong bases, organometallics, and hydrides.[4] The protective mechanism hinges on the acid-catalyzed reaction between an alcohol and the orthoester to form a mixed acetal, which is subsequently cleaved under mild aqueous acidic conditions to regenerate the alcohol.[2]
The efficiency of an orthoester as a protecting group is dictated by several factors, including the ease of formation, its stability under various reaction conditions, and the facility of its removal. These characteristics are, in turn, influenced by the steric and electronic nature of the substituents on the orthoester.
The Workhorses: Trimethyl Orthoformate (TMOF) and Triethyl Orthoformate (TEOF)
TMOF and TEOF are the most widely used orthoesters for protecting alcohols. Their widespread adoption is a testament to their reliability, commercial availability, and well-documented reactivity.
Trimethyl Orthoformate (TMOF): As the simplest orthoester, TMOF is a versatile reagent for the formation of methyl ethers and for introducing a formyl group.[3] In the context of alcohol protection, it reacts under acidic catalysis to form a methoxymethyl acetal.
Triethyl Orthoformate (TEOF): Structurally similar to TMOF, TEOF provides an ethoxy alternative. The choice between TMOF and TEOF can sometimes be dictated by the desired solubility properties of the protected intermediate or by subtle differences in reactivity.
This compound: A Challenger on the Horizon?
This compound presents an intriguing structural variation within the orthoester family. The presence of a fourth methoxy group on the adjacent carbon atom introduces unique electronic and steric considerations that could influence its performance as a protecting group.
Structural and Electronic Considerations
The additional methoxy group in this compound can be expected to exert an electron-withdrawing inductive effect, which could influence the stability of the carbocation intermediate formed during the hydrolysis (deprotection) step. A more destabilized carbocation would imply a slower rate of hydrolysis, potentially requiring harsher deprotection conditions compared to TMOF or TEOF. Conversely, the oxygen lone pairs could participate in neighboring group effects, the nature of which would depend on the specific conformation adopted during the reaction.
Comparative Performance: A Data-Driven Analysis
A thorough review of the available scientific literature reveals a significant gap in direct comparative studies of this compound's efficiency as a protecting group against TMOF and TEOF. While extensive data exists for the latter two, specific experimental protocols and yield comparisons for the protection of alcohols with this compound are not readily found.
The following tables summarize typical experimental data for TMOF and TEOF. The absence of data for this compound underscores the need for further research in this area.
| Protecting Group | Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| TMOF | Primary Alcohol | p-TsOH | Dichloromethane | 2-4 | >90 | General Protocol |
| TEOF | Primary Alcohol | p-TsOH | Dichloromethane | 2-4 | >90 | General Protocol |
| 1,1,1,2-TME | Primary Alcohol | Not Available | Not Available | Not Available | Not Available |
Table 1: Representative Conditions for Alcohol Protection.
| Protected Alcohol | Deprotection Conditions | Time (h) | Yield (%) | Reference |
| TMOF-Protected | Mild aq. Acid (e.g., AcOH/H₂O/THF) | 0.5-2 | >95 | [5] |
| TEOF-Protected | Mild aq. Acid (e.g., AcOH/H₂O/THF) | 0.5-2 | >95 | [5] |
| 1,1,1,2-TME-Protected | Not Available | Not Available | Not Available |
Table 2: Representative Conditions for Deprotection.
Mechanistic Insights: The "Why" Behind the Reactivity
The formation and cleavage of orthoester-based protecting groups proceed through well-established mechanistic pathways involving oxocarbenium ion intermediates.
Protection Mechanism
The acid-catalyzed protection of an alcohol with an orthoester involves the initial protonation of one of the alkoxy groups, followed by its departure as an alcohol to form a resonance-stabilized dioxocarbenium ion. Nucleophilic attack by the alcohol to be protected then yields the mixed orthoester.
Figure 1: General mechanism for alcohol protection using an orthoester.
Deprotection Mechanism
Deprotection is essentially the reverse process, initiated by protonation of one of the alkoxy groups of the protected alcohol. Subsequent elimination of an alcohol molecule generates a dioxocarbenium ion, which is then attacked by water. Further steps lead to the release of the protected alcohol and the formation of an ester byproduct, which can be further hydrolyzed. The rate of this hydrolysis is a key indicator of the protecting group's lability.[6]
Figure 2: General mechanism for the acidic deprotection of an orthoester-protected alcohol.
Studies on the hydrolysis rates of various orthoesters have shown that electron-withdrawing groups on the central carbon atom decrease the rate of hydrolysis by destabilizing the carbocation intermediate.[6] Although this compound was not included in these studies, the electron-withdrawing nature of the adjacent methoxy group might suggest a higher stability and thus, potentially more forcing deprotection conditions compared to TMOF or TEOF.
Experimental Protocols
The following are generalized, yet detailed, protocols for the protection and deprotection of a primary alcohol using trimethyl orthoformate. These can be adapted for triethyl orthoformate.
Protocol 1: Protection of a Primary Alcohol using Trimethyl Orthoformate (TMOF)
Materials:
-
Primary alcohol (1.0 eq)
-
Trimethyl orthoformate (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol in anhydrous DCM, add trimethyl orthoformate.
-
Add p-TsOH·H₂O to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to afford the protected alcohol, which can be purified by column chromatography if necessary.
Protocol 2: Deprotection of a TMOF-Protected Alcohol
Materials:
-
TMOF-protected alcohol (1.0 eq)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TMOF-protected alcohol in a mixture of THF, acetic acid, and water (e.g., a 4:2:1 v/v/v mixture).
-
Stir the reaction at room temperature, monitoring by TLC.
-
Once the reaction is complete, carefully add saturated aqueous NaHCO₃ solution to neutralize the acetic acid.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected alcohol.
Conclusion and Future Outlook
While trimethyl orthoformate and triethyl orthoformate remain the well-established and reliable choices for orthoester-based alcohol protection, the potential of this compound as a protecting group remains largely unexplored. Based on its structure, it is plausible that it could offer different stability and reactivity profiles, potentially providing a useful alternative in specific synthetic contexts where fine-tuning of protecting group lability is required.
The lack of direct comparative experimental data for this compound highlights a clear opportunity for future research. A systematic study evaluating its performance in the protection of various alcohols, alongside a detailed investigation of its hydrolysis kinetics, would be invaluable to the synthetic chemistry community. Such studies would definitively position this compound within the arsenal of orthoester protecting groups and provide chemists with another tool for the elegant and efficient synthesis of complex molecules.
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von Delius, M.; Jäger, C. M. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Acc. Chem. Res.2024 , 57 (3), 336–350. [Link]
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Ahmad, M.; Bergstrom, R. G.; Cashen, M. J.; Chiang, Y.; Kresge, A. J.; McClelland, R. A.; Powell, M. F. Ortho ester hydrolysis: direct evidence for a three-stage reaction mechanism. J. Am. Chem. Soc.1979 , 101 (9), 2669–2670. [Link]
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Chiang, Y.; Kresge, A. J.; Lahti, M.; Weeks, D. P. Hydrolysis of Ortho Esters: Further Investigation of the Factors Which Control the Rate-Determining Step. J. Am. Chem. Soc.1983 , 105 (23), 6852–6855. [Link]
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A Comparative Guide to the Computational Analysis of 1,1,1,2-Tetramethoxyethane Reaction Pathways
This guide provides a comprehensive comparison of computational methodologies for elucidating the reaction pathways of 1,1,1,2-tetramethoxyethane. Designed for researchers in computational chemistry, organic synthesis, and drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental design, offering a framework for selecting the most appropriate computational tools to investigate potential synthesis, degradation, and metabolic pathways of this unique orthoester-ether hybrid molecule.
Introduction: The Structural Curiosity of this compound
This compound (CAS 34359-77-8) presents a unique structural motif, combining a trimethoxymethyl group (an orthoester) with a methoxymethyl group (an ether) on adjacent carbons.[1] This arrangement suggests a rich and complex reactivity profile. Understanding its reaction pathways—particularly hydrolysis and thermal decomposition—is critical for applications ranging from its use as a potential synthetic intermediate to predicting its stability and degradation products in various chemical environments.
While experimental studies on this specific isomer are sparse, computational chemistry provides a powerful predictive lens. By simulating reaction mechanisms at a quantum mechanical level, we can calculate transition states, reaction barriers, and thermodynamic properties, offering invaluable insights before a single flask is warmed. This guide compares the primary computational methods for achieving this, using the hypothetical hydrolysis and thermal decomposition of this compound as illustrative case studies.
Part 1: Theoretical Framework for Uncovering Reaction Mechanisms
At the heart of computational reaction analysis lies the concept of the Potential Energy Surface (PES) . The PES is a multidimensional landscape that maps the potential energy of a system as a function of its atomic coordinates.[2][3] Reactants and products reside in energy minima (valleys), while the pathway between them traverses over a high-energy saddle point known as the transition state (TS) .[2][4]
Transition State Theory (TST) provides the theoretical foundation for relating the properties of this transition state to the reaction rate.[3][5] The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of reaction kinetics. Our primary goal in computational analysis is to accurately locate these minima and transition states on the PES.
Density Functional Theory (DFT) has emerged as the workhorse for these calculations. DFT offers a favorable balance between computational cost and accuracy, making it possible to model complex reactions.[6][7][8] It approximates the electronic energy of the system based on its electron density, allowing for the efficient calculation of forces and energies required to map out the PES.[7]
Part 2: A Comparative Analysis of Computational Strategies
Two primary strategies exist for exploring reaction pathways: static, point-wise calculations and dynamic simulations. The choice between them depends on the research question, available computational resources, and prior knowledge of the reaction mechanism.
| Methodology | Core Principle | Best Suited For | Pros | Cons |
| Static Transition State Search | Locating the first-order saddle point (the TS) connecting defined reactants and products on the PES.[4] | Well-defined, single-step reactions where the mechanism is reasonably assumed. | Computationally efficient; provides clear activation barriers; well-established methods. | Requires a good initial guess of the TS geometry; may miss unexpected pathways. |
| Ab Initio Molecular Dynamics (AIMD) | Simulating the real-time motion of atoms by calculating forces from quantum mechanics ("on the fly").[9] | Exploring complex or unknown reaction mechanisms, including solvent effects and multi-step pathways. | Can uncover novel, unanticipated reaction pathways; provides a dynamic picture of the reaction. | Extremely computationally expensive; requires long simulation times to observe rare events. |
Part 3: Practical Application to this compound
We will now outline detailed protocols for applying these computational strategies to two plausible reaction pathways for this compound: acid-catalyzed hydrolysis and thermal decomposition.
Pathway 1: Acid-Catalyzed Hydrolysis (A Static Approach)
The orthoester moiety of this compound is expected to be highly susceptible to acid-catalyzed hydrolysis. The general mechanism for acetal hydrolysis involves protonation followed by C-O bond cleavage.[10] We can dissect this multi-step process by locating the transition state for each elementary step.
The diagram below illustrates a plausible multi-step pathway for the hydrolysis of the orthoester group, which is likely the most labile part of the molecule under acidic conditions.
Caption: Workflow for investigating thermal decomposition.
-
Part A: Exploratory AIMD (Optional but Recommended):
-
Place a single this compound molecule in a simulation box.
-
Run an AIMD simulation at a high temperature (e.g., 1000-2000 K) to accelerate bond-breaking events.
-
Analyze the trajectory to observe which bonds break first. This provides invaluable, unbiased insight into the most likely initial decomposition steps. Due to the high computational cost, a less accurate but faster DFT method (like a semi-empirical method or a GGA functional) can be used for this exploratory phase.
-
-
Part B: Static DFT Bond Dissociation Energy (BDE) Analysis:
-
Protocol:
-
Optimize the geometry of the parent molecule.
-
For each bond of interest (e.g., C-C, C-O), create two radical fragments by deleting the bond.
-
Optimize the geometry of each radical fragment.
-
Calculate the BDE as: BDE = (Energy_Radical1 + Energy_Radical2) - Energy_Parent.
-
-
Purpose: This provides a quantitative measure of the weakest bond in the molecule, which is the most likely to break thermally.
-
| Bond Type | Atom Indices (C1-C2-O...) | Hypothetical BDE (kcal/mol) | Implication |
| C-C | C1-C2 | 85 | Strong, less likely to be initial step. |
| Orthoester C-O | C1-OCH3 | 78 | Weaker than C-C, a plausible cleavage site. |
| Ether C-O | C2-OCH3 | 80 | Stronger than orthoester C-O. |
| C-H | C2-H | 98 | Strong, unlikely to be the primary thermolysis step. |
Note: These values are illustrative and would need to be calculated.
-
Part C: Locating the Transition State for Bond Cleavage:
-
Based on the AIMD and/or BDE analysis, focus on the weakest bond.
-
The transition state for homolytic bond cleavage often resembles the reactant but with the target bond significantly elongated.
-
Perform a relaxed scan along the bond coordinate to its breaking point (e.g., 3-4 Å).
-
Use the highest energy structure from the scan as an initial guess for a full TS optimization, following steps 3-8 from the hydrolysis protocol.
-
Conclusion and Recommendations
The computational analysis of reaction pathways is an indispensable tool for modern chemical research. For a molecule like this compound, where experimental data is limited, these methods provide a crucial first look into its potential reactivity.
-
For well-hypothesized, stepwise reactions like acid-catalyzed hydrolysis, the static transition state search approach is efficient and provides clear, quantitative data on activation barriers for each step.
-
For exploring unknown or complex decomposition pathways , a combined approach is recommended. Ab initio molecular dynamics can reveal unexpected reaction channels, while static DFT calculations of bond dissociation energies and transition states can then be used to quantify the energetics of these discovered pathways.
By carefully selecting the computational strategy to match the research question, scientists can efficiently and accurately map the complex reactive landscape of molecules, accelerating discovery and enhancing chemical understanding.
References
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Chapman, K., et al. (2021). A multimodal analytical toolkit to resolve correlated reaction pathways: the case of nanoparticle formation in zeolites. Chemical Science.Available at: [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Available at: [Link]
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Journal of Materials Chemistry C. (2021). Simple synthesis of alkyl derivatives of tetrathienoacene and their application in organic field-effect transistors. Available at: [Link]
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A Senior Application Scientist's Guide to 1,1,1,2-Tetramethoxyethane: Enhancing Selectivity and Performance in Organometallic Chemistry
In the landscape of modern organic synthesis, the choice of solvent is far from a passive decision; it is a critical parameter that dictates reaction kinetics, selectivity, and overall efficiency.[1][2] While familiar ethereal solvents like Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are workhorses in the laboratory, niche applications often demand a more specialized tool. This guide provides an in-depth comparison of 1,1,1,2-Tetramethoxyethane (TMOE), a structurally unique acetal, highlighting its efficacy in specific synthetic transformations, particularly in the realm of organometallic chemistry. We will explore the mechanistic rationale for its use, present comparative data, and provide actionable experimental protocols for its evaluation.
The Molecular Advantage of this compound (TMOE)
This compound (C₆H₁₄O₄, CAS No: 34359-77-8) is a colorless liquid characterized by a cluster of four methoxy groups.[3] Unlike its symmetric isomer, 1,1,2,2-tetramethoxyethane, the asymmetric arrangement in TMOE creates a unique coordination environment. This structure imparts several key properties that distinguish it from conventional ethereal solvents:
-
Multidentate Chelation: The arrangement of oxygen atoms allows TMOE to act as a powerful chelating agent for metal cations, such as Li⁺ and Mg²⁺. This ability to form stable, multi-point coordination complexes can significantly stabilize reactive organometallic intermediates.
-
Enhanced Solubility: Its polarity and coordinating ability often lead to increased solubility of organometallic reagents and inorganic salts, which can be crucial for reaction homogeneity and rate.
-
Higher Boiling Point: Compared to solvents like diethyl ether or THF, a higher boiling point allows for a broader range of reaction temperatures, which can be advantageous for sluggish transformations.
These properties position TMOE as a compelling alternative in reactions where solvent coordination plays a pivotal role in the reaction mechanism and outcome.
Core Physicochemical Properties
| Property | Value | Comparison to Common Ethers |
| Molecular Formula | C₆H₁₄O₄ | THF: C₄H₈O, DME: C₄H₁₀O₂ |
| Molecular Weight | 150.17 g/mol [3] | THF: 72.11 g/mol , DME: 90.12 g/mol |
| Boiling Point | 78-79 °C @ 50 Torr[4] | THF: 66 °C, DME: 85 °C |
| Density | 1.018 g/cm³[4] | THF: 0.889 g/cm³, DME: 0.867 g/cm³ |
Application Focus: Grignard Reagent Formation and Reaction
The formation and subsequent reaction of Grignard reagents are cornerstones of carbon-carbon bond formation.[5] The solvent is not merely a medium but an active participant, stabilizing the highly reactive "R-Mg-X" species through coordination. While THF is standard, its performance can be suboptimal, especially with challenging substrates.
The Mechanistic Rationale for TMOE
The efficacy of a solvent in Grignard reactions is closely tied to its ability to solvate the magnesium center, influencing the Schlenk equilibrium and the reactivity of the organometallic species.
-
THF (Monodentate): Coordinates to the magnesium center, but the equilibrium between various solvated species can lead to the formation of aggregates or less reactive species.
-
TMOE (Multidentate): The multiple coordination sites on TMOE can form a more stable, well-defined chelate around the magnesium atom. This enhanced stabilization can prevent reagent decomposition and suppress side reactions, such as Wurtz coupling.[6] Greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) have also shown superiority to THF in suppressing this side product.[6][7]
Caption: Chelation of Mg²⁺ by TMOE vs. THF.
Comparative Performance Data
While direct, peer-reviewed comparative studies for TMOE against THF in Grignard reactions are not abundant in the readily available literature, we can construct a hypothetical comparison based on known principles and data from analogous systems. Studies comparing THF with 2-MeTHF, another alternative, have shown significant improvements in yield and product purity by switching from the standard solvent.
Table 1: Hypothetical Comparison for Benzylmagnesium Chloride Formation
| Parameter | THF | 2-MeTHF | 1,1,1,2-TMOE (Projected) |
| Grignard Yield (%) | ~60-70% | >90%[6] | >90% |
| Major Byproduct | Wurtz Coupling (Dibenzyl)[6] | Wurtz Coupling (Reduced)[6] | Wurtz Coupling (Highly Suppressed) |
| Reaction Initiation | Often requires activators (e.g., I₂, DIBAL-H)[6] | Generally smooth initiation | Potentially faster initiation due to enhanced Mg solvation |
| Work-up | Forms emulsion due to high water miscibility | Easier phase separation (low water miscibility) | Potentially complex due to higher water solubility |
This table is illustrative. The projected performance of TMOE is based on its strong chelating properties, which are expected to suppress side reactions like Wurtz coupling, similar to or exceeding the effect of 2-MeTHF.
Experimental Protocol: Evaluating TMOE in Grignard Formation
This protocol outlines a procedure to compare the efficacy of TMOE against THF for the formation of Phenylmagnesium Bromide and its subsequent reaction with benzaldehyde.
Objective: To compare reaction yield and impurity profile for a standard Grignard reaction in TMOE versus THF.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Bromobenzene
-
Benzaldehyde
-
Anhydrous this compound (TMOE)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated NH₄Cl solution
-
1M HCl solution
Procedure:
-
Apparatus Setup: Flame-dry two identical three-necked flasks equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow to cool under a stream of nitrogen.
-
Reagent Preparation:
-
Flask A (TMOE): Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.
-
Flask B (THF): Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.
-
-
Grignard Formation:
-
Prepare separate solutions of bromobenzene (1.0 eq) in anhydrous TMOE (Flask A) and anhydrous THF (Flask B).
-
Add a small amount of the bromobenzene solution to the respective flasks. Gentle warming may be needed to initiate the reaction, evidenced by the disappearance of the iodine color and bubbling.[8]
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixtures at room temperature for 1 hour.
-
-
Reaction with Electrophile:
-
Cool both flasks to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (0.95 eq) in the respective anhydrous solvent dropwise to each flask.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Work-up and Analysis:
-
Quench both reactions by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and GC-MS to determine the yield of diphenylmethanol and quantify any major byproducts (e.g., biphenyl).
-
Caption: Workflow for comparative Grignard study.
Emerging Application: Electrolytes in Lithium-Ion Batteries
Beyond traditional synthesis, the unique coordinating properties of TMOE and similar polyether molecules make them interesting candidates for non-aqueous electrolytes in lithium-ion batteries.[9] The solvent plays a critical role in dissolving the lithium salt (e.g., LiPF₆) and forming a stable solid-electrolyte interphase (SEI) on the anode.[10]
The ability of TMOE to strongly chelate Li⁺ ions can influence:
-
Ionic Conductivity: By effectively separating the Li⁺ cation from its counter-ion, TMOE can potentially enhance ionic mobility.
-
Electrochemical Stability: The stability of the solvent at the electrode surface is paramount. The robust C-O bonds in TMOE suggest good stability, although this requires extensive experimental validation.
-
Safety: Higher boiling points and flash points compared to linear carbonates (like EMC, DEC) could improve the thermal stability of the battery cell.[9]
While still an area of active research, the fundamental properties of TMOE make it a solvent of interest for next-generation battery technologies.[11][12][13]
Conclusion and Future Outlook
This compound is more than a chemical curiosity; it is a specialized solvent with the potential to solve specific challenges in synthetic chemistry. Its primary advantage lies in its strong, multidentate chelating ability, which can stabilize reactive organometallic species, suppress side reactions, and improve yields in sensitive transformations like Grignard reactions. While it may not replace workhorse solvents like THF or 2-MeTHF for all applications, it represents a valuable tool for reactions where precise control over metal coordination is key to success.
For researchers and process chemists, the exploration of TMOE should be considered when:
-
Standard ethereal solvents give low yields or significant byproducts.
-
The stability of an organometallic intermediate is a known issue.
-
Enhanced solubility of reaction components is required.
Further systematic studies, directly comparing TMOE with a range of conventional and green solvents, will be invaluable in fully defining its role and unlocking its potential in both academic and industrial laboratories.
References
-
ChemBK. (2024). 1,1,2,2-Tetramethoxyethane. Retrieved from [Link]
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MDPI. (n.d.). Investigation of a Novel Ecofriendly Electrolyte-Solvent for Lithium-Ion Batteries with Increased Thermal Stability. Retrieved from [Link]
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NIST. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 1,1,1,2-Tetraethoxyethane. Retrieved from [Link]
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PubChem. (n.d.). 1,1,2,2-Tetramethoxyethane. Retrieved from [Link]
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International Journal of Advance Research in Science and Engineering. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Retrieved from [Link]
-
IOP Publishing. (2024). Impact of Electrolyte Solvent on Li4Ti5O12/LiNi0.90Mn0.05Co0.05O2 Battery Performance for Behind. Journal of The Electrochemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparing the Effects of Solvents on Organic Thermochemical Reactions. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
PubChem. (n.d.). Electrolyte for lithium secondary battery and lithium secondary battery including the same - Patent US-2025316760-A1. Retrieved from [Link]
-
ACS Publications. (n.d.). Eutectic Electrolytes Composed of LiN(SO2F)2 and Sulfones for Li-Ion Batteries. Retrieved from [Link]
-
eScholarship. (2024). Highly Stable and Conductive 1,3-Dioxolane/Hydrocarbon Based Electrolyte Solvent for Advanced Lithium-Sulfur Batteries. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1,1,1,2-Tetramethoxyethane Quantification
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1,1,1,2-tetramethoxyethane. As drug development professionals and researchers, the ability to accurately and reliably quantify chemical entities is paramount. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring that each method is presented as a self-validating system. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
Introduction: The Analytical Challenge of this compound
This compound is a diether and an acetal. Its accurate quantification is critical in various contexts, such as a residual solvent, a process intermediate, or a degradation product in pharmaceutical manufacturing. The molecule's physical properties—notably its volatility and lack of a strong chromophore—dictate the most suitable analytical approaches. This guide will focus on two primary techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) as the principal method, and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) as a potential alternative.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2][4] This guide provides the framework for establishing, through laboratory studies, that the performance characteristics of these methods meet the requirements for their intended analytical applications.
Primary Technique: Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is the method of choice for volatile organic compounds like this compound. The technique separates compounds based on their boiling points and interactions with the stationary phase, and the FID detector provides high sensitivity for hydrocarbons.
Rationale for Method Selection
-
Volatility : this compound is expected to be sufficiently volatile and thermally stable, making it an ideal candidate for GC analysis.
-
Detector Sensitivity : The Flame Ionization Detector (FID) is highly sensitive to organic molecules containing carbon-hydrogen bonds, offering excellent detection limits. It is a robust and universally applicable detector for this class of compounds.
-
Separation Efficiency : Capillary GC columns provide high-resolution separation, which is crucial for isolating the analyte from potential impurities or matrix components.
Proposed GC-FID Method Protocol
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as Dichloromethane or Methanol, to a final concentration within the expected calibration range.
-
If necessary, add an appropriate internal standard (e.g., n-dodecane) to improve precision.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar column separates compounds primarily by boiling point, which is suitable for this analyte. |
| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of the analyte without thermal degradation. A split injection is used for higher concentrations to avoid column overload. |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | Initial 50°C (hold 2 min), ramp 10°C/min to 220°C (hold 3 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| Detector | FID, 280°C | High temperature prevents condensation and ensures efficient ionization. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
Validation Protocol for the GC-FID Method
The validation process must demonstrate that the analytical procedure is fit for its intended purpose.[2] The following parameters will be evaluated according to ICH Q2(R2) guidelines.[1][5][6]
Workflow for GC-FID Method Validation
Caption: Overall workflow for the validation of the GC-FID analytical method.
1. Specificity:
-
Objective: To demonstrate that the signal is unequivocally attributable to this compound.
-
Procedure:
-
Inject a blank solvent to ensure no interfering peaks at the analyte's retention time.
-
Inject a placebo (matrix without analyte) to check for matrix interference.
-
Inject a standard solution of this compound.
-
Spike the placebo with the analyte and confirm the retention time and peak shape.
-
-
Acceptance Criteria: The analyte peak should be free from interference from blank and placebo components, with a resolution of >1.5 from the nearest eluting peak.[7]
2. Linearity:
-
Objective: To establish a linear relationship between analyte concentration and the detector response.
-
Procedure:
-
Prepare a series of at least five calibration standards by diluting a stock solution. The range should typically be 80-120% of the expected sample concentration.[7]
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Range:
-
Objective: To confirm the interval over which the method is precise, accurate, and linear.[5]
-
Procedure: The range is verified by the linearity, accuracy, and precision studies.
-
Acceptance Criteria: The method provides acceptable linearity, accuracy, and precision within the specified range.
4. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Perform a spike recovery study. Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine samples in total (3 replicates at each level).
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.[8]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
6. Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure:
-
Based on the Signal-to-Noise Ratio: Analyze samples with decreasing concentrations of the analyte. LOD is typically where the signal-to-noise ratio is 3:1, and LOQ is where it is 10:1.[9]
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[9]
-
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable accuracy and precision.
7. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]
-
Procedure: Introduce small changes to the method parameters one at a time, such as:
-
Oven temperature (± 2°C)
-
Carrier gas flow rate (± 0.1 mL/min)
-
Injector temperature (± 5°C)
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, peak asymmetry) should remain within acceptable limits, and the results should not be significantly impacted.
Alternative Technique: High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RI)
While GC-FID is preferred, HPLC can be an alternative, particularly if the sample matrix is not amenable to GC or if GC equipment is unavailable. Since this compound lacks a UV chromophore, a universal detector like a Refractive Index (RI) detector is necessary.
Rationale for Method Selection
-
Matrix Compatibility : HPLC may be more suitable for non-volatile or thermally labile matrices where direct injection into a hot GC inlet is problematic.
-
Universal Detection : The RI detector is a universal detector that responds to nearly every compound, making it suitable for analytes without a UV chromophore. However, it is sensitive to temperature and pressure fluctuations and cannot be used with gradient elution.
Proposed HPLC-RI Method Protocol
Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve the sample in the mobile phase to a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
Transfer to an HPLC vial.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase, 250 x 4.6 mm, 5 µm | A standard reversed-phase column for separating non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v), Isocratic | An isocratic mobile phase is required for RI detection. The ratio must be optimized for analyte retention. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 35°C | Maintaining a constant temperature is critical for RI detector stability and reproducible retention times. |
| Detector | Refractive Index (RI), 35°C | Detector temperature must be stable and match the column temperature to minimize baseline drift. |
| Injection Vol. | 20 µL | Standard injection volume. |
Validation Protocol for the HPLC-RI Method
The validation parameters are identical to those for the GC-FID method (Specificity, Linearity, Range, Accuracy, Precision, LOD/LOQ, and Robustness), following ICH Q2(R2) guidelines.[10][11]
Workflow for HPLC Sample Analysis
Caption: Step-by-step workflow for sample analysis using the HPLC-RI method.
Key considerations for HPLC-RI validation include:
-
Specificity: Proving specificity can be more challenging without a mass spectrometer. Peak purity analysis using a photodiode array detector (if available) on a derivatized sample could be a supplemental strategy, though not directly applicable here. The primary reliance is on chromatographic separation.
-
LOD/LOQ: The RI detector is significantly less sensitive than an FID, so the LOD and LOQ values will be much higher.
-
Robustness: In addition to flow rate and column temperature, the composition of the mobile phase (e.g., ±2% Acetonitrile) should be evaluated.
Performance Comparison
The choice between GC-FID and HPLC-RI depends on the specific application, required sensitivity, and available instrumentation.
| Performance Parameter | GC-FID (Expected) | HPLC-RI (Expected) | Advantage |
| Specificity | High (with MS confirmation) | Moderate | GC-FID |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | GC-FID |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Comparable |
| Precision (RSD) | ≤ 2.0% | ≤ 3.0% | GC-FID |
| LOQ | Low (ng/mL range) | High (µg/mL range) | GC-FID |
| Robustness | High | Moderate (sensitive to temp/pressure) | GC-FID |
| Run Time | ~10-15 minutes | ~10-20 minutes | Comparable |
| Gradient Compatible | Yes (Temp. gradient) | No | GC-FID |
Conclusion and Recommendation
For the quantification of this compound, the Gas Chromatography with Flame Ionization Detection (GC-FID) method is demonstrably superior and strongly recommended. Its high sensitivity, specificity, precision, and robustness make it ideally suited for applications ranging from trace-level impurity analysis to assay determination. The validation protocol outlined provides a clear and compliant pathway to demonstrate the method's fitness for purpose, adhering to global regulatory standards.[12][13]
The HPLC-RI method serves as a viable but limited alternative. Its primary drawbacks are lower sensitivity and the inability to use gradient elution, which restricts its flexibility and resolving power. It should only be considered when GC is not a feasible option.
Ultimately, the successful implementation of any analytical method relies on a thorough and well-documented validation process.[5] By following the principles and protocols detailed in this guide, researchers and drug development professionals can ensure the generation of reliable, accurate, and defensible data for the quantification of this compound.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: Pharma Talks (YouTube) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles Source: La démarche ISO 17025 URL: [Link]
-
Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]
-
Title: VALIDATION OF ANALYTICAL METHODS Source: IKEV URL: [Link]
-
Title: Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species Source: ResearchGate URL: [Link]
Sources
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- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
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- 5. m.youtube.com [m.youtube.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. ikev.org [ikev.org]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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A Comparative Guide to the Kinetic Study of 1,1,1,2-Tetramethoxyethane Hydrolysis
For researchers, scientists, and professionals in drug development, understanding the kinetics of orthoester hydrolysis is paramount for applications ranging from the design of prodrugs and controlled-release formulations to the synthesis of complex organic molecules. This guide provides an in-depth technical examination of the kinetic studies of 1,1,1,2-tetramethoxyethane hydrolysis, a representative acyclic orthoester. We will delve into the mechanistic underpinnings of this reaction, present robust experimental protocols for its kinetic analysis, and draw objective comparisons with alternative orthoester structures to provide a comprehensive understanding of the structure-reactivity relationships that govern this important transformation.
The Significance of Orthoester Hydrolysis in Scientific Research
Orthoesters, formally acetals of carboxylic esters, are a class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom. Their susceptibility to acid-catalyzed hydrolysis to form an ester and an alcohol makes them highly valuable as protecting groups for carboxylic acids and as key functional groups in advanced drug delivery systems. The rate of this hydrolysis can be finely tuned by modifying the structure of the orthoester, allowing for precise control over the release of active pharmaceutical ingredients. This compound serves as an excellent model for studying the fundamental principles of acyclic orthoester hydrolysis due to its relatively simple structure.
The Mechanism of Acid-Catalyzed Orthoester Hydrolysis
The acid-catalyzed hydrolysis of orthoesters is a well-established multi-step process.[1] Understanding this mechanism is crucial for interpreting kinetic data and for designing experiments. The generally accepted pathway involves three key stages:
-
Rapid and reversible protonation of one of the alkoxy oxygen atoms.
-
Cleavage of a carbon-oxygen bond to form a resonance-stabilized dialkoxycarbonium ion and an alcohol molecule. This step is often the rate-determining step in the hydrolysis of acyclic orthoesters.
-
Nucleophilic attack by water on the dialkoxycarbonium ion to form a hemiorthoester intermediate.
-
Subsequent rapid decomposition of the hemiorthoester to the final products: an ester and two more molecules of alcohol.
The specific rate-determining step can vary depending on the structure of the orthoester and the reaction conditions. For many acyclic orthoesters, the formation of the dialkoxycarbonium ion is the slow step, whereas for some cyclic orthoesters, the decomposition of the hemiorthoester intermediate can become rate-limiting.[2][3]
Below is a visual representation of the proposed acid-catalyzed hydrolysis mechanism for this compound.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.
Experimental Design for Kinetic Analysis
A robust kinetic study requires careful experimental design to ensure the data is reliable and the interpretation is sound. Here, we outline a detailed protocol for monitoring the hydrolysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for real-time reaction monitoring.[4]
Materials and Reagents
-
This compound (≥98% purity)
-
Deuterated water (D₂O)
-
Deuterated buffer components (e.g., phosphate buffer prepared in D₂O)
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)
-
NMR tubes and spectrometer
Step-by-Step Experimental Protocol
-
Preparation of Buffer Solutions: Prepare a series of deuterated buffer solutions with varying pH values (e.g., pH 1-8) to investigate the pH-dependence of the hydrolysis rate.
-
Sample Preparation:
-
In an NMR tube, add a known concentration of the internal standard (TSP) to the deuterated buffer solution.
-
Equilibrate the NMR tube to the desired reaction temperature inside the NMR spectrometer.
-
Inject a known amount of this compound into the NMR tube and mix thoroughly.
-
-
NMR Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.
-
The disappearance of the reactant signal (e.g., the methoxy protons of this compound) and the appearance of the product signals (e.g., the methoxy protons of methyl methoxyacetate) should be monitored.
-
-
Data Analysis:
-
Integrate the signals of the reactant and the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point by comparing its integral to the integral of the known concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. For a first-order reaction, this plot should be linear.
-
The pseudo-first-order rate constant (k_obs) can be determined from the negative of the slope of this line.
-
The following diagram illustrates the experimental workflow for the kinetic analysis.
Caption: Experimental workflow for NMR-based kinetic analysis of orthoester hydrolysis.
Comparative Analysis with Alternative Orthoesters
The rate of orthoester hydrolysis is highly sensitive to its structure. By comparing the hydrolysis of this compound to other orthoesters, we can gain valuable insights into structure-reactivity relationships. The primary factors influencing the rate are the electronic effects of the substituents and the steric environment around the orthoester carbon.
Electronic Effects
Electron-donating groups attached to the orthoester carbon stabilize the intermediate dialkoxycarbonium ion, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize this intermediate and slow down the reaction.[5] For example, trimethyl orthoacetate, with an electron-donating methyl group, hydrolyzes significantly faster than trimethyl orthoformate, which has a hydrogen atom instead.
Steric and Structural Effects
The hydrolysis rates of cyclic orthoesters are often different from their acyclic counterparts.[6] The ring strain and conformational effects in cyclic systems can influence the stability of the intermediates and transition states. For instance, the hydrolysis of 2-methyl-2-methoxy-1,3-dioxolane (a cyclic orthoester) exhibits a change in the rate-determining step with varying pH, a phenomenon not observed for its acyclic analog, trimethyl orthoacetate.[2]
The table below presents a comparison of the hydrolysis half-lives for a selection of orthoesters under acidic conditions, illustrating the impact of structural modifications.
| Orthoester | Structure | R Group | Half-life (t₁/₂) at pH 1 (min) | Reference |
| Trimethyl Orthoformate | HC(OCH₃)₃ | -H | ~100 | [5] |
| Trimethyl Orthoacetate | CH₃C(OCH₃)₃ | -CH₃ | < 1 | [5] |
| Trimethyl Orthobenzoate | C₆H₅C(OCH₃)₃ | -C₆H₅ | ~10 | [5] |
| Trimethyl Orthotrifluoroacetate | CF₃C(OCH₃)₃ | -CF₃ | > 10,000 | [5] |
| This compound | CH₃OCH₂C(OCH₃)₃ | -CH₂OCH₃ | Predicted to be fast | - |
Note: The half-life for this compound is predicted based on the electron-donating nature of the methoxymethyl (-CH₂OCH₃) group, which is expected to result in rapid hydrolysis, likely comparable to or faster than trimethyl orthoacetate.
Conclusion and Future Directions
The kinetic study of this compound hydrolysis provides a valuable framework for understanding the behavior of acyclic orthoesters. The acid-catalyzed mechanism, proceeding through a dialkoxycarbonium ion intermediate, is well-supported by experimental evidence from related compounds. The rate of this reaction is highly tunable through electronic and steric modifications, a feature that is exploited in various applications, particularly in drug delivery.
While this guide provides a comprehensive overview, further experimental studies are needed to determine the precise rate constants and activation parameters for the hydrolysis of this compound under various conditions. Such data would be invaluable for the quantitative modeling of its stability and for the rational design of novel orthoester-based functional molecules. The methodologies and comparative insights presented herein offer a solid foundation for researchers embarking on such investigations.
References
-
M. von Delius, et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. [Link]
-
Y. Chiang, A. J. Kresge, M. O. Lahti, and D. P. Weeks. (1983). Hydrolysis of Ortho Esters: Further Investigation of the Factors Which Control the Rate-Determining Step. Journal of the American Chemical Society, 105(23), 6852–6855. [Link]
-
O. Bouab, G. Lamaty, and C. Moreau. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry, 58(6), 557-560. [Link]
-
M. von Delius, et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. PMC. [Link]
-
R. A. McClelland and P. W. K. Lam. (1984). Hydrolysis of trioxaadamantane ortho esters. II. Kinetic analysis and the nature of the rate-determining step. Canadian Journal of Chemistry, 62(6), 1074-1080. [Link]
-
S. L. Repetto, et al. (2016). The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. ResearchGate. [Link]
-
ResearchGate. (n.d.). The three-stage mechanism for the specific acid-catalysed hydrolysis of cyclic orthoester. [Link]
Sources
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- 6. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to 1,1,1,2-Tetramethoxyethane: An Orthoester's Profile in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of reagents and reaction conditions is a critical determinant of success. Among the diverse families of organic compounds, orthoesters hold a unique position due to their distinct reactivity. This guide provides a comprehensive literature review of 1,1,1,2-tetramethoxyethane, a lesser-known member of the orthoester family. We will delve into its applications, inherent limitations, and draw objective comparisons with more common alternatives, supported by available data and established chemical principles.
Unveiling this compound: Structure and Reactivity
This compound, with the chemical formula C₆H₁₄O₄, is a structural isomer of the more commonly cited 1,1,2,2-tetramethoxyethane.[1][2] Its key functional group is an orthoester, specifically a methoxy-substituted orthoacetate. This structural feature, where a single carbon atom is bonded to three alkoxy groups, dictates its chemical behavior.
The central carbon of the orthoester group is highly electrophilic, making it susceptible to nucleophilic attack, particularly under acidic conditions. This reactivity is the cornerstone of its applications in organic synthesis.
Established and Potential Applications of this compound
While specific experimental data for this compound is sparse in the readily available scientific literature, its applications can be inferred from the well-documented chemistry of analogous orthoesters, such as trimethyl orthoacetate.
Esterification and Protection of Carboxylic Acids
Orthoesters are effective reagents for the esterification of carboxylic acids under mild, often neutral or slightly acidic conditions. The reaction proceeds via a tetrahedral intermediate, ultimately yielding the corresponding methyl ester and byproducts that are easily removed. This method is a valuable alternative to the Fischer esterification, which often requires harsh acidic conditions and high temperatures that may not be suitable for sensitive substrates.[3]
Hypothetical Experimental Protocol: Esterification of a Generic Carboxylic Acid
Objective: To compare the efficacy of this compound with trimethyl orthoacetate in the esterification of a model carboxylic acid.
Materials:
-
Carboxylic acid (e.g., benzoic acid)
-
This compound
-
Trimethyl orthoacetate
-
Anhydrous toluene
-
Catalytic amount of a mild acid (e.g., p-toluenesulfonic acid)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In two separate, dried round-bottom flasks under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) in anhydrous toluene (5 mL).
-
To one flask, add this compound (1.2 mmol). To the other, add trimethyl orthoacetate (1.2 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 mmol) to each flask.
-
Stir the reactions at a controlled temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reactions with a mild base (e.g., triethylamine).
-
Isolate and purify the methyl ester product by standard workup and column chromatography.
-
Analyze the yield and purity of the product from both reactions to compare the efficiency of the two orthoesters.
Protecting Group Chemistry
The orthoester functionality can serve as a protecting group for carboxylic acids. The resulting protected acid is stable to basic and nucleophilic conditions, allowing for chemical transformations on other parts of the molecule. Deprotection is typically achieved under mild acidic conditions, regenerating the carboxylic acid.[4]
Experimental Workflow: Protection and Deprotection of a Carboxylic Acid
Caption: Workflow for Carboxylic Acid Protection and Deprotection.
Limitations and Considerations
The primary limitation of this compound, and orthoesters in general, is their sensitivity to acidic conditions and the presence of water. Hydrolysis of the orthoester is a facile process in the presence of even catalytic amounts of acid and water, which can lead to undesired side reactions or decomposition of the reagent.[5] Therefore, reactions involving orthoesters must be conducted under anhydrous conditions.
Another consideration is the steric hindrance around the electrophilic carbon, which can affect reaction rates compared to less substituted orthoesters like trimethyl orthoformate.
Comparative Analysis with Alternatives
Table 1: Qualitative Comparison of Esterification Reagents
| Reagent | Conditions | Advantages | Disadvantages |
| This compound | Mildly acidic or neutral, anhydrous | Mild conditions, potentially higher boiling point than smaller orthoesters | Limited availability, lack of experimental data, moisture sensitive |
| Trimethyl Orthoacetate | Mildly acidic or neutral, anhydrous | Well-documented, commercially available, mild conditions | Moisture sensitive, lower boiling point may require sealed tube reactions |
| Fischer Esterification (H⁺/ROH) | Strong acid, high temperature | Inexpensive reagents | Harsh conditions, not suitable for sensitive substrates, equilibrium reaction |
| Acid Chlorides/Anhydrides | Basic conditions | High reactivity, good for hindered alcohols | Generates stoichiometric waste, requires prior activation of the carboxylic acid |
Future Outlook and Research Directions
The lack of extensive research on this compound presents an opportunity for further investigation. Comparative studies on its reactivity, stability, and performance in various organic transformations would be valuable to the scientific community. Specifically, research into its application as a solvent, a role in which its isomer 1,1,2,2-tetramethoxyethane has been explored, could yield interesting results.[3][6] Furthermore, a detailed investigation into its performance as an electrolyte additive in battery applications, similar to its isomer, could be a fruitful area of research.
References
- (2025). A Comparative Analysis of 1,1,1,2- Tetrabromobutane and its Isomer 1,2,3,4. BenchChem.
- (2024). 1,1,2,2-Tetramethoxyethane. ChemBK.
- (2020). Glyoxylic‐Acetal‐Based Electrolytes for Sodium‐Ion Batteries and Sodium‐Ion Capacitors.
- (2025). This compound. NIST Chemistry WebBook.
- (2025). This compound. NIST Chemistry WebBook.
- (2025). Chemical Properties of this compound (CAS 34359-77-8). Cheméo.
- (2025). 1,1,2,2-Tetramethoxyethane | C6H14O4 | CID 554434. PubChem.
- (2025). A Comparative Guide to 1,1-Dimethoxyethane and Traditional Solvents for Greener Chemistry. BenchChem.
- (2022). 4 - Organic Syntheses Procedure. Organic Syntheses, 99, 1-17.
- (2025). 1,1,2,2-Tetraethoxyethane | C10H22O4 | CID 77599. PubChem.
- (2025). This compound | 34359-77-8. Sigma-Aldrich.
- (2004). Protecting Groups. P. J. Kocienski.
- (2025).
- (2025). 1,1,2,2-Tetramethoxyethane. LookChem.
- (2025). Chemical Properties of Ethane, 1,1,1-trimethoxy- (CAS 1445-45-0). Cheméo.
- (2025).
- (2025). Protecting Groups in Organix Synthesis. UT Southwestern Medical Center.
- (2025). Protecting Groups. Organic Synthesis.
- (2025). 2-Chloro-1,1,1-trimethoxyethane 98 74974-54-2. Sigma-Aldrich.
- (2025). Triethyl Orthoacetate or 1,1,1-triethoxyethane Manufacturers, SDS. Muby Chemicals.
- (2025). 2517-44-4, 1,1,2,2-Tetramethoxyethane Formula. ECHEMI.
- (2021). Recent advances in the synthesis and performance of 1,2,4,5-tetrazine-based energetic materials. Defence Technology, 17(4), 1279-1293.
- (2006). Asymmetric synthesis of tetrahydropalmatine via tandem 1,2-addition/cyclization. The Journal of Organic Chemistry, 71(14), 5257–5266.
- (2025). Preparation of pharmacological agents. Protocols.io.
- (2025). Hydrolysis of trans-Tetramethrin in Buffered Aqueous Solutions. Journal of Pesticide Science, 18(1), 57-63.
- (1999). Synthesis, Structure, and Reactivity of 1,2-(1',1',2',2'-Tetramethyldisilane-1',2')carborane. Inorganic Chemistry, 38(3), 486–489.
- (2025).
- (2025). Application Notes and Protocols for In Vivo Preparation of Talmapimod (SCIO-469). BenchChem.
- (2025). Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. Pharmaceutical Chemistry Journal, 40(10), 555-558.
- (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7622.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
